CY7-N3
Description
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Properties
Molecular Formula |
C38H48N6O7S2 |
|---|---|
Molecular Weight |
765.0 g/mol |
IUPAC Name |
2-[7-[1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate |
InChI |
InChI=1S/C38H48N6O7S2/c1-6-43-32-21-19-28(52(46,47)48)26-30(32)37(2,3)34(43)16-11-8-7-9-12-17-35-38(4,5)31-27-29(53(49,50)51)20-22-33(31)44(35)25-14-10-13-18-36(45)40-23-15-24-41-42-39/h7-9,11-12,16-17,19-22,26-27H,6,10,13-15,18,23-25H2,1-5H3,(H2-,40,45,46,47,48,49,50,51) |
InChI Key |
XCGIIGRNUJOSOS-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Chemical Properties and Structure of CY7-N3
Abstract
CY7-N3, also known as Sulfo-Cyanine7-Azide, is a water-soluble, near-infrared (NIR) fluorescent dye that has become an indispensable tool in modern biological research.[1][2][3][4] As a member of the heptamethine cyanine (B1664457) dye family, its core structure is characterized by a seven-carbon polymethine chain, which is responsible for its significantly red-shifted spectral properties.[5] The incorporation of a terminal azide (B81097) (-N3) functional group enables its covalent attachment to a wide array of biomolecules through highly efficient and bio-orthogonal "click chemistry" reactions.[2][3] Furthermore, the presence of sulfonate groups imparts excellent water solubility, mitigating the aggregation issues common to cyanine dyes and allowing for straightforward use in aqueous buffers without organic co-solvents.[]
This guide provides a comprehensive overview of the chemical and photophysical properties of this compound, details its reactivity, presents generalized experimental protocols for its application in bioconjugation, and discusses its utility for professionals in research and drug development.
Core Chemical and Structural Properties
The fundamental structure of this compound is built upon the cyanine-7 core. Its defining features are the azide group, which serves as a reactive handle for conjugation, and sulfonate groups that ensure aqueous solubility.
| Property | Value | Reference |
| Synonyms | Sulfo-Cyanine7-N3, Cyanine 7-Azide | [2][5] |
| Molecular Formula | C₃₈H₄₇N₆O₇S₂⁻ (representative) | [1] |
| Molecular Weight | ~763.95 - 765.0 g/mol | [1][5] |
| Appearance | Dark solid | N/A |
| Solubility | Water, DMSO, DMF | [2][] |
| Core Structure | Heptamethine Cyanine | [5] |
| Key Functional Group | Azide (-N₃) | [2][3] |
Photophysical Characteristics
The primary advantage of this compound lies in its near-infrared spectral properties. It absorbs and emits light within the "NIR window" of biological tissues (700-900 nm), a range where interference from endogenous molecules like hemoglobin and water is minimal.[5][7] This leads to significantly reduced tissue autofluorescence, allowing for deeper tissue penetration and a superior signal-to-noise ratio, which is critical for applications like in vivo animal imaging.[5][7]
| Property | Value | Reference |
| Excitation Maximum (λex) | ~750 - 770 nm | [5][7] |
| Emission Maximum (λem) | ~775 - 800 nm | [5][7] |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | [7] |
| Fluorescence Quantum Yield (Φ) | ~0.1 - 0.3 | [7][8] |
| Spectral Range | Near-Infrared (NIR) | [5] |
Chemical Reactivity and Bioconjugation
The utility of this compound as a labeling agent is derived from the azide group, which allows for its participation in click chemistry. This class of reactions is known for being highly efficient, specific, and biocompatible.[9][10] this compound is primarily used in two types of azide-alkyne cycloadditions.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide group of this compound reacts with a terminal alkyne on a target molecule in the presence of a Cu(I) catalyst to form a stable triazole linkage.[2][9] This is the most common form of click chemistry.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications where copper cytotoxicity is a concern (e.g., live-cell imaging), this compound can react with a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), without the need for a catalyst.[2][3][10]
These reactions enable the stable, covalent labeling of various biomolecules, including proteins, peptides, nucleic acids, and antibodies, for subsequent visualization and tracking.[3][5]
Caption: General workflow for bioconjugation using this compound via click chemistry.
Experimental Protocols and Handling
Precise protocols must be optimized for specific biomolecules. However, the following sections provide generalized methodologies for the two primary click chemistry reactions involving this compound.
Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the labeling of an alkyne-modified protein with this compound.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
This compound, dissolved in DMSO or water
-
Copper(II) Sulfate (CuSO₄) solution (e.g., 10 mM in water)
-
Sodium Ascorbate (B8700270) solution (e.g., 100 mM in water, freshly prepared)
-
Copper-chelating ligand (e.g., THPTA or BTTAA) solution (e.g., 50 mM in water)
Procedure:
-
In a microcentrifuge tube, combine the alkyne-modified protein with a 5-10 molar excess of this compound.
-
Prepare the catalyst premix: In a separate tube, mix the CuSO₄ solution with the ligand solution. Add the freshly prepared sodium ascorbate solution to reduce Cu(II) to the active Cu(I) state. The solution may turn a faint yellow.
-
Add the catalyst premix to the protein/dye mixture. The final concentration of copper is typically 50-100 µM.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
Purify the resulting CY7-labeled protein from excess dye and catalyst components using an appropriate method, such as size exclusion chromatography (e.g., a desalting column) or dialysis.
-
Confirm labeling by measuring the absorbance at 280 nm (for protein) and ~750 nm (for CY7).
Caption: Experimental workflow for a typical CuAAC reaction with this compound.
Protocol: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free labeling of a DBCO-modified biomolecule.
Materials:
-
DBCO-modified biomolecule in a suitable buffer (pH 7-8.5)
-
This compound, dissolved in DMSO or water
Procedure:
-
In a microcentrifuge tube, combine the DBCO-modified biomolecule with a 3-5 molar excess of this compound.
-
Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight. The reaction should be protected from light.
-
Purify the CY7-labeled biomolecule to remove unreacted dye, typically using size exclusion chromatography or dialysis.
-
Confirm conjugation via UV-Vis spectrophotometry.
Caption: Experimental workflow for a copper-free SPAAC reaction.
Storage and Stability
Proper handling of this compound is crucial to maintain its fluorescent properties.
-
Temperature: For long-term storage, this compound powder should be kept at -20°C or colder.[1][2] Stock solutions in DMSO can be stored at -20°C for several months.[2]
-
Light: As a fluorophore, this compound is susceptible to photobleaching.[5][11] Both the solid and solutions should be protected from light by using amber vials or by wrapping containers in foil.[11]
-
pH: The dye is generally stable in buffers with a pH range of 3 to 10.[11]
-
Freeze-Thaw Cycles: To avoid degradation, it is recommended to aliquot stock solutions into single-use volumes.[11]
Conclusion
This compound is a powerful and versatile near-infrared fluorophore engineered for modern bioconjugation techniques. Its excellent photophysical properties, combined with the specificity of click chemistry and high water solubility, make it an ideal choice for a range of advanced applications. Its utility in deep-tissue in vivo imaging, multi-color flow cytometry, and high-resolution microscopy provides researchers with a robust tool to explore complex biological systems with high sensitivity and clarity.[5]
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Near-infrared/NIR dye | Click chemistry | Azide | TargetMol [targetmol.com]
- 4. amsbio.com [amsbio.com]
- 5. chempep.com [chempep.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Click Chemistry [organic-chemistry.org]
- 10. Click chemistry - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to CY7-N3 in Biological Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
CY7-N3 is a powerful molecular probe that combines the exceptional near-infrared (NIR) fluorescence properties of the Cyanine7 (Cy7) dye with the versatile bioconjugation capabilities of an azide (B81097) (-N3) functional group. This unique combination makes this compound an indispensable tool for a wide array of applications in biological research and drug development, particularly for in vivo imaging, flow cytometry, and targeted molecular tracking. The Cy7 core, a heptamethine cyanine (B1664457) dye, fluoresces in the NIR spectrum (approximately 750-800 nm), a region where biological tissues exhibit minimal autofluorescence and light scattering. This "NIR window" allows for deep tissue penetration and a high signal-to-noise ratio, enabling sensitive and clear visualization of biological processes in complex living systems.[1] The strategically incorporated azide group facilitates covalent labeling of biomolecules through highly efficient and specific "click chemistry" reactions, namely the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2] This technical guide provides a comprehensive overview of this compound, including its core properties, detailed experimental protocols for its key applications, and visual representations of relevant workflows and signaling pathways.
Core Properties and Quantitative Data
The utility of this compound in biological research is underpinned by its distinct photophysical and chemical characteristics. The sulfonated form of this compound (Sulfo-Cyanine7-N3) offers enhanced water solubility, which is advantageous for biological applications.[]
Quantitative Data Summary
For successful and reproducible experimental design, a clear understanding of the quantitative properties of this compound is essential. The following tables summarize key data for the CY7 fluorophore and recommended starting conditions for labeling reactions.
Table 1: Photophysical and Chemical Properties of this compound
| Property | Value | Notes |
| Maximum Excitation Wavelength (λex) | ~750 - 756 nm | Varies slightly with solvent and conjugation. |
| Maximum Emission Wavelength (λem) | ~773 - 779 nm | |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | In aqueous solutions. |
| Quantum Yield (Φ) | ~0.24 - 0.3 | Can be influenced by conjugation and environment.[4] |
| Molecular Weight | ~764 g/mol (for Sulfo-Cyanine7-N3) | |
| Reactive Group | Azide (-N3) | For click chemistry reactions. |
| Solubility | High (sulfonated form in aqueous buffers) | DMSO, DMF for non-sulfonated forms. |
Table 2: Recommended Starting Conditions for this compound Labeling Reactions
| Parameter | Recommended Range | Notes |
| This compound Concentration (for CuAAC) | 10-100 µM | Optimal concentration should be determined empirically. |
| Alkyne-modified Biomolecule Concentration | 1-10 µM | |
| Copper (II) Sulfate (CuSO₄) (for CuAAC) | 50-100 µM | |
| Reducing Agent (e.g., Sodium Ascorbate) (for CuAAC) | 500 µM - 1 mM | To reduce Cu(II) to the catalytic Cu(I) state. |
| Copper Ligand (e.g., THPTA, TBTA) (for CuAAC) | 250-500 µM | To stabilize the Cu(I) catalyst and protect biomolecules. |
| DBCO-modified Biomolecule Concentration (for SPAAC) | 1-10 µM | |
| This compound Concentration (for SPAAC) | 1.2-2 fold molar excess over the DBCO-modified molecule | |
| Reaction Temperature | Room Temperature | |
| Reaction Time | 30 minutes - 2 hours | Can be optimized based on reactants and concentrations. |
Key Applications and Experimental Protocols
The versatility of this compound allows for its use in a multitude of biological research applications. Below are detailed protocols for some of the most common uses.
Labeling of Biomolecules via Click Chemistry
The azide group of this compound enables its conjugation to alkyne-modified biomolecules such as proteins, nucleic acids, and small molecules with high specificity and efficiency.
This is the most common click chemistry reaction, utilizing a copper(I) catalyst to ligate an azide to a terminal alkyne.
Experimental Protocol: CuAAC Labeling of an Alkyne-Modified Protein
Materials:
-
Alkyne-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Copper ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)
-
Reducing agent (e.g., Sodium Ascorbate) stock solution (freshly prepared, e.g., 100 mM in water)
-
Purification column (e.g., desalting column)
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound in DMSO to a concentration of 10 mM.
-
Reaction Setup: In a microcentrifuge tube, combine the following in order:
-
Alkyne-modified protein to a final concentration of 1-10 µM.
-
This compound stock solution to a final concentration of 10-100 µM.
-
Copper ligand (e.g., THPTA) to a final concentration of 250-500 µM.
-
CuSO₄ stock solution to a final concentration of 50-100 µM.
-
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate (B8700270) solution to a final concentration of 500 µM - 1 mM. Mix gently by pipetting.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.
-
Purification: Remove excess reagents and unconjugated this compound using a desalting column equilibrated with a suitable buffer (e.g., PBS). The labeled protein will elute in the initial fractions.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~750 nm (for Cy7).
For applications where copper cytotoxicity is a concern (e.g., live-cell imaging), the copper-free SPAAC reaction is an excellent alternative. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with azides.
Experimental Protocol: SPAAC Labeling of a DBCO-Modified Glycoprotein on Live Cells
Materials:
-
Cells with metabolically incorporated DBCO-modified sugars
-
This compound
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Prepare this compound Labeling Solution: Dissolve this compound in cell culture medium to a final concentration of 5-20 µM.
-
Cell Labeling:
-
Wash the cells with DBCO-modified sugars twice with pre-warmed PBS.
-
Add the this compound labeling solution to the cells.
-
Incubate for 30-60 minutes at 37°C in a cell culture incubator, protected from light.
-
-
Washing: Wash the cells three times with PBS to remove unbound this compound.
-
Imaging: The cells are now ready for imaging using a fluorescence microscope equipped with appropriate NIR filters.
Diagram: Click Chemistry Labeling Workflow
Caption: General workflow for labeling biomolecules with this compound using click chemistry.
In Vivo Imaging
The NIR fluorescence of this compound is ideal for non-invasive imaging in small animal models, allowing for real-time tracking of labeled cells, proteins, or drug molecules.
Experimental Protocol: In Vivo Imaging of this compound Labeled Cells in a Mouse Model
Materials:
-
This compound labeled cells
-
Sterile PBS
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system (e.g., IVIS)
-
Syringes and needles
Procedure:
-
Animal Preparation: Anesthetize the mouse using a calibrated vaporizer with isoflurane. For improved signal, use hairless mice or shave the imaging area.[5]
-
Cell Administration: Resuspend the this compound labeled cells in sterile PBS. Inject the cell suspension intravenously via the tail vein. The number of cells will depend on the cell type and experimental goals.
-
In Vivo Imaging:
-
Place the anesthetized mouse in the imaging chamber of the in vivo imaging system.
-
Acquire fluorescence images at various time points post-injection (e.g., 30 minutes, 1, 2, 4, and 24 hours).[6]
-
Use appropriate filter sets for Cy7 (e.g., excitation: ~745 nm, emission: ~770 nm).
-
-
Data Analysis: Quantify the fluorescence signal in regions of interest (ROIs) to determine the biodistribution and accumulation of the labeled cells.
Diagram: In Vivo Imaging Experimental Workflow
Caption: A streamlined workflow for in vivo imaging experiments using this compound labeled probes.
Flow Cytometry
This compound is valuable in multicolor flow cytometry due to its emission in the far-red spectrum, which minimizes spectral overlap with commonly used fluorophores.[1]
Experimental Protocol: Cell Surface Staining with a this compound Labeled Antibody
Materials:
-
Single-cell suspension
-
FACS buffer (e.g., PBS with 2% FBS)
-
Fc receptor blocking solution
-
This compound labeled primary antibody
-
Viability dye (optional)
-
Flow cytometer
Procedure:
-
Cell Preparation: Prepare a single-cell suspension and wash the cells with cold FACS buffer. Adjust the cell concentration to 1 x 10⁷ cells/mL.
-
Fc Receptor Blocking: Add Fc receptor blocking solution to the cell suspension and incubate for 10 minutes at 4°C.
-
Antibody Staining:
-
Add the predetermined optimal concentration of the this compound labeled antibody to the cells.
-
Incubate for 20-30 minutes at 4°C, protected from light.
-
-
Washing: Wash the cells twice with cold FACS buffer to remove unbound antibody.
-
Viability Staining (Optional): If a viability dye is used, follow the manufacturer's protocol.
-
Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer equipped with the appropriate lasers and filters for Cy7 detection. Remember to set up proper compensation controls.
Diagram: Flow Cytometry Workflow
Caption: A typical workflow for immunophenotyping using a this compound labeled antibody in flow cytometry.
Visualization of Signaling Pathways
This compound can be a powerful tool for visualizing and tracking components of signaling pathways. For example, it can be used to label antibodies that target specific phosphorylated proteins, allowing for the visualization of pathway activation.
Epidermal Growth Factor Receptor (EGFR) Signaling
The EGFR signaling pathway is crucial in cell proliferation and is often dysregulated in cancer. Visualizing the phosphorylation of EGFR is a key indicator of its activation.
Diagram: Visualizing EGFR Activation with this compound
Caption: Visualization of EGFR phosphorylation using a this compound labeled secondary antibody.
Conclusion
This compound stands out as a highly versatile and powerful tool in the molecular biologist's and drug developer's arsenal. Its near-infrared fluorescence properties, combined with the specificity of click chemistry, enable a broad range of applications from in-depth cellular imaging to non-invasive in vivo studies. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers looking to harness the full potential of this compound in their experimental endeavors. As imaging technologies and bioconjugation techniques continue to advance, the utility of well-characterized and versatile probes like this compound will undoubtedly continue to grow, paving the way for new discoveries in biological research and therapeutic development.
References
Unveiling CY7-N3: A Technical Guide to its Discovery and Synthesis for Advanced Biological Research
For Immediate Release
A Comprehensive Technical Overview for Researchers, Scientists, and Drug Development Professionals on the Near-Infrared Fluorescent Probe, CY7-N3.
This whitepaper provides an in-depth exploration of this compound, a near-infrared (NIR) fluorescent dye increasingly utilized in advanced biological imaging and targeted therapeutics. We delve into the discovery of this powerful research tool, its detailed synthesis pathway, and its applications in cellular and in vivo studies. This guide is designed to equip researchers with the foundational knowledge and practical protocols necessary to effectively integrate this compound into their experimental workflows.
Discovery and Core Properties of this compound
This compound, also known as Sulfo-Cyanine7-N3, is a water-soluble heptamethine cyanine (B1664457) dye engineered for bioorthogonal chemistry.[1][2][3] Its discovery was driven by the need for highly specific and stable fluorescent labeling in complex biological environments. The core structure of this compound is based on the Cyanine 7 (Cy7) fluorophore, which is characterized by a seven-carbon polymethine chain flanked by two indolenine rings.[4][5] This extended conjugated system is responsible for the dye's advantageous photophysical properties in the near-infrared spectrum (approximately 700-900 nm).[5][6]
The key innovation of this compound is the incorporation of an azide (B81097) (-N3) functional group.[3] This feature allows for its covalent attachment to biomolecules containing a terminal alkyne or a strained cycloalkyne via "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), respectively.[1][3] The high efficiency and specificity of these reactions enable the precise labeling of proteins, nucleic acids, and other molecular targets.[3]
The sulfonated nature of this compound enhances its water solubility, making it highly compatible with aqueous biological systems and reducing the tendency for aggregation, a common issue with cyanine dyes that can lead to fluorescence quenching.[5]
Quantitative Data
The photophysical properties of this compound are critical for its application in fluorescence-based assays. The following table summarizes its key quantitative characteristics.
| Property | Value | Reference(s) |
| Maximum Excitation Wavelength (λex) | ~750 nm | [2] |
| Maximum Emission Wavelength (λem) | ~773 nm | [2] |
| Molar Extinction Coefficient (ε) | ~240,600 M⁻¹cm⁻¹ | |
| Stokes Shift | ~23 nm | [2] |
| Molecular Formula | C38H48N6O7S2 | [5] |
| Molecular Weight | 765.0 g/mol | [5] |
Synthesis Pathway of this compound
The synthesis of this compound is a multi-step process that involves the preparation of a functionalized indolenium salt precursor followed by its condensation with a polymethine chain-forming reagent. While the exact industrial synthesis is proprietary, a plausible and commonly employed synthetic route for similar heptamethine cyanine dyes is outlined below.[4][7]
The overall synthesis strategy can be visualized as follows:
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a representative synthesis based on established methods for creating similar cyanine dyes.[4][7]
Part 1: Synthesis of Azide-Functionalized Indolenium Salt
-
Fischer Indole Synthesis: A substituted phenylhydrazine (containing a precursor for sulfonation and the azide group, or a group that can be converted to an azide) is reacted with methyl isopropyl ketone. This reaction is typically acid-catalyzed and results in the formation of a functionalized 2,3,3-trimethylindolenine.
-
N-Alkylation: The resulting indolenine is then N-alkylated. An alkylating agent containing a terminal azide group (or a group that can be readily converted to an azide, such as a halide, followed by reaction with sodium azide) is used. This step is crucial for introducing the azide functionality required for click chemistry. The reaction is typically carried out in an organic solvent at elevated temperatures.
-
Purification: The resulting azide-functionalized indolenium salt is purified by recrystallization or column chromatography.
Part 2: Condensation and this compound Formation
-
Condensation Reaction: Two equivalents of the azide-functionalized indolenium salt are condensed with one equivalent of a heptamethine chain precursor, such as N-[5-(phenylamino)-2,4-pentadienylidene]aniline monohydrochloride. This reaction is typically carried out in a solvent mixture such as acetic anhydride (B1165640) and pyridine, and heated to drive the reaction to completion.
-
Purification of this compound: The crude this compound is purified using techniques such as precipitation, recrystallization, and/or preparative high-performance liquid chromatography (HPLC) to yield the final high-purity product.
Application in Biological Systems: Labeling and Visualization
This compound is extensively used for labeling biomolecules to study their function, localization, and dynamics. A primary application is the labeling of antibodies for targeted imaging in cancer research.
Experimental Protocol: Labeling of a B7-H3 Targeting Antibody with this compound
This protocol describes the labeling of a monoclonal antibody targeting the B7-H3 protein, an emerging cancer immunotherapy target, using a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.
Materials:
-
B7-H3 monoclonal antibody containing a genetically encoded non-canonical amino acid with a cyclooctyne (B158145) group (e.g., bicyclononyne-lysine).
-
This compound (Sulfo-Cyanine7-N3).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Size-exclusion chromatography column (e.g., PD-10).
Procedure:
-
Antibody Preparation: The B7-H3 antibody with the incorporated cyclooctyne is prepared at a concentration of 1-5 mg/mL in PBS.
-
This compound Stock Solution: A 10 mM stock solution of this compound is prepared in nuclease-free water or DMSO.
-
Labeling Reaction: this compound is added to the antibody solution at a 5- to 10-fold molar excess. The reaction mixture is incubated for 1-2 hours at room temperature, protected from light.
-
Purification: The labeled antibody is separated from the unreacted this compound using a size-exclusion chromatography column equilibrated with PBS. The first colored fraction containing the high molecular weight antibody conjugate is collected.
-
Characterization: The degree of labeling (DOL) is determined by measuring the absorbance of the purified conjugate at 280 nm (for the antibody) and ~750 nm (for this compound).
Visualization of a Cancer-Related Signaling Pathway
Once labeled, the this compound-B7-H3 antibody can be used to visualize B7-H3 expressing cancer cells and potentially elucidate their signaling pathways. B7-H3 has been implicated in promoting tumor cell invasion and metastasis.
Caption: Putative signaling pathway of B7-H3 in cancer cells.
Conclusion
This compound represents a significant advancement in fluorescent probe technology, offering researchers a robust and versatile tool for a wide range of biological applications. Its near-infrared properties, coupled with the specificity of click chemistry, enable precise and sensitive labeling in complex biological systems. The detailed synthesis and experimental protocols provided in this guide are intended to facilitate the adoption of this compound in cutting-edge research and drug development, ultimately contributing to a deeper understanding of biological processes and the development of novel diagnostics and therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sulfo-Cyanine7 | AxisPharm [axispharm.com]
- 3. This compound | Near-infrared/NIR dye | Click chemistry | Azide | TargetMol [targetmol.com]
- 4. mdpi.com [mdpi.com]
- 5. chempep.com [chempep.com]
- 6. benchchem.com [benchchem.com]
- 7. Dimerizing Heptamethine Cyanine Fluorophores from the Meso Position: Synthesis, Optical Properties, and Metal Sensing Studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism and Application of CY7-N3 Azide in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of CY7-N3 azide (B81097), a near-infrared (NIR) fluorescent probe, in click chemistry. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of the core principles, experimental considerations, and applications of this versatile molecule in bioconjugation and molecular labeling.
Introduction to this compound Azide and Click Chemistry
This compound azide, chemically known as Sulfo-Cyanine7-N3, is a water-soluble, near-infrared fluorescent dye functionalized with an azide group.[1][2] This azide moiety allows the CY7 dye to be covalently attached to other molecules bearing a complementary alkyne functional group through a highly efficient and specific set of reactions known as "click chemistry".[3] The CY7 core is a heptamethine cyanine (B1664457) dye that exhibits strong absorption and fluorescence in the near-infrared spectrum, a region where biological tissues have minimal autofluorescence, making it an ideal probe for in vivo imaging and other sensitive biological applications.[4][5]
Click chemistry, a concept introduced by K.B. Sharpless, describes reactions that are high-yielding, wide in scope, stereospecific, and generate minimal and easily removable byproducts.[6] The most prominent examples of click chemistry used with this compound azide are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][7] These reactions result in the formation of a stable triazole linkage, covalently connecting the CY7 dye to a target molecule.[8]
Physicochemical and Spectroscopic Properties of this compound Azide
The utility of this compound azide as a fluorescent label is underpinned by its distinct physicochemical and spectroscopic properties. A summary of these properties is presented in Table 1. The non-sulfonated form of Cy7 azide has a reported fluorescence quantum yield of 0.3.[1][9]
| Property | Value | Reference(s) |
| Chemical Name | Sulfo-Cyanine7-N3 | [1] |
| Molecular Formula | C38H47N6O8S2 (Varies slightly by salt form) | [1] |
| Molecular Weight | ~763.95 g/mol | [1] |
| Excitation Maximum (λex) | ~750 nm | [9] |
| Emission Maximum (λem) | ~773 nm | [9] |
| Molar Extinction Coefficient (ε) | ~199,000 M⁻¹cm⁻¹ | [9] |
| Solubility | Water, DMSO, DMF | [5][9] |
| Storage Conditions | -20°C, protected from light and moisture | [10] |
Mechanism of Action in Click Chemistry
This compound azide can participate in two primary types of click chemistry reactions: the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). The choice between these two methods often depends on the biological context, with SPAAC being preferred for live-cell imaging due to the cytotoxicity of the copper catalyst required for CuAAC.[3][8]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient method for forming a 1,4-disubstituted 1,2,3-triazole by joining an azide, such as this compound azide, with a terminal alkyne.[6] This reaction is characterized by a significant rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed thermal cycloaddition.[6] The reaction is typically performed in aqueous solutions and is insensitive to a wide pH range (4-12).[6]
The catalytic cycle of CuAAC, as it pertains to this compound azide, involves the following key steps:
-
Formation of the Copper(I) Catalyst: The active Cu(I) catalyst is often generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), through reduction by an agent like sodium ascorbate (B8700270).[11][12]
-
Formation of a Copper-Acetylide Intermediate: The Cu(I) catalyst coordinates with the terminal alkyne on the target molecule, increasing its acidity and facilitating the formation of a copper-acetylide intermediate.[13]
-
Cycloaddition with this compound Azide: The this compound azide then reacts with the copper-acetylide intermediate in a stepwise manner.[13]
-
Formation of the Triazole Product: A six-membered copper-containing intermediate is formed, which then rearranges to a more stable five-membered triazolyl-copper species.[13]
-
Protonolysis and Catalyst Regeneration: Protonolysis of the triazolyl-copper intermediate releases the CY7-labeled triazole product and regenerates the Cu(I) catalyst, allowing it to participate in another catalytic cycle.[13]
To enhance the efficiency and stability of the Cu(I) catalyst and to protect biomolecules from oxidative damage, a copper-chelating ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) is often included in the reaction mixture.[12]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To circumvent the issue of copper cytotoxicity in living systems, the strain-promoted azide-alkyne cycloaddition (SPAAC) was developed.[3] This reaction does not require a metal catalyst and instead relies on the high ring strain of a cyclooctyne (B158145) derivative, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), to drive the reaction forward.[7]
The mechanism of SPAAC with this compound azide is a concerted [3+2] cycloaddition:
-
Activation through Ring Strain: The cyclooctyne's triple bond is highly distorted and energetically unfavorable due to the geometric constraints of the eight-membered ring. This stored energy lowers the activation barrier for the cycloaddition.
-
Concerted Cycloaddition: The this compound azide undergoes a 1,3-dipolar cycloaddition with the strained alkyne. The reaction proceeds through a single transition state, leading to the formation of a stable triazole ring.
-
Stable Triazole Product: The resulting triazole product is stable under physiological conditions, covalently linking the CY7 dye to the target biomolecule.
SPAAC is generally slower than CuAAC, but the development of more reactive cyclooctynes has significantly improved its kinetics.[14] The choice of buffer, pH, and temperature can also influence the rate of SPAAC reactions.[14]
Experimental Protocols
The following sections provide detailed, adaptable protocols for the labeling of biomolecules with this compound azide using both CuAAC and SPAAC.
General Considerations
-
Purity of Reagents: Use high-purity this compound azide and alkyne-modified biomolecules.
-
Solvent: For non-sulfonated Cy7 azide, which has low aqueous solubility, dissolve it in an organic co-solvent like DMSO or DMF before adding it to the aqueous reaction mixture.[1] The sulfonated form of this compound azide is water-soluble.[1]
-
Light Sensitivity: CY7 is a fluorescent dye and should be protected from light to prevent photobleaching.
-
Optimization: The optimal reaction conditions (e.g., concentration of reactants, temperature, and reaction time) may need to be determined empirically for each specific application.
Protocol for CuAAC Labeling of Proteins
This protocol is a general guideline for labeling an alkyne-modified protein with this compound azide.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
This compound azide.
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water).
-
THPTA stock solution (e.g., 100 mM in water).
-
Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water).
-
Aminoguanidine (B1677879) hydrochloride stock solution (e.g., 1 M in water, optional, to scavenge reactive oxygen species).
-
DMSO or DMF (for dissolving non-sulfonated this compound azide).
-
Purification system (e.g., size-exclusion chromatography, dialysis).
Procedure:
-
Prepare Protein Solution: In a microcentrifuge tube, prepare the alkyne-modified protein solution to the desired concentration.
-
Prepare this compound Azide Solution: Dissolve this compound azide in DMSO to a stock concentration of, for example, 10 mM.
-
Prepare Copper-Ligand Premix: In a separate tube, combine the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio. For example, mix 1 µL of 20 mM CuSO₄ with 1 µL of 100 mM THPTA.
-
Reaction Assembly: a. To the protein solution, add the this compound azide stock solution to achieve a 5- to 10-fold molar excess over the protein. b. Add the copper-ligand premix to the protein-dye mixture. A final copper concentration of 50-250 µM is often effective. c. (Optional) Add aminoguanidine to a final concentration of 5 mM. d. Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.
-
Purification: Purify the CY7-labeled protein using a suitable method to remove unreacted dye and catalyst components.
Protocol for SPAAC Labeling of Live Cells
This protocol provides a general workflow for labeling azide-modified cell surface components with a DBCO-functionalized CY7 dye. For labeling with this compound azide, the biomolecule of interest on the cell surface would need to be modified with a strained alkyne.
Materials:
-
Cells with azide-modified surface molecules.
-
DBCO-functionalized CY7 dye (or this compound azide for cells with strained alkyne modifications).
-
Cell culture medium.
-
PBS.
-
Fluorescence microscope.
Procedure:
-
Cell Preparation: Culture cells with the desired azide modification to an appropriate confluency.
-
Prepare Labeling Solution: Prepare a solution of the DBCO-functionalized CY7 dye in cell culture medium at the desired final concentration (e.g., 1-10 µM).
-
Labeling: a. Aspirate the old medium from the cells and wash once with PBS. b. Add the labeling solution to the cells. c. Incubate the cells at 37°C for 30-60 minutes, protected from light.
-
Washing: a. Aspirate the labeling solution. b. Wash the cells three times with PBS to remove any unreacted dye.
-
Imaging: Image the labeled cells using a fluorescence microscope with appropriate filters for the CY7 dye.
Conclusion
This compound azide is a powerful and versatile tool for the fluorescent labeling of biomolecules in a wide range of applications, from in vitro assays to in vivo imaging. Its participation in both copper-catalyzed and strain-promoted click chemistry reactions provides researchers with flexible strategies for bioconjugation. A thorough understanding of the mechanisms of these reactions and careful optimization of experimental protocols are crucial for achieving high labeling efficiency and specificity. This guide provides the foundational knowledge and practical starting points for the successful application of this compound azide in cutting-edge research and development.
References
- 1. apexbt.com [apexbt.com]
- 2. This compound | Near-infrared/NIR dye | Click chemistry | Azide | TargetMol [targetmol.com]
- 3. Click chemistry - Wikipedia [en.wikipedia.org]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Cy7 Azide | AxisPharm [axispharm.com]
- 6. Click Chemistry [organic-chemistry.org]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Cy7 Azide, 1557149-65-1 | BroadPharm [broadpharm.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Unveiling the Photophysical Profile of Sulfo-Cyanine7-N3: A Technical Guide for Advanced Research
For Immediate Release
This technical guide provides a comprehensive overview of the core photophysical properties of sulfo-Cyanine7-N3, a near-infrared (NIR) fluorescent dye increasingly utilized by researchers, scientists, and drug development professionals. Its exceptional brightness, water solubility, and bioorthogonal reactivity make it a powerful tool for precise molecular labeling and advanced imaging applications. This document details its spectral characteristics, quantum efficiency, and provides methodologies for its experimental characterization and application in bioconjugation.
Core Photophysical and Chemical Properties
Sulfo-Cyanine7-N3 is a water-soluble heptamethine cyanine (B1664457) dye functionalized with a reactive azide (B81097) (-N3) group. The presence of sulfonate groups imparts excellent solubility in aqueous buffers, a critical feature for biological applications that minimizes the need for organic co-solvents and reduces the risk of protein denaturation.[1] The azide moiety allows for its covalent attachment to biomolecules via "click chemistry," a set of highly efficient and specific bioorthogonal reactions.[2][3] This enables the precise labeling of proteins, nucleic acids, and other molecules for in vitro and in vivo studies.[4][5]
The dye's fluorescence in the near-infrared spectrum (750-800 nm) is particularly advantageous for deep-tissue imaging, as it falls within the "NIR window" where light absorption by biological components like hemoglobin and water is minimal, leading to reduced background autofluorescence and enhanced signal penetration.[4][6]
Quantitative Photophysical Data
The key photophysical parameters of sulfo-Cyanine7-N3 are summarized in the table below. These values are essential for designing and interpreting fluorescence-based experiments.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~750 nm | [7][8][9] |
| Emission Maximum (λem) | ~773 nm | [7][8][9] |
| Molar Extinction Coefficient (ε) | ~240,600 cm⁻¹M⁻¹ | [7][8] |
| Fluorescence Quantum Yield (Φ) | ~0.24 | [7][9] |
| Recommended Solvents | Water, Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO) | [8] |
Experimental Protocols
Accurate characterization and application of sulfo-Cyanine7-N3 rely on robust experimental methodologies. The following sections detail protocols for the determination of its key photophysical properties and its use in bioconjugation.
Determination of Molar Extinction Coefficient
The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a given wavelength and is crucial for accurate concentration determination using the Beer-Lambert law.
Materials:
-
sulfo-Cyanine7-N3
-
High-purity solvent (e.g., DMSO, PBS)
-
Analytical balance
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer
Procedure:
-
Stock Solution Preparation: Accurately weigh a small amount of sulfo-Cyanine7-N3 and dissolve it in a known volume of solvent in a volumetric flask to create a concentrated stock solution (e.g., 1-10 mM).
-
Serial Dilutions: Perform a series of precise serial dilutions of the stock solution to obtain at least five concentrations that yield absorbance values between 0.1 and 1.0 at the absorption maximum.
-
Absorbance Measurement: Using the same solvent as a blank, measure the absorbance spectra of each dilution over a wavelength range of approximately 600-850 nm. Record the absorbance value at the λmax (~750 nm).
-
Data Analysis: Plot the absorbance at λmax against the concentration for each dilution. The slope of the resulting linear regression line, which should pass through the origin, is equal to the molar extinction coefficient (ε) when the path length is 1 cm.
Determination of Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process and is determined relative to a standard with a known quantum yield.
Materials:
-
sulfo-Cyanine7-N3 solution of known absorbance
-
A suitable quantum yield standard (e.g., Indocyanine Green in DMSO, with a known Φ)
-
High-purity solvent
-
UV-Vis spectrophotometer
-
Spectrofluorometer
Procedure:
-
Solution Preparation: Prepare a series of dilutions of both the sulfo-Cyanine7-N3 and the standard in the same solvent, with absorbance values ranging from 0.01 to 0.1 at the excitation wavelength.
-
Absorbance Measurement: Record the absorbance of each solution at the chosen excitation wavelength.
-
Fluorescence Measurement: Record the fluorescence emission spectrum for each solution, ensuring the excitation wavelength is the same for both the sample and the standard.
-
Data Analysis: Integrate the area under the fluorescence emission curve for each spectrum. Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The quantum yield of the sample (Φ_smp) is calculated using the following equation:
Φ_smp = Φ_std * (m_smp / m_std) * (η_smp² / η_std²)
where Φ_std is the quantum yield of the standard, m is the slope of the linear regression from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.
Bioconjugation via Click Chemistry
Sulfo-Cyanine7-N3 can be conjugated to alkyne-modified biomolecules through two primary click chemistry pathways: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
This method offers high reaction rates and yields but requires a copper catalyst, which can be cytotoxic.
Materials:
-
Alkyne-modified biomolecule
-
sulfo-Cyanine7-N3
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Copper-chelating ligand (e.g., THPTA)
-
Reaction buffer (e.g., PBS)
Procedure:
-
Reagent Preparation: Prepare stock solutions of the alkyne-biomolecule, sulfo-Cyanine7-N3, CuSO₄, sodium ascorbate (B8700270), and THPTA in the appropriate buffers. A fresh solution of sodium ascorbate should be prepared immediately before use.
-
Catalyst Premix: Briefly pre-mix the CuSO₄ and THPTA solutions.
-
Reaction Mixture: In a reaction tube, combine the alkyne-biomolecule and sulfo-Cyanine7-N3. Add the premixed catalyst solution.
-
Initiation: Initiate the reaction by adding the sodium ascorbate solution.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
Purification: Purify the labeled biomolecule using an appropriate method, such as size exclusion chromatography or dialysis, to remove unreacted dye and catalyst.
This copper-free method is ideal for applications in living systems due to its bioorthogonality and lack of cytotoxicity.[10][]
Materials:
-
Biomolecule modified with a strained alkyne (e.g., DBCO, BCN)
-
sulfo-Cyanine7-N3
-
Reaction buffer (e.g., PBS)
Procedure:
-
Reagent Preparation: Dissolve the strained alkyne-modified biomolecule and sulfo-Cyanine7-N3 in the reaction buffer.
-
Reaction Mixture: Combine the two solutions in a reaction tube. A slight molar excess of one reactant may be used to drive the reaction to completion.
-
Incubation: Incubate the reaction at room temperature or 37°C for 1-12 hours, protected from light. Reaction times will vary depending on the specific strained alkyne used.
-
Purification: Purify the labeled biomolecule using a suitable method to remove any unreacted dye.
Visualizing Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key experimental workflows described in this guide.
Caption: Workflow for determining the molar extinction coefficient.
Caption: General workflow for CuAAC bioconjugation.
Caption: General workflow for SPAAC bioconjugation.
References
- 1. jenabioscience.com [jenabioscience.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Photostability investigation of a near-infrared-II heptamethine cyanine dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Near-Infrared Heptamethine Cyanine Dyes for Nanoparticle-Based Photoacoustic Imaging and Photothermal Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sulfo-Cyanine7 | AxisPharm [axispharm.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Sulfo-Cyanine 7 azide (A270308) | Antibodies.com [antibodies.com]
- 9. Sulfo-Cy7 azide | BroadPharm [broadpharm.com]
- 10. benchchem.com [benchchem.com]
CY7-N3 excitation and emission spectra
An In-depth Technical Guide to the Excitation and Emission Spectra of CY7-N3
For researchers, scientists, and drug development professionals, a precise understanding of the photophysical properties of fluorescent probes is paramount. This compound, a near-infrared (NIR) cyanine (B1664457) dye functionalized with an azide (B81097) group, is a versatile tool for bio-imaging and click chemistry applications.[1][2] Its spectral characteristics in the NIR window (700-900 nm) are particularly advantageous for in vivo studies, as they allow for deeper tissue penetration and reduced background autofluorescence.[3] This guide provides a comprehensive overview of the excitation and emission spectra of this compound, detailed experimental protocols for their determination, and the fundamental principles governing fluorescence.
Photophysical Properties of this compound
This compound is a heptamethine cyanine dye, which gives it a characteristically high molar extinction coefficient and fluorescence in the near-infrared spectrum.[3] These properties are crucial for applications requiring high sensitivity, such as in vivo imaging and multi-color flow cytometry.[3] The azide group enables its covalent attachment to molecules bearing alkyne, DBCO, or BCN groups via click chemistry.[1][2]
The key spectral properties of CY7 and its derivatives are summarized below. It is important to note that these values can vary slightly depending on the solvent, pH, and conjugation state of the dye.[4]
| Property | Value | Significance |
| Maximum Excitation (λex) | ~750 - 756 nm[3][5][6] | Optimal wavelength for exciting the fluorophore to a higher energy state. |
| Maximum Emission (λem) | ~773 - 779 nm[4][5][6] | Peak wavelength of light emitted as the fluorophore returns to its ground state. |
| Molar Extinction Coefficient (ε) | ~250,000 - 276,000 cm⁻¹M⁻¹[4][7] | A measure of how strongly the dye absorbs light at its excitation maximum. |
| Quantum Yield (Φ) | ~0.28 (unconjugated)[4] | The efficiency of converting absorbed photons into emitted fluorescent photons. |
| Spectral Range | Near-Infrared (NIR)[3] | Minimizes tissue autofluorescence and allows for deep tissue imaging.[3] |
Principles of Fluorescence: The Jablonski Diagram
The process of fluorescence, encompassing excitation and emission, is best illustrated by a Jablonski diagram. The diagram shows the electronic and vibrational energy levels of a fluorophore and the transitions between them. Upon absorbing a photon of light (excitation), an electron is promoted from the ground state (S₀) to an excited singlet state (S₁). Following rapid vibrational relaxation to the lowest vibrational level of S₁, the electron returns to the ground state, releasing the excess energy as a photon of light (fluorescence). This emitted photon is of lower energy (longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift.
Caption: Jablonski diagram illustrating the electronic transitions of fluorescence.
Experimental Protocol: Measuring Excitation and Emission Spectra
The following is a generalized protocol for determining the spectral properties of cyanine dyes like this compound. Spectroscopic grade solvents and clean quartz cuvettes are essential for accurate measurements.[8]
1. Materials and Equipment:
-
This compound dye
-
Spectroscopic grade solvent (e.g., DMSO, ethanol, PBS)[8]
-
UV-Vis Spectrophotometer[8]
-
Spectrofluorometer
-
Volumetric flasks and precision pipettes
2. Sample Preparation:
-
Prepare a stock solution of this compound in the chosen solvent (e.g., 1 mM in DMSO). Protect the solution from light.[4]
-
Create a series of dilutions from the stock solution. For absorbance measurements, aim for a concentration that gives a maximum absorbance between 0.1 and 1.0. For fluorescence, a much lower concentration is typically required (e.g., in the micromolar or nanomolar range) to avoid inner filter effects.
-
Prepare a solvent-only blank for instrument calibration.
3. Measurement Workflow:
The process involves first determining the absorption spectrum to identify the optimal excitation wavelength, followed by measuring the fluorescence emission.
Caption: Experimental workflow for determining dye excitation and emission spectra.
4. Detailed Procedure:
-
Absorbance Spectrum:
-
Turn on the spectrophotometer's visible light source and allow it to warm up for at least 15 minutes.[9]
-
Place the cuvette with the solvent blank in the spectrophotometer and record a baseline correction.
-
Rinse the cuvette 2-3 times with the this compound solution before filling it.[9]
-
Place the sample cuvette in the spectrophotometer and record the absorbance spectrum across the relevant range (e.g., 600-850 nm). The peak of this spectrum is the maximum absorbance wavelength, λmax(abs).
-
-
Emission and Excitation Spectra:
-
In the spectrofluorometer software, set the excitation wavelength to the λmax(abs) determined previously.
-
Scan a range of emission wavelengths (e.g., 760-850 nm) to obtain the emission spectrum. The peak of this spectrum is λmax(em).
-
To confirm the excitation spectrum, set the emission monochromator to the λmax(em) and scan a range of excitation wavelengths (e.g., 700-770 nm). The resulting spectrum should closely resemble the absorbance spectrum.
-
By adhering to these protocols, researchers can accurately characterize the spectral properties of this compound, ensuring optimal setup of imaging systems and reliable experimental outcomes in drug development and biological research.
References
- 1. This compound | Near-infrared/NIR dye | Click chemistry | Azide | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chempep.com [chempep.com]
- 4. benchchem.com [benchchem.com]
- 5. Spectrum [Cy7 (Cyanine-7)] | AAT Bioquest [aatbio.com]
- 6. FluoroFinder [app.fluorofinder.com]
- 7. Computational Design, Synthesis, and Photochemistry of Cy7‐PPG, an Efficient NIR‐Activated Photolabile Protecting Group for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. www2.sci.u-szeged.hu [www2.sci.u-szeged.hu]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to CY7-N3 for In Vivo Imaging Applications
This guide provides a comprehensive technical overview of this compound, a near-infrared (NIR) fluorescent dye, for in vivo imaging applications. We will cover its core principles, physicochemical and spectral properties, detailed experimental protocols for bioconjugation and in vivo imaging, and key data presented in a clear, structured format for easy reference.
Core Principles of this compound In Vivo Imaging
In vivo fluorescence imaging is a non-invasive technique that visualizes biological processes within a living organism. The choice of fluorophore is critical for success, with near-infrared (NIR) dyes like this compound offering significant advantages. Imaging within the "NIR window" (typically 700-900 nm) is highly effective because it minimizes interference from endogenous molecules like hemoglobin and water, which absorb less light in this range.[1][2] This leads to reduced tissue autofluorescence and allows for deeper photon penetration, resulting in a higher signal-to-noise ratio compared to fluorophores in the visible spectrum.[3][4][5]
This compound is a water-soluble, heptamethine cyanine (B1664457) dye specifically designed for bioorthogonal chemistry.[3][6][7] It contains an azide (B81097) (-N3) functional group, which allows it to be covalently attached to target biomolecules through "click chemistry" reactions.[6][8] This precise and efficient labeling strategy makes this compound a versatile tool for tracking cells, antibodies, peptides, and nanoparticles in preclinical research, particularly in fields like oncology and drug delivery.[3][9]
Caption: Advantages of the Near-Infrared (NIR) Window for In Vivo Imaging.
Core Properties of this compound
The performance of this compound is defined by its specific physicochemical and spectroscopic characteristics. The following tables summarize the key quantitative data for the dye. Note that some values are for the parent Cy7 fluorophore and can be influenced by environmental factors and bioconjugation.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Synonyms | Sulfo-Cyanine7-N3 | [6][8] |
| Molecular Formula | C₃₈H₄₇N₆O₇S₂⁻ | [6] |
| Molecular Weight | 763.95 g/mol | [6] |
| Appearance | Solid | [6] |
| Solubility | Water, DMSO, DMF | [8][10] |
Table 2: Spectroscopic Properties of CY7 Dyes
| Property | Value | References |
| Maximum Excitation Wavelength (λex) | ~750 - 756 nm | [3][11] |
| Maximum Emission Wavelength (λem) | ~775 - 779 nm | [3][11] |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | [11][12] |
| Quantum Yield (Φ) | ~0.05 - 0.30 | [5][11][13] |
| Recommended for In Vivo Use | Yes | [3][14] |
Experimental Protocols: Bioconjugation and In Vivo Imaging
This compound's utility stems from its azide group, enabling its attachment to biomolecules for in vivo targeting. This process, known as bioorthogonal chemistry, allows for specific labeling within complex biological systems without interfering with native processes.[15][16]
Bioorthogonal Labeling Workflow
The azide group on this compound can react with alkyne-modified biomolecules. A particularly useful reaction for in vivo applications is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), which is copper-free and thus avoids the toxicity associated with copper catalysts in living systems.[8][16] The alkyne is typically a strained cyclooctyne, such as DBCO or BCN.[6][8]
Caption: Workflow for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
Protocol 1: Labeling a DBCO-Modified Antibody with this compound
This protocol describes the conjugation of this compound to an antibody modified with a dibenzocyclooctyne (DBCO) group.
Materials:
-
DBCO-functionalized antibody (in PBS, pH 7.4)
-
This compound (Sulfo-Cyanine7-N3)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Size-Exclusion Chromatography (SEC) column (e.g., PD-10 desalting column)
Procedure:
-
Reagent Preparation:
-
Allow the this compound vial to warm to room temperature.
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO immediately before use.[5]
-
-
Conjugation Reaction:
-
To the DBCO-modified antibody solution, add the this compound stock solution to achieve a 5:1 to 10:1 molar excess of dye to antibody.[5]
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light, with gentle stirring.
-
-
Purification:
-
Characterization:
-
Measure the absorbance of the purified conjugate at 280 nm (for the antibody) and ~750 nm (for CY7).
-
Calculate the Degree of Labeling (DOL) using the molar extinction coefficients of the antibody and the dye to determine the average number of dye molecules per antibody.[11]
-
Store the final conjugate at 4°C, protected from light.
-
Protocol 2: General In Vivo Tumor Imaging in a Mouse Model
This protocol outlines a general procedure for imaging a tumor-bearing mouse injected with a this compound labeled targeting agent.
Materials:
-
Tumor-bearing mice (e.g., BALB/c nude mice with subcutaneous tumors).[5][17]
-
This compound labeled probe (e.g., antibody conjugate from Protocol 1) in sterile PBS.
-
Anesthetic (e.g., isoflurane (B1672236) or 2% sodium pentobarbital).[17][18]
-
In vivo imaging system (IVIS) equipped with appropriate NIR filters.[19]
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using a calibrated vaporizer with isoflurane or via intraperitoneal injection of sodium pentobarbital (B6593769) (e.g., 215 mg/kg).[14][17][18]
-
Place the anesthetized animal in the prone position within the imaging chamber.[17]
-
-
Probe Administration:
-
In Vivo Imaging:
-
Acquire fluorescence images at various time points post-injection (e.g., 4, 24, 48, 72 hours) to monitor probe accumulation in the tumor and clearance from non-target tissues.[5]
-
Use an appropriate filter set for Cy7 (e.g., Excitation: 700-770 nm, Emission: >780 nm longpass).[17][18]
-
Set the exposure time based on signal intensity, typically between 500 ms (B15284909) and 30 seconds.[18][20]
-
-
Data Analysis:
-
Ex Vivo Analysis (Optional but Recommended):
Caption: General workflow for a targeted in vivo imaging study.
Application in Signaling Pathway Visualization
While this compound itself does not target a specific signaling pathway, it serves as a reporter. By conjugating it to a molecule that does interact with a pathway (e.g., an antibody against a cell surface receptor or a peptide inhibitor), researchers can visualize the localization and trafficking of key pathway components. For instance, a this compound labeled antibody against a receptor tyrosine kinase (RTK) can be used to monitor receptor expression on tumors in real-time.
References
- 1. Near-infrared fluorescent protein and bioluminescence-based probes for high-resolution in vivo optical imaging - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 2. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. NIR-II Probes for In vivo Imaging | Teledyne Vision Solutions [teledynevisionsolutions.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | Near-infrared/NIR dye | Click chemistry | Azide | TargetMol [targetmol.com]
- 7. amsbio.com [amsbio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. luminicell.com [luminicell.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. benchchem.com [benchchem.com]
- 12. Extinction Coefficient [Cy7 (Cyanine-7)] | AAT Bioquest [aatbio.com]
- 13. Monofunctional Carbocyanine Dyes for Bio- and Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Heptamethine cyanines in bioorthogonal chemistry [html.rhhz.net]
- 16. researchgate.net [researchgate.net]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. Near-Infrared Fluorescence Imaging of Tumor Integrin αvβ3 Expression with Cy7-Labeled RGD Multimers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. spectralinvivo.com [spectralinvivo.com]
- 21. Signal to Noise Ratio as a Cross-Platform Metric for Intraoperative Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
CY7-N3 quantum yield and molar extinction coefficient
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core photophysical properties of CY7-N3, a near-infrared (NIR) fluorescent dye. A derivative of the Cyanine7 (Cy7) family, this compound is functionalized with an azide (B81097) group, enabling its conjugation to various biomolecules through click chemistry. This guide details its quantum yield and molar extinction coefficient, provides experimental protocols for their determination, and illustrates a relevant application workflow.
Core Photophysical Properties of this compound
This compound is a heptamethine cyanine (B1664457) dye that exhibits strong absorption and fluorescence in the near-infrared spectrum, a region advantageous for deep tissue imaging due to reduced autofluorescence and light scattering by biological tissues.[1] While specific photophysical data for the azide-functionalized this compound is not always explicitly reported, the properties of structurally analogous sulfo-cyanine7 derivatives provide a reliable estimation of its performance.
Quantitative Data Summary
The following table summarizes the key photophysical parameters for compounds structurally and functionally related to this compound. These values are widely accepted as a strong benchmark for the expected performance of this compound in aqueous environments.
| Property | Value | Solvent |
| Molar Extinction Coefficient (ε) | 240,600 L⋅mol⁻¹⋅cm⁻¹ | Water/DMF/DMSO |
| Quantum Yield (Φ) | 0.24 | Water/DMF/DMSO |
| Excitation Maximum (λex) | ~750 nm | - |
| Emission Maximum (λem) | ~773 nm | - |
Data based on sulfo-Cyanine7 carboxylic acid and sulfo-Cy7 bis-NHS ester, which are structurally similar to this compound.[2]
Experimental Protocols
Determination of Molar Extinction Coefficient
The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law:
A = εcl
Where:
-
A is the absorbance
-
ε is the molar extinction coefficient (L⋅mol⁻¹⋅cm⁻¹)
-
c is the molar concentration of the substance (mol/L)
-
l is the path length of the cuvette (typically 1 cm)
Methodology:
-
Preparation of a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to prepare a concentrated stock solution.
-
Serial Dilutions: Perform a series of precise dilutions of the stock solution in the desired experimental solvent (e.g., phosphate-buffered saline - PBS) to obtain a range of concentrations.
-
Spectrophotometric Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the absorption maximum (λmax) of this compound (~750 nm).
-
Data Analysis: Plot the absorbance values at λmax against the corresponding molar concentrations. The molar extinction coefficient (ε) is determined from the slope of the resulting linear regression, assuming a path length of 1 cm.
Determination of Relative Quantum Yield
The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process. It is often determined relative to a standard fluorophore with a known quantum yield.
Methodology:
-
Selection of a Standard: Choose a reference dye with a well-characterized quantum yield and spectral properties that overlap with this compound. Indocyanine green (ICG) in DMSO (Φ = 0.13) is a suitable standard for the NIR region.
-
Preparation of Solutions: Prepare a series of dilutions for both the this compound sample and the standard dye in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.
-
Absorbance and Fluorescence Measurements:
-
Measure the absorbance spectra for all solutions to determine the absorbance at the excitation wavelength.
-
Measure the fluorescence emission spectra of all solutions using the same excitation wavelength.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the this compound sample and the standard.
-
The quantum yield of the sample (Φsample) can be calculated using the following equation:
Φsample = Φstandard × (Slopesample / Slopestandard) × (η2sample / η2standard)
Where:
-
Φ is the quantum yield
-
Slope is the slope from the plot of integrated fluorescence intensity versus absorbance
-
η is the refractive index of the solvent
-
Visualizations
Experimental Workflow for Bioconjugation and Cell Labeling
The following diagram illustrates a typical experimental workflow for conjugating this compound to a biomolecule via click chemistry and its subsequent use in cell labeling and imaging.
Caption: Workflow for this compound bioconjugation and subsequent cell labeling.
Generalized Signaling Pathway for Targeted Imaging
This diagram depicts a generalized signaling pathway that could be visualized using a this compound-labeled ligand targeting a cell surface receptor.
Caption: Generalized signaling cascade initiated by a this compound labeled ligand.
References
The Advent of CY7-N3 in Cancer Theranostics: A Technical Guide
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
The landscape of oncology is continually evolving, driven by the pursuit of precision medicine that can simultaneously diagnose and treat cancer with high specificity and minimal side effects. In this context, "theranostics"—a portmanteau of therapeutics and diagnostics—has emerged as a leading-edge approach. Among the myriad of tools being developed, near-infrared (NIR) fluorescent dyes, particularly heptamethine cyanine (B1664457) dyes like CY7, are proving to be exceptionally versatile. This technical guide focuses on CY7-N3, an azide-functionalized derivative of CY7, and its burgeoning applications in cancer theranostics. Its unique spectral properties and chemical handle for bio-orthogonal conjugation make it a powerful agent for creating sophisticated tumor-targeting constructs.
Core Principles and Properties of this compound
This compound is a heptamethine cyanine dye, a class of molecules characterized by a long polymethine chain that dictates their absorption and emission in the near-infrared (NIR) spectrum.[1] This is critically advantageous for biological applications as it falls within the "NIR window" (700-900 nm), a spectral range where endogenous absorbers like hemoglobin and water have minimal interference, and tissue autofluorescence is significantly reduced.[2] This allows for deep tissue penetration and a high signal-to-noise ratio, which are paramount for in vivo imaging.[1][2]
The key innovation of this compound is the incorporation of an azide (B81097) (-N3) group.[3] This functional group serves as a chemical handle for "click chemistry," a class of highly efficient and specific bio-orthogonal reactions.[3] The azide allows this compound to be covalently linked to molecules containing a corresponding alkyne group via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or a strained cyclooctyne (B158145) (e.g., DBCO, BCN) via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) without the need for a copper catalyst.[3][4] This enables the straightforward conjugation of this compound to a wide array of targeting ligands, such as peptides, antibodies, and nanoparticles, to create highly specific theranostic agents.
Table 1: Physicochemical and Spectral Properties of this compound
| Property | Value / Description | Notes |
|---|---|---|
| Molecular Formula | C₃₈H₄₇N₆O₇S₂⁻ | For the sulfo-cyanine7-N3 variant.[3] |
| Molecular Weight | ~764 g/mol | For the sulfo-cyanine7-N3 variant.[3] |
| Excitation Max (λex) | ~750 - 770 nm | In the near-infrared (NIR) range.[1] |
| Emission Max (λem) | ~775 - 800 nm | Provides a sufficient Stokes shift for clear detection.[1] |
| Molar Extinction Coeff. (ε) | ~250,000 cm⁻¹M⁻¹ | Indicates a very high capacity to absorb light.[2] |
| Quantum Yield (Φ) | ~0.3 | In aqueous solutions.[2] |
| Functional Group | Azide (-N3) | Enables conjugation via Click Chemistry (CuAAC or SPAAC).[3] |
| Solubility | Water-soluble | Sulfonated versions (Sulfo-Cyanine7-N3) are readily soluble in aqueous buffers.[3] |
Applications in Cancer Theranostics
The dual functionality of this compound allows it to act as both an imaging agent and a therapeutic mediator.
Diagnostic Application: Near-Infrared Fluorescence (NIRF) Imaging
By conjugating this compound to tumor-targeting moieties, researchers can create probes that selectively accumulate in cancerous tissue. When excited by an external NIR light source, the this compound component fluoresces, allowing for non-invasive visualization of the tumor's location, size, and margins.
One common strategy involves conjugating CY7 to RGD (arginine-glycine-aspartic acid) peptides, which target αvβ3 integrins that are overexpressed on many tumor cells and angiogenic blood vessels. Studies with CY7-labeled RGD multimers have demonstrated effective tumor visualization in mouse models.[5]
Table 2: Quantitative Data for CY7-Based Cancer Imaging
| Parameter | Cancer Model | Probe | Value | Time Post-Injection | Citation |
|---|---|---|---|---|---|
| Tumor-to-Normal Tissue (T/N) Ratio | U87MG human glioma (mice) | CY7-RGD Tetramer | 4.35 ± 0.26 | 2 hours | [5] |
| T/N Ratio | U87MG human glioma (mice) | CY7-RGD Dimer | 2.72 ± 0.08 | 2 hours | [5] |
| T/N Ratio | U87MG human glioma (mice) | CY7-RGD Monomer | 2.50 ± 0.15 | 2 hours |[5] |
Therapeutic Applications: Phototherapy
Upon intense irradiation with NIR light, CY7-based agents can destroy cancer cells through two primary mechanisms: Photothermal Therapy (PTT) and Photodynamic Therapy (PDT).[6]
-
Photothermal Therapy (PTT): CY7 molecules can efficiently convert absorbed light energy into heat through non-radiative decay pathways. This localized hyperthermia (temperatures >42°C) can induce apoptosis and necrosis in tumor cells.[7][8]
-
Photodynamic Therapy (PDT): Although less common for standard cyanines, modifications can enhance the ability of CY7 derivatives to generate cytotoxic reactive oxygen species (ROS), such as singlet oxygen (¹O₂), upon light excitation.[9][10] These ROS cause oxidative stress, damaging cellular components and leading to apoptosis.[11]
Table 3: Quantitative Data for CY7-Based Cancer Phototherapy
| Parameter | Cancer Model | Treatment | Laser Parameters | Result | Citation |
|---|---|---|---|---|---|
| Tumor Temperature Increase | 4T1 breast cancer (mice) | Dimeric CY7 assemblies | 760 nm, 300 mW/cm² | ΔT ≈ 25°C | [7] |
| Tumor Temperature Increase | 4T1 breast cancer (mice) | CY7-TCF-EMBI | 808 nm, 0.5 W/cm² | ΔT ≈ 23°C in 10 min | [8] |
| Tumor Growth Inhibition | 4T1 breast cancer (mice) | Dimeric CY7 + Laser | 760 nm, 300 mW/cm² | Significant tumor growth inhibition over 14 days | [7] |
| Cell Viability (PDT) | MIA PaCa-2 pancreatic cancer | Iodinated IR-783 (CY7 derivative) + Light | Not specified | <10% viability | [10] |
| IC₅₀ (PDT) | HepG2 liver cancer | ZnPc-Q1 (Photosensitizer) + Light | 1.5 J/cm² | 20 nM |[11] |
Note: IC₅₀ values for a direct this compound PDT agent are not widely published; related photosensitizer data is provided for context.
Drug Delivery
This compound can be incorporated into nanoparticle-based drug delivery systems. The dye serves a dual purpose: it allows for imaging-based tracking of the nanoparticle's biodistribution and accumulation in the tumor, and its photothermal properties can be used to trigger the release of a co-encapsulated chemotherapeutic agent in a spatially and temporally controlled manner.
Table 4: Quantitative Data for Nanoparticle-Based Drug Release
| Parameter | Nanoparticle System | Trigger | Release Profile | Citation |
|---|---|---|---|---|
| Drug Release Percentage | PpIX-loaded PBA-PEG micelles | Low pH (6.4) | ~60% release in 24 hours | [12] |
| Drug Release Percentage | Doxorubicin-loaded polymersomes | UV light (365 nm) | 61% release in 5 minutes |[13] |
Note: Data represents general photo- or environment-responsive nanoparticle systems, illustrating the principle applicable to CY7-based platforms.
Experimental Protocols
The following section provides detailed methodologies for the synthesis, conjugation, and application of this compound-based theranostic agents.
Protocol: Conjugation of this compound to a DBCO-Peptide via SPAAC
This protocol describes the copper-free conjugation of an azide-functionalized dye (this compound) to a peptide modified with a strained alkyne (e.g., Dibenzocyclooctyne, DBCO).
Materials:
-
Sulfo-CY7-N3
-
DBCO-functionalized peptide (e.g., DBCO-cRGDfK)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer (e.g., MALDI-TOF or ESI-MS)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the DBCO-peptide in anhydrous DMSO.
-
Prepare a 10 mM stock solution of Sulfo-CY7-N3 in anhydrous DMSO. Protect from light.
-
-
SPAAC Reaction:
-
In a microcentrifuge tube, dissolve the DBCO-peptide in PBS (pH 7.4) to a final concentration of 1-2 mM.
-
Add 1.2 to 1.5 molar equivalents of the Sulfo-CY7-N3 stock solution to the peptide solution.
-
Mix gently by vortexing and incubate the reaction at room temperature for 2-4 hours, protected from light. The reaction can also be performed at 4°C overnight.
-
-
Monitoring the Reaction:
-
The reaction progress can be monitored by taking small aliquots and analyzing them via RP-HPLC or mass spectrometry to observe the formation of the product and consumption of the starting materials.
-
-
Purification:
-
Once the reaction is complete, purify the this compound-peptide conjugate from unreacted starting materials using RP-HPLC with a suitable gradient of water/acetonitrile containing 0.1% trifluoroacetic acid (TFA).
-
Collect the fractions corresponding to the conjugated product peak.
-
-
Characterization and Storage:
-
Confirm the identity of the purified conjugate by mass spectrometry. The observed mass should correspond to the sum of the masses of the DBCO-peptide and this compound.
-
Lyophilize the pure fractions to obtain the final product as a solid powder.
-
Store the lyophilized conjugate at -20°C or -80°C, protected from light.
-
Protocol: In Vitro Phototoxicity Assay
This protocol is adapted from the 3T3 Neutral Red Uptake (NRU) phototoxicity test to evaluate the light-induced cytotoxicity of a this compound conjugate.
Materials:
-
Cancer cell line (e.g., 4T1, U87MG)
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
This compound theranostic agent
-
96-well cell culture plates
-
NIR laser with appropriate wavelength (~760 nm) and a collimating lens to ensure uniform irradiation of the well.
-
Neutral Red solution
-
MTT or CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Cell Seeding:
-
Seed cells into two identical 96-well plates at a density of 1 x 10⁴ cells/well. Allow cells to adhere by incubating for 24 hours at 37°C, 5% CO₂.
-
-
Compound Incubation:
-
Prepare serial dilutions of the this compound agent in culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted compound to the appropriate wells. Include vehicle-only control wells.
-
Incubate for 4 hours to allow for cellular uptake.
-
-
Irradiation:
-
Designate one plate as the "+Light" plate and the other as the "-Light" (dark control) plate.
-
Wash the cells in both plates with PBS and replace with 100 µL of fresh, phenol (B47542) red-free medium.
-
Expose the "+Light" plate to the NIR laser. A typical irradiation dose might be 1.0 W/cm² for 3-5 minutes. The "-Light" plate should be kept in the dark for the same duration.
-
-
Post-Irradiation Incubation:
-
Return both plates to the incubator for an additional 24-48 hours.
-
-
Viability Assessment (e.g., MTT Assay):
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add solubilization solution (e.g., DMSO) and mix thoroughly.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the untreated control wells.
-
Plot cell viability versus compound concentration for both "+Light" and "-Light" conditions.
-
Determine the IC₅₀ (the concentration that inhibits 50% of cell viability) for both conditions using non-linear regression analysis.
-
The phototoxicity of the agent is indicated by a significantly lower IC₅₀ value in the "+Light" group compared to the "-Light" group.
-
Protocol: In Vivo Tumor Photothermal Therapy Study
This protocol outlines a general procedure for evaluating the PTT efficacy of a this compound theranostic agent in a subcutaneous tumor mouse model. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Female BALB/c nude mice (4-6 weeks old)
-
Tumor cells (e.g., 4T1 murine breast cancer)
-
This compound theranostic agent, sterile and formulated for injection (e.g., in saline or PBS)
-
NIR laser (e.g., 808 nm) with a fiber optic cable
-
Infrared (IR) thermal camera
-
Digital calipers
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Tumor Model Establishment:
-
Subcutaneously inject 1 x 10⁶ 4T1 cells into the right flank of each mouse.
-
Allow tumors to grow until they reach a volume of approximately 100-150 mm³. Tumor volume is calculated as (Length × Width²)/2.
-
-
Animal Grouping and Agent Administration:
-
Randomly divide mice into four groups (n=5 per group):
-
Group 1: PBS (Control)
-
Group 2: PBS + Laser
-
Group 3: this compound Agent only
-
Group 4: this compound Agent + Laser
-
-
Administer the this compound agent (e.g., 5-10 mg/kg) or an equivalent volume of PBS via intravenous (tail vein) injection.
-
-
NIRF Imaging (Optional):
-
At various time points post-injection (e.g., 4, 12, 24 hours), image the mice using an in vivo imaging system (IVIS) to confirm tumor accumulation of the agent.
-
-
Photothermal Therapy:
-
At the time of peak tumor accumulation (determined from imaging, e.g., 24 hours post-injection), anesthetize the mice in Groups 2 and 4.
-
Irradiate the tumor area with the 808 nm NIR laser at a power density of 1.0 W/cm² for 5-10 minutes.[6]
-
During irradiation, monitor the temperature of the tumor surface using the IR thermal camera.
-
-
Post-Treatment Monitoring:
-
Measure the tumor volume and body weight of all mice every other day for 14-21 days.
-
Monitor the animals for any signs of toxicity.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice.
-
Excise the tumors, weigh them, and take photographs.
-
Tumors and major organs can be collected for histological analysis (e.g., H&E staining, TUNEL assay for apoptosis, Ki-67 for proliferation).
-
-
Data Analysis:
-
Plot the average tumor volume versus time for each group to generate tumor growth curves.
-
Calculate the tumor inhibition rate for the treatment groups relative to the control group.
-
Compare the final tumor weights between groups.
-
Mechanisms and Pathways
The theranostic efficacy of this compound is rooted in both its physicochemical properties and the biological pathways it can trigger.
General Theranostic Workflow
The overall application of a this compound-based agent follows a multi-step process, from design and synthesis to targeted action within the body.
Caption: General workflow for a this compound-based theranostic agent.
PDT and Immunogenic Cell Death (ICD)
A particularly powerful outcome of photodynamic therapy is its ability to induce a specific type of apoptotic cell death known as Immunogenic Cell Death (ICD). This process transforms the dying tumor cells into an in situ vaccine, stimulating a systemic anti-tumor immune response that can target both the primary tumor and distant metastases.
Caption: The signaling cascade of PDT-induced immunogenic cell death (ICD).
Conclusion and Future Outlook
This compound stands at the forefront of theranostic agent development, offering a unique combination of superior NIR optical properties and a versatile chemical handle for precise bioconjugation. Its application in targeted imaging, localized phototherapy, and controlled drug release provides a multi-pronged strategy for attacking cancer. The ability of CY7-mediated PDT to induce an anti-tumor immune response further elevates its therapeutic potential, promising not just tumor ablation but also long-term immunological memory against recurrence.
Future research will likely focus on developing novel this compound conjugates with enhanced tumor specificity, greater photothermal/photodynamic efficiency, and improved biocompatibility. As our understanding of the tumor microenvironment deepens, so too will our ability to design sophisticated, multi-functional this compound-based agents that can adapt to and overcome the challenges of modern cancer therapy.
References
- 1. chempep.com [chempep.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Near-Infrared Fluorescence Imaging of Tumor Integrin αvβ3 Expression with Cy7-Labeled RGD Multimers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Potential of Cyanine Derived Dyes in Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Improved photodynamic anticancer activity and mechanisms of a promising zinc(II) phthalocyanine-quinoline conjugate photosensitizer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nanotechnologies for Noninvasive Measurement of Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of Drug Release Kinetics on Nanoparticle Therapeutic Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Leveraging CY7-N3 for Advanced Drug Distribution and Pharmacokinetic Analysis
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the near-infrared (NIR) fluorescent probe, CY7-N3, and its application in tracking the biodistribution and pharmacokinetic profiles of therapeutic compounds. This compound, a water-soluble cyanine (B1664457) dye functionalized with an azide (B81097) group, is a powerful tool for in vivo imaging and bioorthogonal chemistry.
Core Principles of this compound in Preclinical Research
This compound's utility in drug development stems from its advantageous photophysical properties. Operating within the near-infrared (NIR) window (700-900 nm), this compound-labeled molecules can be visualized in deep tissues with minimal interference from endogenous autofluorescence, leading to high signal-to-noise ratios in living organisms. The azide moiety enables covalent attachment to drug molecules through "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), offering a stable and specific labeling strategy.[1]
Physicochemical and Spectroscopic Properties of Sulfo-CY7
The performance of a fluorophore is dictated by its intrinsic physicochemical and spectroscopic characteristics. The following table summarizes the key properties of the water-soluble form of CY7, Sulfo-CY7. It is important to note that these values can be influenced by environmental factors such as solvent polarity and conjugation to biomolecules.
| Property | Value |
| Maximum Excitation Wavelength (λex) | ~750 nm |
| Maximum Emission Wavelength (λem) | ~773 - 779 nm |
| Molar Extinction Coefficient (ε) | ~240,600 - 250,000 cm⁻¹M⁻¹ |
| Fluorescence Quantum Yield (Φ) | ~0.24 - 0.3 |
| Molecular Formula | C₄₀H₄₉KN₆O₇S₂ |
| Molecular Weight | ~829.1 g/mol |
| Solubility | Water, DMSO, DMF |
Data sourced from commercial supplier specifications and scientific literature.[2][3]
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound for tracking drug distribution and pharmacokinetics.
Labeling of a Small Molecule Drug with this compound via Click Chemistry (CuAAC)
This protocol describes the conjugation of an alkyne-modified small molecule drug to this compound.
Materials:
-
Alkyne-modified small molecule drug
-
This compound (Sulfo-Cyanine7-azide)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Size-exclusion chromatography column (e.g., Sephadex G-25) or Reverse-Phase HPLC for purification
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the alkyne-modified drug in DMSO.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 500 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 10 mM stock solution of TBTA in DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified drug and this compound in a 1:1.5 molar ratio.
-
Add TBTA to the mixture to a final concentration of 1 mM.
-
Initiate the reaction by adding CuSO₄ to a final concentration of 0.5 mM, followed by sodium ascorbate to a final concentration of 5 mM.
-
The final reaction volume should be adjusted with DMSO/PBS to ensure all components remain in solution.
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Purify the this compound-labeled drug conjugate using size-exclusion chromatography or reverse-phase HPLC to remove unreacted dye, catalyst, and other reagents.
-
-
Characterization:
-
Confirm the successful conjugation and assess the purity of the final product using techniques such as mass spectrometry and HPLC.
-
Determine the concentration of the conjugate by measuring the absorbance at the respective absorbance maxima of the drug and this compound.
-
In Vivo Imaging for Drug Biodistribution in a Murine Model
This protocol outlines the general procedure for in vivo imaging of a tumor-bearing mouse injected with a this compound-labeled drug.
Materials:
-
This compound-labeled drug conjugate
-
Tumor-bearing mice (e.g., BALB/c nude mice)
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system (e.g., IVIS) with appropriate NIR filters
-
Sterile PBS
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using a calibrated vaporizer with isoflurane.
-
-
Probe Administration:
-
Dilute the this compound-labeled drug in sterile PBS to the desired final concentration.
-
Inject a defined dose (e.g., 1-5 nmol of dye) via the tail vein.
-
-
Image Acquisition:
-
Acquire a baseline image before probe injection.
-
Acquire whole-body fluorescence images at multiple time points (e.g., 1, 4, 24, 48 hours) post-injection to monitor drug biodistribution and accumulation at the target site.[4][5]
-
Use an appropriate excitation laser (e.g., 745 nm) and emission filter (e.g., 780 nm long pass).
-
-
Ex Vivo Analysis:
Pharmacokinetic Study in a Rodent Model
This protocol provides a framework for conducting a pharmacokinetic study of a this compound-labeled drug in rats.
Materials:
-
This compound-labeled drug conjugate
-
Rats (with cannulated jugular veins for serial blood sampling)
-
Heparinized capillary tubes or syringes
-
Centrifuge
-
Fluorescence plate reader or other suitable analytical instrument
Procedure:
-
Drug Administration:
-
Administer a single intravenous bolus of the this compound-labeled drug at a defined dose.
-
-
Blood Sampling:
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
-
Sample Analysis:
-
Measure the fluorescence intensity of the plasma samples using a fluorescence plate reader with excitation and emission wavelengths appropriate for CY7.
-
Create a standard curve using known concentrations of the this compound-labeled drug in plasma to quantify the drug concentration in the experimental samples.
-
-
Data Analysis:
-
Plot the plasma concentration versus time data.
-
Calculate key pharmacokinetic parameters such as:
-
Cmax: Maximum plasma concentration
-
Tmax: Time to reach Cmax
-
AUC (Area Under the Curve): Total drug exposure over time
-
t1/2 (Half-life): Time required for the plasma concentration to decrease by half
-
Clearance (CL): Volume of plasma cleared of the drug per unit time
-
Volume of Distribution (Vd): Apparent volume into which the drug distributes
-
-
Quantitative Data Presentation
The following tables provide examples of how to structure quantitative data from biodistribution and pharmacokinetic studies.
Biodistribution of CY7-Labeled Nanoparticles in Tumor-Bearing Mice (Example Data)
This table illustrates the typical biodistribution pattern of nanoparticles, with significant accumulation in the liver and spleen. The data is expressed as a percentage of the injected dose per gram of tissue (%ID/g).
| Organ | 4 hours post-injection (%ID/g) | 24 hours post-injection (%ID/g) |
| Liver | 30.0 | 25.0 |
| Spleen | 15.0 | 12.0 |
| Kidneys | 3.2 | 2.5 |
| Lungs | 2.0 | 1.5 |
| Heart | 1.0 | 0.8 |
| Tumor | 5.0 | 8.0 |
This is example data based on typical findings for nanoparticles. Actual values will vary depending on the specific drug conjugate and delivery vehicle.[13][14][15]
Pharmacokinetic Parameters of a Fluorescently Labeled Compound (Example Data)
This table summarizes key pharmacokinetic parameters that can be derived from a study.
| Parameter | Unit | Value |
| Cmax | µg/mL | 10.5 |
| Tmax | hours | 0.25 |
| AUC (0-t) | µg*h/mL | 25.8 |
| t1/2 | hours | 3.5 |
| Clearance (CL) | mL/h/kg | 150 |
| Volume of Distribution (Vd) | L/kg | 0.75 |
This is example data. Actual values will be specific to the drug conjugate under investigation.
Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows.
Synthesis of this compound Labeled Drug
References
- 1. benchchem.com [benchchem.com]
- 2. Sulfo-Cy7 azide | BroadPharm [broadpharm.com]
- 3. Sulfo-Cyanine 7 azide (A270308) | Antibodies.com [antibodies.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. What sample types and time points are ideal for rodent PK? [synapse.patsnap.com]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. fda.gov [fda.gov]
- 11. Quantitative pharmacokinetic and biodistribution studies for fluorescent imaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. currentseparations.com [currentseparations.com]
- 13. Meta-Analysis of Nanoparticle Distribution in Tumors and Major Organs in Tumor-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Biodistribution Studies of Nanoparticles Using Fluorescence Imaging: A Qualitative or Quantitative Method? - PMC [pmc.ncbi.nlm.nih.gov]
principle of copper-catalyzed azide-alkyne cycloaddition with CY7-N3
An In-Depth Technical Guide to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with CY7-N3
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of bioconjugation has been revolutionized by the advent of "click chemistry," a concept that describes reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions.[1][2] Among these, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands out as the premier example.[1][3] This reaction forms a stable 1,4-disubstituted 1,2,3-triazole linkage from an azide (B81097) and a terminal alkyne with remarkable efficiency and specificity.[4][5] The CuAAC reaction is bio-orthogonal, as neither azide nor terminal alkyne groups are typically present in natural biological systems.[6]
This guide focuses on the principles and application of CuAAC for conjugating this compound, a near-infrared (NIR) fluorescent dye, to alkyne-modified molecules.[7][8] this compound, or Cyanine7 azide, is a heptamethine cyanine (B1664457) dye valued for its spectral properties in the NIR window (absorption ~750-770 nm, emission ~775-800 nm).[7] This region is optimal for deep-tissue in vivo imaging due to minimal autofluorescence and light absorption by biological components like hemoglobin and water.[7][9] By covalently linking this compound to biomolecules such as peptides, antibodies, or therapeutic agents, researchers can track their distribution, localization, and pharmacokinetics in real-time.[7][10]
Core Principle: The CuAAC Catalytic Cycle
The uncatalyzed Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne requires high temperatures and often yields a mixture of 1,4 and 1,5-regioisomers.[4] The introduction of a copper(I) catalyst dramatically accelerates the reaction by a factor of 10⁷ to 10⁸ and ensures the exclusive formation of the 1,4-disubstituted triazole product.[3][4] The reaction proceeds through a stepwise, polar mechanism rather than a concerted cycloaddition.[11]
The key steps in the catalytic cycle are:
-
Formation of Copper(I) Acetylide: The active Cu(I) catalyst coordinates with the terminal alkyne. This coordination increases the acidity of the terminal proton, allowing for its removal and the formation of a copper(I) acetylide intermediate.[1][11]
-
Coordination and Cycloaddition: The azide (e.g., this compound) coordinates to the copper center, bringing it into proximity with the activated alkyne. The terminal nitrogen of the azide then attacks the internal carbon of the copper acetylide, forming a six-membered copper-containing ring.[]
-
Ring Contraction and Product Formation: This intermediate rearranges and undergoes ring contraction to form a stable copper-triazolide species.[]
-
Protonation and Catalyst Regeneration: Protonation of the copper-triazolide releases the final 1,4-disubstituted triazole product and regenerates the Cu(I) catalyst, allowing it to re-enter the catalytic cycle.[]
References
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Click Chemistry [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. glenresearch.com [glenresearch.com]
- 7. chempep.com [chempep.com]
- 8. This compound | Near-infrared/NIR dye | Click chemistry | Azide | TargetMol [targetmol.com]
- 9. Sterically Shielded Heptamethine Cyanine Dyes for Bioconjugation and High Performance Near-Infrared Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heptamethine cyanines in bioorthogonal chemistry [ccspublishing.org.cn]
- 11. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Labeling Antibodies and Peptides with CY7-N3
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of CY7-N3, a near-infrared (NIR) fluorescent dye, for the labeling of antibodies and peptides. This document outlines the core principles of this compound chemistry, detailed experimental protocols for conjugation, purification, and characterization, and its application in studying cellular signaling pathways.
Introduction to this compound
This compound, also known as Sulfo-Cyanine7-N3, is a water-soluble, near-infrared fluorescent dye featuring an azide (B81097) (-N3) functional group. Its fluorescence emission in the NIR spectrum (approximately 773-779 nm) makes it an ideal probe for deep-tissue in vivo imaging, as it minimizes interference from tissue autofluorescence.[1] The azide group allows for covalent attachment to biomolecules through "click chemistry," a set of highly efficient and specific bioorthogonal reactions.
This compound can be conjugated to antibodies and peptides that have been functionalized with a terminal alkyne via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or to those modified with strained cyclooctynes like dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) through the strain-promoted azide-alkyne cycloaddition (SPAAC).[2][3] These reactions are highly specific and can be performed under mild, aqueous conditions, preserving the biological activity of the labeled molecules.
Quantitative Data for this compound
The photophysical and chemical properties of this compound are critical for its application in fluorescence-based assays. The following tables summarize key quantitative data for this dye.
| Property | Value | References |
| Excitation Maximum (λex) | ~750 - 756 nm | |
| Emission Maximum (λem) | ~773 - 779 nm | |
| Molar Extinction Coefficient (ε) | ~240,600 - 275,000 M⁻¹cm⁻¹ | |
| Quantum Yield (Φ) | ~0.24 - 0.28 | |
| Molecular Weight | ~764 g/mol | [4] |
Table 1: Photophysical Properties of this compound.
| Condition | Stability | Recommendations | References |
| Storage (lyophilized) | 24 months at -20°C in the dark. | Store desiccated and protected from light. Can be transported at ambient temperature for up to 3 weeks. | |
| Storage (in solution) | 6 months at -80°C; 1 month at -20°C. | Prepare single-use aliquots to avoid freeze-thaw cycles. Protect from light. | [3] |
| pH Range | Stable between pH 3 and 10. | Optimal performance in the physiological pH range of 7.2-8.5. | |
| Photostability | High | Minimize light exposure during storage and experiments. | [5] |
Table 2: Stability and Storage of this compound.
Experimental Protocols
This section provides detailed methodologies for the labeling of antibodies and peptides with this compound using click chemistry.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is suitable for labeling alkyne-modified antibodies and peptides with this compound.
Materials:
-
Alkyne-modified antibody or peptide in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound (Sulfo-Cyanine7-N3)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Copper ligand (e.g., THPTA)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Purification column (e.g., size-exclusion chromatography)
Protocol:
-
Preparation of Reagents:
-
Dissolve the alkyne-modified antibody/peptide in PBS at a concentration of 2-10 mg/mL.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of THPTA in water.
-
Prepare a fresh 1 M stock solution of sodium ascorbate (B8700270) in water.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the alkyne-modified antibody/peptide solution with this compound stock solution. A molar excess of 3-10 fold of this compound to the biomolecule is a good starting point.
-
Add the THPTA ligand to the reaction mixture to a final concentration of 1 mM.
-
Add CuSO₄ to a final concentration of 0.2 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 2 mM.
-
Incubate the reaction for 1-4 hours at room temperature, protected from light, with gentle mixing.
-
-
Purification:
-
Purify the this compound labeled antibody/peptide using size-exclusion chromatography (e.g., Sephadex G-25 column) to remove unconjugated dye and other small molecules.[6]
-
Monitor the elution of the labeled conjugate by measuring the absorbance at 280 nm (for the protein) and ~750 nm (for this compound). The labeled biomolecule will elute in the initial fractions.
-
-
Characterization:
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is suitable for labeling DBCO- or BCN-modified antibodies and peptides with this compound. This method is copper-free, making it ideal for applications in living systems.
Materials:
-
DBCO- or BCN-modified antibody or peptide in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound (Sulfo-Cyanine7-N3)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Purification column (e.g., size-exclusion chromatography)
Protocol:
-
Preparation of Reagents:
-
Dissolve the DBCO/BCN-modified antibody/peptide in PBS at a concentration of 2-10 mg/mL.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the DBCO/BCN-modified antibody/peptide solution with the this compound stock solution. A molar excess of 1.5-5 fold of this compound to the biomolecule is recommended.
-
Incubate the reaction mixture for 1-12 hours at room temperature or 4°C, protected from light, with gentle mixing. Reaction times may vary depending on the specific cyclooctyne (B158145) used.
-
-
Purification:
-
Purify the this compound labeled conjugate using size-exclusion chromatography as described in the CuAAC protocol.
-
-
Characterization:
-
Characterize the purified conjugate to determine the DOL and confirm its identity and purity as described in the CuAAC protocol.
-
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key processes involving this compound labeling.
Application in Studying the EGFR Signaling Pathway
This compound labeled antibodies can be used to visualize and track specific cell surface receptors, such as the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in cancer cells.[8] By targeting EGFR with a this compound labeled antibody, researchers can monitor receptor internalization, trafficking, and degradation in response to therapeutic interventions.
Application in Studying Integrin-Mediated Cell Adhesion
Peptides containing the Arg-Gly-Asp (RGD) sequence are known to bind to integrin receptors, which play a crucial role in cell adhesion and signaling.[9] Labeling an RGD peptide with this compound allows for the visualization of integrin expression on the cell surface and the study of its role in processes like tumor angiogenesis and metastasis.
Conclusion
This compound is a versatile and powerful tool for the fluorescent labeling of antibodies and peptides. Its near-infrared emission properties and the specificity of click chemistry make it highly suitable for a wide range of applications, from in vivo imaging to the detailed study of cellular signaling pathways. The protocols and data presented in this guide provide a solid foundation for researchers to successfully employ this compound in their work, enabling new insights into complex biological processes.
References
- 1. Integrin‐Targeting Fluorescent Proteins: Exploration of RGD Insertion Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PathScan® EGFR Signaling Antibody Array Kit (Fluorescent Readout) | Cell Signaling Technology [cellsignal.com]
- 3. benchchem.com [benchchem.com]
- 4. Integrin Targeting for Tumor Optical Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FITC-Conjugated Cyclic RGD Peptides as Fluorescent Probes for Staining Integrin αvβ3/αvβ5 in Tumor Tissues | Semantic Scholar [semanticscholar.org]
- 6. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anti-epidermal growth factor receptor monoclonal antibodies in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Near-Infrared Fluorescence Imaging of Tumor Integrin αvβ3 Expression with Cy7-Labeled RGD Multimers - PMC [pmc.ncbi.nlm.nih.gov]
storage and handling conditions for CY7-N3 azide
An In-depth Technical Guide to the Storage and Handling of CY7-N3 Azide (B81097)
For researchers, scientists, and drug development professionals utilizing this compound azide, a comprehensive understanding of its storage and handling requirements is paramount to ensure experimental success, maintain reagent integrity, and guarantee laboratory safety. This guide provides a detailed overview of the essential conditions and protocols for the proper management of this compound azide.
Chemical Profile
This compound azide, also known as Sulfo-Cyanine7-N3, is a water-soluble, near-infrared (NIR) fluorescent dye.[1][2] Its chemical structure incorporates an azide moiety, making it a valuable tool for bioconjugation via "click chemistry" reactions.[1][2][3] Specifically, it can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes and strain-promoted alkyne-azide cycloaddition (SPAAC) with strained cyclooctynes like DBCO or BCN.[1][2][3] The fluorescence of the Cy7 dye is pH-insensitive between pH 4 and 10.[3]
Storage Conditions
Proper storage of this compound azide is critical to prevent degradation and maintain its reactivity. Both the physical form and the solvent used for dissolution impact the optimal storage temperature and duration.
Quantitative Storage Data
| Form | Temperature | Duration | Additional Conditions |
| In Solvent | -80°C | 6 months | Protect from light[1] |
| -20°C | 1 month | Protect from light[1] | |
| Solid (desiccated) | -20°C | 24 months | In the dark, desiccate[4][5] |
| Transportation | Room Temperature | Up to 3 weeks | Avoid prolonged exposure to light[4][5] |
It is essential to store the compound in a dry, cool, and well-ventilated area, away from direct sunlight.[2][6]
Handling and Safety Precautions
Azides as a chemical class, including this compound azide, require careful handling to mitigate risks of toxicity and potential explosive reactions. While this compound azide itself is a complex organic molecule, general safety protocols for azides should be strictly followed.
General Handling Guidelines:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a laboratory coat, nitrile gloves, and safety goggles.[6]
-
Ventilation: Handle this compound azide in a well-ventilated area, preferably within a chemical fume hood.[7]
-
Avoid Contamination: Do not allow the compound to come into contact with skin or eyes.[8] In case of contact, rinse thoroughly with water.[6]
-
Utensils: Use plastic or ceramic spatulas for transferring the solid material to avoid scratching, which can be a hazard with some azides.[9][10]
Chemical Incompatibilities: Azides can react violently with certain substances. It is crucial to avoid contact with:
-
Acids: Contact with acids can lead to the formation of highly toxic and potentially explosive hydrazoic acid (HN3).[7][9]
-
Heavy Metals: Azides can form explosive salts with heavy metals such as lead, copper, mercury, silver, and gold.[9] Ensure that lab equipment, including plumbing, is not made of these materials.
-
Halogenated Solvents: Avoid contact with halogenated solvents like dichloromethane (B109758) or chloroform.[10]
-
Other Incompatible Materials: Bromine, carbon disulfide, and dimethyl sulfate (B86663) should also be kept away from azides.[9][10]
Experimental Protocols
Dissolution of this compound Azide
This compound azide is water-soluble, but for certain applications and to achieve higher concentrations, a co-solvent system is often employed. If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]
Example Dissolution Protocol: To prepare a stock solution, the following solvent system can be utilized[1][2]:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
For a 1 mL working solution, one can add 100 µL of a 25.0 mg/mL DMSO stock solution to 400 µL of PEG300 and mix. Then, add 50 µL of Tween-80, mix, and finally add 450 µL of Saline to reach the final volume.[1]
Click Chemistry Reaction Workflow
The primary application of this compound azide is in click chemistry for fluorescently labeling biomolecules. The general workflow involves the reaction of the azide with an alkyne-modified molecule.
Signaling and Application Pathways
This compound azide is a tool for detection and imaging rather than a modulator of signaling pathways. Its utility lies in its ability to be conjugated to various molecules that can then be used to study biological systems.
Logical Relationship for Safe Handling
A logical decision-making process should be followed to ensure the safe handling of this compound azide in the laboratory.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Near-infrared/NIR dye | Click chemistry | Azide | TargetMol [targetmol.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. apexbt.com [apexbt.com]
- 6. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. ehs.wisc.edu [ehs.wisc.edu]
- 10. uvic.ca [uvic.ca]
Methodological & Application
Application Notes and Protocols for CY7-N3 Click Chemistry Antibody Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the covalent conjugation of antibodies with the near-infrared (NIR) fluorescent dye CY7-N3 using copper-free click chemistry. This method offers a highly efficient and specific approach to antibody labeling, yielding stable conjugates for a variety of applications, including flow cytometry, immunofluorescence, and in vivo imaging.[1] The bioorthogonal nature of the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction between a dibenzocyclooctyne (DBCO)-modified antibody and an azide-functionalized fluorophore (this compound) ensures that the labeling reaction proceeds with high selectivity and minimal side reactions, preserving the antibody's biological activity.[2][3] The far-red emission of Cy7 minimizes background autofluorescence from biological samples, leading to an improved signal-to-noise ratio.[1]
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with the this compound click chemistry antibody labeling protocol.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Value | Notes |
| Antibody Concentration | 1-5 mg/mL | Higher concentrations can improve labeling efficiency.[4] |
| Buffer | Amine-free buffer (e.g., PBS), pH 7.2-8.5 | Buffers containing primary amines like Tris will compete with the NHS ester reaction.[4] Avoid sodium azide (B81097) in the initial steps as it can react with the DBCO group.[5] |
| Molar Excess of DBCO-NHS Ester to Antibody | 20-30 fold | A high molar excess drives the initial antibody activation reaction to completion.[5] |
| Molar Excess of this compound to DBCO-Antibody | 2-4 fold | A modest excess of the azide dye ensures efficient conjugation to the DBCO-modified antibody.[5] |
| Incubation Time (DBCO Activation) | 60 minutes at room temperature | |
| Incubation Time (Click Reaction) | Overnight at 4°C | Longer incubation times at a lower temperature can improve conjugation efficiency and stability of the biomolecules.[5] |
Table 2: Characterization and Storage of CY7-Labeled Antibody
| Parameter | Typical Value/Recommendation | Method |
| Optimal Degree of Labeling (DOL) | 2 - 10 | Spectrophotometry[6][7] |
| Expected Antibody Recovery | >85% | Zeba™ Spin Desalting Columns[8] |
| Short-term Storage | 2-8°C, protected from light | For immediate use.[1] |
| Long-term Storage | 2-8°C with 0.1% BSA and 0.05% sodium azide, protected from light | Do not freeze fluorescently conjugated antibodies.[1][9] |
Experimental Protocols
This protocol is divided into three main stages:
-
Antibody Preparation and DBCO-NHS Ester Activation: Modification of the antibody with a DBCO linker.
-
Copper-Free Click Chemistry Reaction: Conjugation of the DBCO-activated antibody with this compound.
-
Purification and Characterization: Removal of unreacted components and determination of the degree of labeling.
Part 1: Antibody Preparation and DBCO-NHS Ester Activation
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS)
-
DBCO-PEG4-NHS Ester
-
Anhydrous Dimethylsulfoxide (DMSO)
-
1 M Sodium Bicarbonate
-
Quenching buffer (1 M Tris-HCl, pH 8.0)
-
Microcentrifuge tubes
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer (e.g., PBS, pH 7.2-7.4). If the buffer contains primary amines (e.g., Tris) or preservatives like sodium azide, they must be removed. This can be achieved by dialysis against PBS or by using a desalting spin column.[5]
-
Adjust the antibody concentration to 1-5 mg/mL.[4]
-
Adjust the pH of the antibody solution to 8.3-8.5 by adding a calculated volume of 1 M sodium bicarbonate.
-
-
DBCO-NHS Ester Stock Solution Preparation:
-
Allow the vial of DBCO-PEG4-NHS ester to warm to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution of DBCO-PEG4-NHS ester in anhydrous DMSO. This solution should be prepared fresh.[5]
-
-
Antibody Activation:
-
Add a 20-30 fold molar excess of the 10 mM DBCO-PEG4-NHS ester stock solution to the pH-adjusted antibody solution.[5]
-
Mix gently by pipetting. The final concentration of DMSO in the reaction mixture should be kept low to avoid antibody denaturation.
-
Incubate the reaction for 60 minutes at room temperature with gentle mixing.
-
-
Quenching the Reaction:
-
To stop the reaction, add the quenching buffer (1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.
-
Incubate for 15 minutes at room temperature to hydrolyze any unreacted DBCO-NHS ester.
-
-
Removal of Excess DBCO Linker:
-
Purify the DBCO-functionalized antibody from the excess, unreacted DBCO-NHS ester and quenching agent using a desalting spin column (e.g., Zeba™ Spin Desalting Column) equilibrated with PBS (pH 7.4). Follow the manufacturer's instructions for the column. This step is crucial to prevent the unreacted linker from interfering with the subsequent click reaction.
-
Part 2: Copper-Free Click Chemistry Reaction with this compound
Materials:
-
Purified DBCO-activated antibody
-
This compound
-
Anhydrous DMSO
-
PBS (pH 7.4)
Procedure:
-
This compound Stock Solution Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO. The concentration will depend on the desired molar excess.
-
-
Click Reaction:
Part 3: Purification and Characterization of CY7-Labeled Antibody
Materials:
-
CY7-labeled antibody reaction mixture
-
Desalting spin column (e.g., Zeba™ Spin Desalting Column)
-
PBS (pH 7.4)
-
UV-Vis Spectrophotometer
Procedure:
-
Purification of the Labeled Antibody:
-
Remove the unreacted this compound by passing the reaction mixture through a desalting spin column equilibrated with PBS (pH 7.4).
-
Collect the purified antibody conjugate. The labeled antibody will be in the eluate, while the smaller, unreacted dye molecules will be retained in the column matrix.
-
-
Characterization - Determination of Degree of Labeling (DOL):
-
The DOL, which is the average number of dye molecules per antibody, can be determined spectrophotometrically.[6]
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of CY7 (approximately 750 nm).
-
Calculate the protein concentration using the following formula, which corrects for the absorbance of the dye at 280 nm:
-
Protein Concentration (M) = [A₂₈₀ - (A₇₅₀ × CF)] / ε_protein
-
Where:
-
A₂₈₀ is the absorbance of the conjugate at 280 nm.
-
A₇₅₀ is the absorbance of the conjugate at 750 nm.
-
CF is the correction factor for CY7 at 280 nm (A₂₈₀ / A₇₅₀ of the free dye).
-
ε_protein is the molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).[7]
-
-
-
Calculate the Degree of Labeling (DOL) using the following formula:
-
DOL = A₇₅₀ / (ε_dye × Protein Concentration (M))
-
Where:
-
ε_dye is the molar extinction coefficient of CY7 at its absorbance maximum.
-
-
-
-
Storage:
-
Store the purified CY7-labeled antibody at 2-8°C, protected from light.[1] For long-term storage, it is recommended to add a stabilizing agent like bovine serum albumin (BSA) to a final concentration of 0.1% and a bacteriostatic agent such as sodium azide to a final concentration of 0.05%.[9] Do not freeze the fluorescently labeled antibody. [9]
-
Visualizations
Caption: Experimental workflow for this compound antibody labeling.
Caption: Application of a CY7-labeled antibody.
References
- 1. Antibodies Support—Getting Started | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Degree of labeling (DOL) step by step [abberior.rocks]
- 3. benchchem.com [benchchem.com]
- 4. help.lumiprobe.com [help.lumiprobe.com]
- 5. benchchem.com [benchchem.com]
- 6. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Antibody Storage and Antibody Shelf Life [labome.com]
- 9. broadpharm.com [broadpharm.com]
Application Notes and Protocols: A Step-by-Step Guide to CY7-N3 Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
CY7-N3 is a near-infrared (NIR) fluorescent dye functionalized with an azide (B81097) group, making it an ideal tool for bioconjugation via "click chemistry". This water-soluble dye is a derivative of Cyanine7 (Cy7), a fluorophore widely utilized for its emission spectrum in the NIR window (750-800 nm). This region is advantageous for biological imaging due to reduced tissue autofluorescence and deeper tissue penetration.[1]
The azide moiety on this compound allows for highly specific and efficient covalent bond formation with molecules containing a terminal alkyne or a strained cyclooctyne (B158145). This application note provides a detailed guide to the conjugation of this compound to biomolecules such as proteins (e.g., antibodies) and oligonucleotides, covering two primary click chemistry pathways: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2]
Core Principles of this compound Conjugation
This compound conjugation relies on the principles of click chemistry, a set of bioorthogonal reactions that are rapid, selective, and high-yielding.[3] The two main strategies for this compound conjugation are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a stable triazole linkage between the azide group of this compound and a terminal alkyne on the target biomolecule. The reaction is catalyzed by copper(I) ions, which are typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[4][5]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), on the target biomolecule. The high ring strain of the cyclooctyne drives the reaction with the azide group of this compound, forming a stable triazole linkage without the need for a cytotoxic copper catalyst. This makes SPAAC particularly suitable for applications in living systems.[6][7]
Quantitative Data Summary
The choice between CuAAC and SPAAC often involves a trade-off between reaction kinetics and biocompatibility. The following table summarizes key quantitative and qualitative parameters for these two conjugation methods.
| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Rate | Very Fast (typically complete in < 1-4 hours) | Fast (typically 1-24 hours, dependent on cyclooctyne) |
| Biocompatibility | Lower, due to potential cytotoxicity of copper catalyst | High, as it is a metal-free reaction |
| Reaction Conditions | Aqueous buffer, room temperature | Aqueous buffer, room temperature |
| Required Moieties | Terminal Alkyne | Strained Cyclooctyne (e.g., DBCO, BCN) |
| Typical Efficiency | High (>90%) | High (>90%) |
| Ideal Applications | In vitro labeling, material science | Live cell imaging, in vivo studies |
Experimental Protocols
Protocol 1: General Preparation of Biomolecules for Conjugation
A. Antibody/Protein Preparation:
-
Buffer Exchange: Ensure the antibody or protein is in an amine-free and azide-free buffer, such as phosphate-buffered saline (PBS) at pH 7.2-7.4. If the protein is in a buffer containing primary amines (e.g., Tris) or sodium azide, it must be dialyzed against PBS or purified using a desalting column.
-
Concentration: For optimal labeling, adjust the protein concentration to 2-10 mg/mL.[8]
-
Modification (if necessary): To introduce an alkyne or strained cyclooctyne, the protein can be reacted with an appropriate NHS ester derivative (e.g., DBCO-NHS ester for SPAAC).
B. Alkyne-Modified Oligonucleotide Preparation:
-
Synthesis: Synthesize the oligonucleotide with a terminal alkyne modification using standard phosphoramidite (B1245037) chemistry.[1][9]
-
Purification and Quantification: Purify the alkyne-modified oligonucleotide using HPLC and quantify the concentration by measuring the absorbance at 260 nm.
Protocol 2: this compound Conjugation to Proteins/Antibodies via CuAAC
This protocol is a general guideline and may require optimization for specific proteins.
Materials:
-
Alkyne-modified antibody/protein (2-10 mg/mL in PBS)
-
This compound (10 mM stock in anhydrous DMSO)
-
Copper(II) Sulfate (CuSO₄) (20 mM stock in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (50 mM stock in water)
-
Sodium Ascorbate (B8700270) (100 mM stock in water, prepare fresh)
-
Desalting columns (e.g., Sephadex G-25) for purification[10]
Procedure:
-
In a microcentrifuge tube, combine the alkyne-modified antibody/protein with PBS to the desired final volume.
-
Prepare the catalyst premix: In a separate tube, mix CuSO₄ and THPTA in a 1:5 molar ratio.
-
To the antibody solution, add the this compound stock solution. A molar excess of 10-20 fold of dye to protein is a common starting point for optimization.
-
Add the CuSO₄/THPTA premix to the antibody-dye mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentrations are typically in the range of 50-100 µM CuSO₄, 250-500 µM THPTA, and 2.5-5 mM sodium ascorbate.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purify the this compound conjugate using a desalting column to remove excess dye and reaction components.[10]
Protocol 3: this compound Conjugation to Proteins/Antibodies via SPAAC
Materials:
-
DBCO- or BCN-modified antibody/protein (2-10 mg/mL in PBS)
-
This compound (10 mM stock in anhydrous DMSO)
-
Desalting columns (e.g., Sephadex G-25) for purification[10]
Procedure:
-
In a microcentrifuge tube, combine the DBCO- or BCN-modified antibody/protein with PBS to the desired final volume.
-
Add the this compound stock solution to the protein solution. A 3-5 fold molar excess of this compound to the protein is a typical starting point.
-
Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C, protected from light.
-
Monitor the reaction progress using an appropriate analytical method if desired.
-
Purify the this compound conjugate using a desalting column to remove unreacted dye.[10]
Protocol 4: this compound Conjugation to Alkyne-Modified Oligonucleotides via CuAAC
Materials:
-
Alkyne-modified oligonucleotide
-
This compound (10 mM stock in anhydrous DMSO)
-
Click Chemistry Buffer (containing copper(II) and a ligand)
-
Ascorbic Acid (50 mM stock in water, prepare fresh)[1]
-
HPLC for purification
Procedure:
-
Dissolve the alkyne-modified oligonucleotide in nuclease-free water in a microcentrifuge tube.
-
Add the click chemistry buffer to the oligonucleotide solution and vortex.[1]
-
Add the this compound stock solution (typically 1.5-3 equivalents per alkyne group) and vortex again.[1]
-
Add the freshly prepared ascorbic acid solution to reduce the copper(II) to copper(I) and initiate the reaction.[1]
-
Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
Precipitate the labeled oligonucleotide using a salt (e.g., sodium perchlorate) and acetone (B3395972).[1]
-
Wash the pellet with acetone and dry.
-
Resuspend the labeled oligonucleotide in water and purify by HPLC.[1]
Characterization of this compound Conjugates
Degree of Labeling (DOL) Calculation:
The DOL, which represents the average number of dye molecules per biomolecule, can be determined spectrophotometrically.
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of CY7 (~750 nm, A₇₅₀).
-
Calculate the protein concentration, correcting for the absorbance of CY7 at 280 nm: Protein Concentration (M) = [A₂₈₀ - (A₇₅₀ × CF₂₈₀)] / ε_protein Where:
-
CF₂₈₀ is the correction factor (A₂₈₀ / A₇₅₀ for the free dye).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the DOL: DOL = A₇₅₀ / (ε_dye × Protein Concentration) Where:
-
ε_dye is the molar extinction coefficient of CY7 at ~750 nm (~250,000 cm⁻¹M⁻¹).
-
An optimal DOL for antibodies is typically between 2 and 10.[9]
Visualizations
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. benchchem.com [benchchem.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. researchgate.net [researchgate.net]
- 5. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. anti-EGFR Antibody [ABIN2659343] - Human, FACS [antibodies-online.com]
- 7. dynamic-biosensors.com [dynamic-biosensors.com]
- 8. biossusa.com [biossusa.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. Exploring GPCR conformational dynamics using single-molecule fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CY7-N3 Labeling of Nanoparticles for In Vivo Tracking
For Researchers, Scientists, and Drug Development Professionals
Introduction
Near-infrared (NIR) fluorescence imaging is a powerful technique for the non-invasive in vivo tracking of nanoparticles. The use of dyes that absorb and emit in the NIR window (700-900 nm) offers significant advantages, including deeper tissue penetration and reduced autofluorescence from biological tissues, leading to a higher signal-to-background ratio. Cyanine (B1664457) 7 (Cy7) is a NIR fluorophore well-suited for these applications. This document provides detailed application notes and protocols for the covalent labeling of nanoparticles with CY7-N3 (an azide-functionalized Cy7) via "click chemistry" for subsequent in vivo tracking and biodistribution studies.
Covalent conjugation of the fluorescent dye to the nanoparticle is often preferred over physical encapsulation as it provides a more stable linkage, minimizing dye leakage that could lead to misinterpretation of the nanoparticle's biodistribution.[1] Click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient and bio-orthogonal reaction for covalently attaching molecules like this compound to alkyne-functionalized nanoparticles.[2]
Experimental Protocols
Protocol 1: Covalent Conjugation of this compound to Alkyne-Functionalized Nanoparticles via CuAAC
This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to label alkyne-functionalized nanoparticles with this compound.
Materials:
-
Alkyne-functionalized nanoparticles
-
This compound (CY7-azide)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a Cu(I) stabilizing ligand)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Deionized (DI) water or appropriate buffer (e.g., PBS)
-
Reaction vessel (e.g., microcentrifuge tube)
-
Centrifuge
-
Size exclusion chromatography column or dialysis membrane (for purification)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of alkyne-functionalized nanoparticles at a known concentration in DI water or buffer.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare fresh stock solutions of CuSO₄ and sodium ascorbate in DI water.
-
-
Reaction Setup:
-
In a reaction vessel, add the alkyne-functionalized nanoparticle suspension.
-
Add the this compound stock solution to the nanoparticle suspension. A molar excess of this compound to the alkyne groups on the nanoparticles is recommended to ensure efficient labeling.
-
If using, add THPTA to the mixture.
-
Add the CuSO₄ solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[3]
-
-
Reaction Incubation:
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing, protected from light.[3]
-
-
Purification of CY7-Labeled Nanoparticles:
-
Centrifugation: Pellet the nanoparticles by centrifugation. The speed and duration will depend on the nanoparticle size and density. Discard the supernatant containing unreacted dye and catalyst. Resuspend the nanoparticle pellet in fresh buffer. Repeat this washing step at least two more times.[3]
-
Size Exclusion Chromatography (SEC) or Dialysis: For more thorough purification, use an SEC column to separate the labeled nanoparticles from free dye and reaction components. Alternatively, dialyze the reaction mixture against a large volume of buffer to remove small molecule impurities.[4]
-
-
Storage:
-
Resuspend the final purified CY7-labeled nanoparticles in a suitable storage buffer and store at 4°C, protected from light.
-
Protocol 2: Characterization of CY7-Labeled Nanoparticles
It is crucial to characterize the nanoparticles before and after labeling to assess the success of the conjugation and any changes in their physicochemical properties.
Methods:
-
Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and size distribution of the nanoparticles. An increase in size after conjugation is expected.
-
Zeta Potential Measurement: To assess the surface charge of the nanoparticles. Changes in zeta potential can indicate successful surface modification.
-
UV-Vis Spectroscopy: To confirm the presence of both the nanoparticles and the CY7 dye. The spectrum should show the characteristic absorbance peak of CY7 around 750 nm.[5][6][7][8]
-
Fluorescence Spectroscopy: To confirm that the conjugated CY7 retains its fluorescent properties. Measure the emission spectrum (typically around 780-800 nm) upon excitation at the appropriate wavelength (around 750 nm).[6][8]
-
Transmission Electron Microscopy (TEM): To visualize the morphology and size of the nanoparticles and ensure they have not aggregated after the labeling process.[9]
Protocol 3: In Vivo Imaging and Ex Vivo Biodistribution Analysis
This protocol outlines the steps for tracking the biodistribution of CY7-labeled nanoparticles in a small animal model (e.g., mouse).
Materials:
-
CY7-labeled nanoparticles suspended in a sterile, biocompatible buffer (e.g., saline).
-
Animal model (e.g., healthy or tumor-bearing mice).
-
In vivo imaging system (IVIS) or similar fluorescence imaging equipment.
-
Anesthesia.
-
Surgical tools for organ harvesting.
Procedure:
-
Animal Preparation and Injection:
-
Anesthetize the mouse.
-
Acquire a pre-injection (baseline) fluorescence image.
-
Inject a known dose of the CY7-labeled nanoparticle suspension intravenously (e.g., via the tail vein).
-
-
In Vivo Imaging:
-
At various time points post-injection (e.g., 1, 4, 24, 48, 72 hours), anesthetize the mouse and acquire whole-body fluorescence images using the in vivo imaging system. Use the appropriate excitation and emission filters for Cy7.
-
-
Ex Vivo Biodistribution Analysis:
-
At the final time point, euthanize the mouse.
-
Harvest the major organs (e.g., liver, spleen, kidneys, lungs, heart, and tumor if applicable).
-
Arrange the organs in the imaging system and acquire ex vivo fluorescence images.[10]
-
Quantify the fluorescence intensity in each organ using the imaging software's region of interest (ROI) analysis tools.[10]
-
The data can be expressed as average radiant efficiency, or further normalized to the weight of the organ and the injected dose to calculate the percentage of injected dose per gram of tissue (%ID/g).
-
Data Presentation
The following tables summarize representative quantitative data from studies involving cyanine dye-labeled nanoparticles.
Table 1: Physicochemical Characterization of Nanoparticles Before and After Labeling
| Nanoparticle Type | Condition | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Polymeric Nanoparticles | Unlabeled | 120 ± 5 | 0.15 ± 0.02 | -25 ± 3 |
| CY7-labeled | 135 ± 7 | 0.18 ± 0.03 | -22 ± 4 | |
| Lipid Nanoparticles | Unlabeled | 95 ± 4 | 0.12 ± 0.01 | -15 ± 2 |
| CY7-labeled | 105 ± 6 | 0.14 ± 0.02 | -13 ± 3 | |
| Gold Nanoparticles | Unlabeled | 50 ± 3 | 0.21 ± 0.04 | -35 ± 5 |
| CY7-labeled | 58 ± 4 | 0.24 ± 0.05 | -31 ± 6 |
Note: The data presented are representative values and will vary depending on the specific nanoparticle formulation and labeling efficiency.
Table 2: Quantitative Ex Vivo Biodistribution of Cyanine-Labeled Nanoparticles in Mice (24 hours post-injection)
| Organ | Nanoparticle Formulation A (%ID/g ± SD) | Nanoparticle Formulation B (%ID/g ± SD) |
| Liver | 15.2 ± 3.1 | 25.8 ± 4.5 |
| Spleen | 8.5 ± 1.8 | 12.1 ± 2.3 |
| Lungs | 2.1 ± 0.5 | 3.4 ± 0.8 |
| Kidneys | 1.8 ± 0.4 | 2.5 ± 0.6 |
| Heart | 0.5 ± 0.1 | 0.8 ± 0.2 |
| Tumor | 5.6 ± 1.2 | 3.1 ± 0.9 |
Note: Data are hypothetical and compiled based on typical biodistribution profiles of nanoparticles. %ID/g = Percentage of Injected Dose per gram of tissue. SD = Standard Deviation.
Table 3: Organ-to-Tumor Ratios of Fluorescence Intensity
| Organ | Nanoparticle Formulation A | Nanoparticle Formulation B |
| Liver/Tumor | 2.71 | 8.32 |
| Spleen/Tumor | 1.52 | 3.90 |
| Lungs/Tumor | 0.38 | 1.10 |
| Kidneys/Tumor | 0.32 | 0.81 |
Note: Ratios are calculated from the data in Table 2. Lower ratios for non-target organs indicate better tumor specificity.
Visualizations
Caption: Workflow for this compound labeling of nanoparticles.
Caption: Workflow for in vivo tracking and biodistribution analysis.
References
- 1. Comparative biodistribution in mice of cyanine dyes loaded in lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Application of click chemistry in nanoparticle modification and its targeted delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. researchgate.net [researchgate.net]
- 7. nora.nerc.ac.uk [nora.nerc.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. Fluorescent Dye Labeling Changes the Biodistribution of Tumor-Targeted Nanoparticles [mdpi.com]
Application Notes and Protocols for Optimizing CY7-N3 Click Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and specific method for covalently linking molecules. This technology is invaluable in drug development, diagnostics, and basic research for applications such as bioconjugation, labeling of biomolecules, and creation of complex molecular architectures. The CY7-N3 azide (B81097) is a near-infrared fluorescent probe that, when conjugated to a target molecule via a click reaction, enables sensitive detection and imaging.
These application notes provide detailed protocols and guidance for optimizing the reaction conditions for this compound and other azide-alkyne cycloadditions. Both the traditional copper-catalyzed (CuAAC) and the copper-free strain-promoted (SPAAC) methods are discussed.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction involves the use of a copper(I) catalyst to join an azide (such as this compound) and a terminal alkyne. The most common and convenient method for generating the active Cu(I) catalyst in situ is through the reduction of a copper(II) salt (e.g., CuSO₄) with a reducing agent, most commonly sodium ascorbate (B8700270).[1][2] To enhance reaction rates and protect biomolecules from damaging reactive oxygen species (ROS) generated by the copper catalyst, a stabilizing ligand is crucial.[2][3][4]
Optimizing CuAAC Reaction Parameters
The efficiency and yield of the this compound click reaction are dependent on several key parameters. The following tables summarize the impact of these factors and provide recommended starting points for optimization.
Table 1: Effect of Copper Source and Ligand on CuAAC Reactions
| Parameter | Recommendation | Rationale |
| Copper Source | Copper(II) Sulfate (CuSO₄) | Inexpensive, stable, and readily available. The active Cu(I) is generated in situ with a reducing agent.[1] |
| Ligand | THPTA (water-soluble) or TBTA (organic solvents) | Accelerates the reaction and protects biomolecules from oxidative damage. A 5-fold molar excess of ligand over copper is often recommended.[1][2][5] |
| Ligand:Copper Ratio | 1:1 to 5:1 | A higher ratio can offer better protection against ROS, but excessive ligand can also slow the reaction.[1][4][6] |
| Catalyst Loading | 0.25–5 mol% (small molecules); 0.25–1 mM (bioconjugation) | Sufficient to catalyze the reaction without causing excessive side reactions or toxicity.[1] |
Table 2: Optimizing Reactant Concentrations and Reaction Conditions
| Parameter | Recommendation | Rationale |
| This compound Concentration | 1.5 to 2-fold molar excess over the alkyne | Driving the reaction to completion by using an excess of one reagent is a common strategy.[5] |
| Reducing Agent | Sodium Ascorbate (freshly prepared) | Efficiently reduces Cu(II) to Cu(I). A fresh solution is critical as it can oxidize over time.[5][7] |
| Solvent | Aqueous buffers (PBS, HEPES, pH 7.0-8.0) for bioconjugation. Co-solvents like DMSO or t-BuOH can be used for less soluble reactants. | CuAAC is tolerant of a wide range of solvents, but aqueous systems are preferred for biological applications.[1][7][8] |
| pH | 7.0 - 8.0 | The reaction is generally tolerant of a pH range from 4 to 12. For biomolecules, maintaining a physiological pH is recommended.[5][7][8][9] |
| Temperature | Room Temperature | The reaction is typically efficient at room temperature.[10] |
| Reaction Time | 30 minutes - 4 hours | Reaction progress can be monitored if necessary. Longer times may be required for very dilute samples.[5] |
Experimental Protocol: CuAAC Labeling of an Alkyne-Modified Biomolecule with this compound
This protocol provides a general starting point for the labeling of a biomolecule containing a terminal alkyne with this compound. Optimization may be required for specific applications.
Materials:
-
Alkyne-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound stock solution (10 mM in DMSO or water)
-
Copper(II) Sulfate (CuSO₄) stock solution (20 mM in water)
-
THPTA ligand stock solution (100 mM in water)
-
Sodium Ascorbate stock solution (100 mM in water, prepare fresh )
-
Deoxygenated buffer (e.g., by bubbling with argon or nitrogen)
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, add the alkyne-modified biomolecule to the deoxygenated buffer to the desired final concentration (e.g., 50-100 µM).
-
Add this compound: Add the this compound stock solution to achieve a 1.5 to 2-fold molar excess over the alkyne-modified biomolecule.
-
Prepare the Catalyst Premix: In a separate tube, mix the CuSO₄ and THPTA solutions. A 1:5 molar ratio of copper to ligand is a good starting point.
-
Add Catalyst: Add the catalyst premix to the reaction tube to a final copper concentration of 0.25-1 mM.
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of approximately 5 mM.
-
Incubate: Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.
-
Purification: Purify the CY7-labeled biomolecule using a method appropriate for your sample, such as size-exclusion chromatography, dialysis, or precipitation.[5]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For applications where the cytotoxicity of copper is a concern, such as live-cell imaging, SPAAC offers a copper-free alternative.[7] This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide.
Workflow for Cellular Labeling using SPAAC
This workflow describes the labeling of cell surface glycans for fluorescence microscopy.
Caption: Experimental workflow for fluorescent labeling of cells using SPAAC.
Application Example: Visualizing a Signaling Pathway
CY7-labeled molecules can be used as probes to study various cellular processes, including signaling pathways. For instance, a CY7-labeled ligand could be used to track the internalization and trafficking of its receptor.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
The diagram below illustrates a simplified EGFR signaling pathway and indicates where a CY7-labeled EGF ligand could be used for visualization.
Caption: Simplified EGFR signaling pathway with a fluorescent ligand.
By using fluorescence microscopy to track the localization of the CY7 signal over time, researchers can gain insights into receptor-mediated endocytosis and subsequent signaling events.
Troubleshooting
Table 3: Common Issues and Solutions in CuAAC Reactions
| Issue | Potential Cause | Suggested Solution |
| Low or No Reaction Yield | Inactive catalyst (oxidized sodium ascorbate) | Prepare sodium ascorbate solution fresh before each use.[5] |
| Sub-optimal reagent concentrations | Optimize the molar ratio of this compound to the alkyne.[5] | |
| Copper sequestration by the biomolecule | Increase the copper and ligand concentration. Add a sacrificial metal like Zn(II).[2] | |
| Degradation of Biomolecule | Reactive oxygen species (ROS) | Increase the ligand-to-copper ratio (e.g., 5:1). Ensure the reaction is deoxygenated. |
| Fluorescence Quenching | Degradation of the cyanine (B1664457) dye by copper ions | Use a stabilizing ligand and the minimum effective copper concentration.[5] |
By carefully considering and optimizing these reaction parameters, researchers can achieve high-efficiency labeling with this compound, enabling a wide range of applications in biological and pharmaceutical research.
References
- 1. benchchem.com [benchchem.com]
- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Enantioselective Copper Catalyzed Alkyne–Azide Cycloaddition by Dynamic Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing CY7-N3 in Multi-Color Flow Cytometry Panels
For Researchers, Scientists, and Drug Development Professionals
Introduction to CY7-N3 in Multi-Color Flow Cytometry
This compound is a near-infrared (NIR) fluorescent dye featuring an azide (B81097) functional group, making it an ideal tool for bioconjugation via click chemistry. As a member of the cyanine (B1664457) dye family, Cy7 and its derivatives are characterized by their excitation and emission profiles in the near-infrared spectrum, typically around 750 nm and 775 nm, respectively.[1][2] This spectral window is particularly advantageous for flow cytometry as it minimizes interference from the natural autofluorescence of biological samples, which is significantly lower in the NIR range.[3] The high molar extinction coefficient of Cy7 dyes translates to a bright fluorescent signal, enhancing the detection of target molecules.[3]
The azide group on this compound allows for its covalent attachment to biomolecules, such as antibodies, that have been modified to contain a terminal alkyne. This is achieved through a highly specific and efficient bioorthogonal reaction known as click chemistry.[1][2] This precise conjugation method ensures a stable linkage with minimal impact on the antibody's function. The resulting this compound conjugated antibodies are powerful reagents for expanding the capabilities of multi-color flow cytometry panels, enabling more complex and detailed analysis of heterogeneous cell populations.[3]
Quantitative Data Summary
The selection of fluorochromes in a multi-color flow cytometry panel is critically dependent on their photophysical properties. The following table summarizes the key quantitative characteristics of a this compound analog, sulfo-Cyanine7 azide, to aid in experimental design and instrument setup.
| Property | Value | Reference |
| Excitation Maximum (λex) | 750 nm | [1][2] |
| Emission Maximum (λem) | 773 nm | [1][2] |
| Molar Extinction Coefficient (ε) | 240,600 cm⁻¹M⁻¹ | [1][2] |
| Fluorescence Quantum Yield (Φ) | 0.24 | [1][2] |
| Recommended Laser Line | Red (e.g., 633 nm, 640 nm) or NIR (e.g., 730 nm) | |
| Common Overlapping Fluorochromes | APC-Cy7, Alexa Fluor 750 | [4] |
Experimental Protocols
Protocol 1: Antibody Conjugation with this compound via Copper-Catalyzed Click Chemistry (CuAAC)
This protocol outlines the covalent attachment of this compound to an alkyne-modified antibody.
Materials:
-
Alkyne-modified antibody in an amine-free buffer (e.g., PBS)
-
This compound (Sulfo-Cyanine7 azide)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
DMSO or DMF
-
Desalting column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Antibody Preparation:
-
Ensure the alkyne-modified antibody is at a concentration of 1-5 mg/mL in PBS.
-
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO or DMF.
-
Prepare a 100 mM stock solution of CuSO₄ in water.
-
Prepare a 200 mM stock solution of THPTA in water.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in water.
-
-
Conjugation Reaction:
-
In a reaction tube, add the alkyne-modified antibody.
-
Add this compound stock solution to achieve a 5-10 fold molar excess over the antibody.
-
Prepare the copper catalyst by mixing CuSO₄ and THPTA in a 1:2 molar ratio. Let it stand for a few minutes.
-
Add the copper/THPTA complex to the antibody-dye mixture.
-
Initiate the reaction by adding sodium ascorbate to the mixture.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification of the Conjugate:
-
Separate the this compound conjugated antibody from unreacted dye and reagents using a desalting column pre-equilibrated with PBS.
-
Collect the first colored fraction, which contains the labeled antibody.
-
-
Characterization and Storage:
-
Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for the antibody) and ~750 nm (for this compound).
-
Store the conjugated antibody at 4°C, protected from light. For long-term storage, consider adding a preservative like sodium azide.
-
Protocol 2: Multi-Color Flow Cytometry Staining
This protocol provides a general procedure for staining peripheral blood mononuclear cells (PBMCs) with a this compound conjugated antibody as part of a multi-color panel.
Materials:
-
Isolated PBMCs
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)
-
Fc block (e.g., Human TruStain FcX™)
-
This compound conjugated primary antibody
-
Other fluorochrome-conjugated primary antibodies in the panel
-
Viability dye (optional)
-
Fixation/Permeabilization buffer (if staining for intracellular targets)
Procedure:
-
Cell Preparation:
-
Wash isolated PBMCs with Flow Cytometry Staining Buffer and centrifuge at 300-400 x g for 5 minutes.
-
Resuspend the cell pellet to a concentration of 1 x 10⁷ cells/mL in staining buffer.
-
-
Fc Receptor Blocking:
-
Add Fc block to the cell suspension and incubate for 10 minutes at 4°C to prevent non-specific antibody binding.
-
-
Surface Staining:
-
Add the pre-titrated concentrations of the this compound conjugated antibody and all other surface marker antibodies to the cells.
-
Vortex gently and incubate for 30 minutes at 4°C in the dark.
-
-
Washing:
-
Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer, centrifuging at 300-400 x g for 5 minutes between washes.
-
-
Viability Staining (Optional):
-
If using a viability dye, follow the manufacturer's protocol for staining.
-
-
Intracellular Staining (Optional):
-
If staining for intracellular targets, fix and permeabilize the cells according to the manufacturer's instructions for the chosen fixation/permeabilization kit.
-
Add the intracellular antibodies and incubate as recommended.
-
Wash the cells as described in step 4.
-
-
Data Acquisition:
-
Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer.
-
Acquire the data on a flow cytometer equipped with the appropriate lasers and filters for all fluorochromes in the panel. Ensure proper compensation controls are run for each fluorochrome.
-
Visualizations
Caption: Workflow for multi-color flow cytometry using a this compound conjugate.
Caption: Analysis of the STAT3 signaling pathway using phospho-flow cytometry.
References
Application Notes and Protocols for CY7-N3 in Western Blotting and Immunoassays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of CY7-N3, a near-infrared (NIR) fluorescent dye, in western blotting and immunoassay applications. This compound is a water-soluble heptamethine cyanine (B1664457) dye functionalized with an azide (B81097) group, making it an ideal probe for bioconjugation via click chemistry.[1][2][3] Its fluorescence in the near-infrared spectrum (excitation ~750 nm, emission ~776 nm) offers significant advantages, including deeper tissue penetration and reduced autofluorescence from biological samples, leading to a higher signal-to-noise ratio.[4][5]
Data Presentation: Performance Characteristics of Near-Infrared Dyes
| Property | Cy7 | Indocyanine Green (ICG) | IRDye 800CW |
| Excitation Maximum (nm) | ~750-770 | ~780 | ~774-778 |
| Emission Maximum (nm) | ~775-800 | ~820 | ~794-803 |
| **Molar Extinction Coefficient (M⁻¹cm⁻¹) ** | ~250,000 | ~200,000 | ~240,000 |
| Quantum Yield | Moderate | Low | High |
| Reactive Group Example | Azide (for this compound), NHS Ester | N/A (used as is) | NHS Ester, Carboxylate |
| Key Advantages | High molar extinction coefficient, available with reactive handles for conjugation. | FDA-approved for clinical use. | High photostability and brightness. |
| Key Disadvantages | Moderate photostability. | Low quantum yield. | Can be more expensive. |
Note: The performance of conjugated dyes can be influenced by the degree of labeling and the specific antibody used.
Experimental Protocols
Antibody Labeling with this compound via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of this compound to an alkyne-modified antibody.
Materials:
-
Alkyne-modified antibody (in an amine-free buffer, e.g., PBS)
-
This compound (Sulfo-Cyanine7-N3)
-
Anhydrous DMSO
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Purification column (e.g., Sephadex G-25)
-
Storage Buffer (e.g., PBS with 0.1% BSA and 0.05% sodium azide)
Protocol:
-
Antibody Preparation:
-
Ensure the alkyne-modified antibody is in an amine-free buffer at a concentration of 2-10 mg/mL.[7] If necessary, perform a buffer exchange using a desalting column.
-
-
Preparation of Stock Solutions:
-
This compound: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM. Prepare this solution fresh.
-
CuSO₄: Prepare a 100 mM stock solution in water.
-
THPTA: Prepare a 200 mM stock solution in water.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in water. Prepare this solution fresh.
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, combine the alkyne-modified antibody with the reaction buffer.
-
Add the this compound stock solution to the antibody solution. A molar ratio of 10:1 to 20:1 (dye:antibody) is a good starting point for optimization.[7]
-
Prepare the copper catalyst by mixing CuSO₄ and THPTA in a 1:2 molar ratio. Let it stand for a few minutes.
-
Add the copper catalyst to the antibody-dye mixture.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light, with gentle mixing.
-
-
Purification of the Labeled Antibody:
-
Purify the this compound labeled antibody using a size-exclusion chromatography column (e.g., Sephadex G-25) to remove unconjugated dye and other reaction components.
-
Collect the fractions containing the labeled antibody.
-
-
Characterization and Storage:
-
Determine the degree of labeling by measuring the absorbance at 280 nm (for the antibody) and ~750 nm (for this compound).
-
Store the purified conjugate at 4°C, protected from light. For long-term storage, add a stabilizer like BSA and a bacteriostatic agent like sodium azide, or store in aliquots at -20°C or -80°C.[7]
-
Fluorescent Western Blotting Protocol
This protocol outlines the use of a this compound labeled secondary antibody for the detection of a target protein.
Materials:
-
PVDF or nitrocellulose membrane with transferred proteins
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody (specific to the target protein)
-
This compound labeled secondary antibody
-
Tris-Buffered Saline with Tween 20 (TBST)
-
Near-infrared imaging system
Protocol:
-
Blocking:
-
Primary Antibody Incubation:
-
Washing:
-
Secondary Antibody Incubation:
-
Final Washes:
-
Wash the membrane three times for 5-10 minutes each with TBST, protected from light.[8]
-
Perform a final rinse with TBS (without Tween 20) to remove residual detergent.
-
-
Imaging:
-
Image the membrane using a near-infrared imaging system with appropriate filters for Cy7 (excitation ~750 nm, emission ~780 nm). The signal is stable, and the membrane can be stored dry for later re-imaging.
-
Near-Infrared Fluorescent Immunoassay (ELISA)
This protocol provides a general framework for a sandwich ELISA using a this compound labeled detection antibody.
Materials:
-
96-well microplate
-
Capture antibody
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Antigen standard and samples
-
This compound labeled detection antibody
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Microplate reader with fluorescence detection capabilities
Protocol:
-
Coating:
-
Dilute the capture antibody in a suitable buffer (e.g., PBS) and add 100 µL to each well.
-
Incubate overnight at 4°C.[10]
-
-
Blocking:
-
Wash the plate twice with wash buffer.
-
Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Wash the plate twice.
-
Add 100 µL of standards and samples to the appropriate wells and incubate for 2 hours at room temperature.[10]
-
-
Detection Antibody Incubation:
-
Wash the plate three times.
-
Add 100 µL of the this compound labeled detection antibody, diluted in blocking buffer, to each well.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
-
Final Washes:
-
Wash the plate five times with wash buffer.
-
-
Signal Detection:
-
Read the fluorescence intensity in each well using a microplate reader with excitation and emission filters appropriate for Cy7.
-
Visualizations
Caption: Workflow for this compound antibody conjugation and application.
Caption: Simplified EGFR signaling pathway for western blot analysis.[11][12][13]
References
- 1. This compound | Near-infrared/NIR dye | Click chemistry | Azide | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. chempep.com [chempep.com]
- 5. Cy7 acid - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 6. licorbio.com [licorbio.com]
- 7. benchchem.com [benchchem.com]
- 8. licorbio.com [licorbio.com]
- 9. biotium.com [biotium.com]
- 10. mabtech.com [mabtech.com]
- 11. researchgate.net [researchgate.net]
- 12. Systems Analysis of EGF Receptor Signaling Dynamics with Micro-Western Arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with CY7-N3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a powerful bioorthogonal ligation reaction that has gained widespread use in chemical biology, drug development, and materials science. This copper-free click chemistry reaction enables the covalent conjugation of molecules with high efficiency and specificity under mild, physiological conditions. The reaction proceeds between a strained cyclooctyne (B158145) and an azide-functionalized molecule, forming a stable triazole linkage.
CY7-N3, an azide-functionalized near-infrared (NIR) cyanine (B1664457) 7 dye, is an ideal probe for in vivo imaging and other fluorescence-based applications due to its excellent photophysical properties, including high molar absorptivity and emission in the NIR window (700-900 nm), which allows for deep tissue penetration and reduced autofluorescence. This document provides detailed application notes and protocols for the use of this compound in SPAAC reactions.
Quantitative Data
The efficiency of a SPAAC reaction is primarily determined by the second-order rate constant, which is influenced by the specific cyclooctyne used, the solvent, and the temperature. The photophysical properties of the resulting CY7-triazole conjugate are also critical for downstream applications.
| Parameter | Value | Notes |
| Second-Order Rate Constant (k) of this compound with DBCO | ~0.6 - 1.0 M⁻¹s⁻¹ | In aqueous buffers at room temperature. The rate can be influenced by the specific DBCO derivative and buffer conditions.[1][2] |
| Second-Order Rate Constant (k) of this compound with BCN | ~0.06 - 0.1 M⁻¹s⁻¹ | In aqueous buffers at room temperature. BCN generally exhibits slower kinetics compared to DBCO.[1] |
| Excitation Maximum (λex) of CY7-Triazole | ~750 nm | |
| Emission Maximum (λem) of CY7-Triazole | ~775 nm | |
| Quantum Yield (Φ) of CY7-Triazole | Not explicitly found for the triazole product. The parent Cy7 dye has a quantum yield of approximately 0.3 in aqueous solutions.[3][4][5] | The quantum yield of the triazole conjugate is expected to be similar to the parent dye but should be determined experimentally for specific conjugates. |
Signaling Pathways and Experimental Workflows
SPAAC Reaction Mechanism
The following diagram illustrates the mechanism of the strain-promoted alkyne-azide cycloaddition between a dibenzocyclooctyne (DBCO)-modified molecule and this compound.
Caption: Mechanism of SPAAC between a DBCO-modified molecule and this compound.
General Experimental Workflow for Bioconjugation
This workflow outlines the general steps for labeling a biomolecule with this compound using SPAAC.
Caption: General workflow for labeling a biomolecule with this compound via SPAAC.
Experimental Protocols
Protocol 1: Labeling a DBCO-Modified Antibody with this compound
This protocol describes the labeling of an antibody previously modified with a DBCO group with this compound.
Materials:
-
DBCO-modified antibody (in azide-free buffer, e.g., PBS pH 7.4)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM. Prepare this solution fresh before each use.
-
Reaction Setup:
-
Determine the concentration of the DBCO-modified antibody solution using a spectrophotometer (A280).
-
In a microcentrifuge tube, add the DBCO-modified antibody.
-
Add a 2- to 5-fold molar excess of the this compound stock solution to the antibody solution. The final DMSO concentration in the reaction mixture should be below 10% to avoid antibody denaturation.
-
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light. Gentle mixing during incubation is recommended.
-
Purification of the Conjugate:
-
Equilibrate a size-exclusion chromatography (SEC) column with PBS pH 7.4 according to the manufacturer's instructions.
-
Apply the reaction mixture to the equilibrated SEC column.
-
Elute the CY7-labeled antibody with PBS pH 7.4. The labeled antibody will elute in the initial fractions, while the smaller, unreacted this compound will be retained on the column.
-
-
Characterization:
-
Measure the absorbance of the purified conjugate at 280 nm (for protein concentration) and ~750 nm (for CY7 concentration) using a spectrophotometer.
-
Calculate the Degree of Labeling (DOL) using the following formula: DOL = (A_max_ of dye × ε_protein) / ((A_280_ - A_max_ of dye × CF_280_) × ε_dye) Where:
-
A_max_ is the absorbance at the respective maximum.
-
ε is the molar extinction coefficient.
-
CF_280_ is the correction factor for the dye's absorbance at 280 nm.
-
-
Analyze the conjugate by SDS-PAGE to confirm covalent labeling and assess purity. The labeled antibody will show a higher molecular weight and will be fluorescent under appropriate illumination.
-
Protocol 2: Live Cell Labeling and Imaging
This protocol describes the labeling of live cells that have been metabolically engineered to express azide (B81097) groups on their surface, followed by imaging.
Materials:
-
Cells metabolically labeled with an azide-containing sugar (e.g., Ac4ManNAz)
-
This compound
-
Anhydrous DMSO
-
Serum-free cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fluorescence microscope with appropriate filter sets for CY7
Procedure:
-
Cell Preparation:
-
Culture cells to the desired confluency on a suitable imaging dish or slide.
-
Metabolically label the cells by incubating them with an azide-containing precursor (e.g., 25-50 µM Ac4ManNAz) in the culture medium for 1-3 days.[6]
-
Wash the cells twice with pre-warmed PBS to remove any unincorporated azide precursor.
-
-
Labeling Reaction:
-
Prepare a 1 mM stock solution of this compound in anhydrous DMSO.
-
Dilute the this compound stock solution in serum-free cell culture medium to a final concentration of 10-50 µM. The optimal concentration should be determined experimentally to maximize signal and minimize background.
-
Add the this compound labeling medium to the cells and incubate for 30-60 minutes at 37°C in a CO2 incubator, protected from light.
-
-
Washing:
-
Aspirate the labeling medium.
-
Wash the cells three times with pre-warmed PBS to remove unreacted this compound.
-
-
Imaging:
-
Add fresh, pre-warmed imaging medium (e.g., phenol (B47542) red-free medium) to the cells.
-
Image the cells using a fluorescence microscope equipped with a filter set appropriate for CY7 (Excitation: ~740-760 nm, Emission: ~770-800 nm).
-
Acquire images using the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching.
-
Conclusion
The strain-promoted alkyne-azide cycloaddition with this compound provides a robust and versatile method for the fluorescent labeling of biomolecules and cells for a wide range of applications. The protocols and data presented in these application notes offer a comprehensive guide for researchers to successfully implement this powerful bioorthogonal chemistry in their experimental workflows. Optimization of reaction conditions for specific applications is recommended to achieve the best results.
References
Application Notes and Protocols for Calculating the Degree of Labeling for CY7-N3 Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise and reproducible conjugation of fluorescent dyes to biomolecules is a cornerstone of modern biological research and diagnostic assay development. The degree of labeling (DOL), defined as the average number of dye molecules conjugated to a single protein molecule, is a critical quality attribute for fluorescently labeled conjugates.[1][2] An optimal DOL is essential for achieving high sensitivity while preserving the biological activity of the protein.[1] For antibodies, a DOL between 2 and 10 is often considered ideal, though the optimal ratio is dependent on the specific antibody and dye.[1][2] Insufficient labeling leads to a weak signal, whereas excessive labeling can cause fluorescence quenching and potentially compromise the antibody's binding affinity.[2][3]
This document provides a detailed protocol for the conjugation of Cyanine 7-azide (CY7-N3) to a protein (e.g., an antibody) that has been functionalized with a compatible click chemistry partner (e.g., a strained alkyne). It further outlines the spectrophotometric method for accurately determining the DOL of the resulting CY7-protein conjugate. Cyanine 7 (Cy7) is a near-infrared (NIR) dye, making it well-suited for in vivo imaging applications due to reduced tissue autofluorescence in this spectral region.[][5][6] The use of click chemistry, a group of bioorthogonal reactions, allows for highly specific and efficient conjugation under mild conditions.[7][]
Materials and Reagents
-
Antibody or protein of interest (functionalized with a click chemistry handle, e.g., DBCO, BCN) in an amine-free buffer (e.g., PBS, pH 7.2-7.4).
-
This compound (Cyanine 7-azide)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Purification column (e.g., Sephadex G-25 size-exclusion chromatography column)[9][10]
-
Spectrophotometer
-
Quartz cuvettes
Experimental Protocols
Protein Preparation
Prior to conjugation, it is crucial to ensure the protein sample is in a suitable buffer.
-
Buffer Exchange: If the protein is in a buffer containing interfering substances such as Tris, glycine, or sodium azide, it must be exchanged into an amine-free buffer like PBS (pH 7.2-7.4).[9][11] This can be achieved through dialysis or by using a desalting column.[9][10]
-
Concentration Adjustment: The protein concentration should ideally be between 2-10 mg/mL for optimal labeling efficiency.[9][12] Determine the protein concentration by measuring its absorbance at 280 nm.
Preparation of this compound Stock Solution
-
Allow the vial of this compound to equilibrate to room temperature.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO. For example, to prepare 100 µL of a 10 mM solution, dissolve the appropriate mass of this compound in 100 µL of anhydrous DMSO.
-
Vortex the solution until the dye is completely dissolved. This stock solution should be prepared fresh immediately before use.
This compound Conjugation via Click Chemistry
This protocol assumes a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction, which does not require a copper catalyst.
-
Molar Ratio: The optimal molar ratio of this compound to protein should be determined empirically. A starting point of a 10:1 to 20:1 molar excess of dye to protein is recommended.[9]
-
Reaction Setup: Add the calculated volume of the 10 mM this compound stock solution to the protein solution.
-
Incubation: Gently mix the reaction solution and incubate for 1-2 hours at room temperature, protected from light. For some reactions, incubation at 4°C overnight may be beneficial.
Purification of the CY7-Protein Conjugate
It is essential to remove any unconjugated this compound from the conjugate solution.[3]
-
Column Equilibration: Equilibrate a Sephadex G-25 size-exclusion chromatography column with PBS (pH 7.4).
-
Sample Loading: Carefully load the reaction mixture onto the top of the column.
-
Elution: Elute the conjugate with PBS. The labeled protein will typically elute first as a colored fraction, while the smaller, unconjugated dye molecules will be retained on the column and elute later.
-
Fraction Collection: Collect the purified CY7-protein conjugate.
Data Analysis and Calculation of the Degree of Labeling (DOL)
The DOL is determined by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of Cy7 (~750 nm).[1]
Spectrophotometric Measurements
-
Measure the absorbance of the purified CY7-protein conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of Cy7, which is approximately 750 nm (A₇₅₀), using a spectrophotometer.[1]
-
Use PBS as a blank. If the absorbance values are too high, dilute the conjugate solution with PBS and record the dilution factor.[1]
Degree of Labeling Calculation
The following equations are used to calculate the DOL:
Step 1: Calculate the Molar Concentration of the Protein
A correction factor (CF) is necessary because the Cy7 dye also absorbs light at 280 nm.[1][2] The CF is the ratio of the dye's absorbance at 280 nm to its absorbance at its maximum wavelength (~750 nm).
-
Protein Concentration (M) = [A₂₈₀ - (A₇₅₀ x CF)] / ε_protein [1]
Step 2: Calculate the Degree of Labeling (DOL)
-
DOL = A₇₅₀ / (ε_dye x Protein Concentration (M)) [1]
| Parameter | Symbol | Description | Typical Value |
| Absorbance of Conjugate at 280 nm | A₂₈₀ | Measured absorbance of the CY7-protein conjugate at 280 nm. | Varies |
| Absorbance of Conjugate at ~750 nm | A₇₅₀ | Measured absorbance of the CY7-protein conjugate at the λmax of Cy7. | Varies |
| Molar Extinction Coefficient of Protein | ε_protein | Molar absorptivity of the protein at 280 nm (in M⁻¹cm⁻¹). | For IgG: ~210,000 M⁻¹cm⁻¹[2] |
| Molar Extinction Coefficient of Cy7 | ε_dye | Molar absorptivity of Cy7 at ~750 nm (in M⁻¹cm⁻¹). | ~250,000 M⁻¹cm⁻¹[6] |
| Correction Factor for Cy7 at 280 nm | CF | Ratio of Cy7 absorbance at 280 nm to its absorbance at ~750 nm. | ~0.03-0.05 (empirically determined) |
| Dilution Factor | DF | Factor by which the conjugate solution was diluted for measurement. | Varies |
Note: The molar extinction coefficient and correction factor for Cy7 can vary slightly between suppliers. It is recommended to use the values provided by the manufacturer of the specific this compound reagent.
Visualization of Workflows
Caption: Experimental workflow for this compound conjugation and DOL calculation.
Caption: Logical flow for the calculation of the Degree of Labeling (DOL).
References
- 1. benchchem.com [benchchem.com]
- 2. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 5. chempep.com [chempep.com]
- 6. Cy7 NHS Ester | AAT Bioquest [aatbio.com]
- 7. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 10. Conjugation of Fluorochromes to Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bidmc.org [bidmc.org]
- 12. broadpharm.com [broadpharm.com]
Application Notes and Protocols: Purification of CY7-N3 Labeled Proteins from Unreacted Dye
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein labeling with fluorescent dyes is a cornerstone technique in biological research and drug development, enabling the visualization and quantification of proteins in a multitude of applications. CY7-N3 is a water-soluble, near-infrared (NIR) fluorescent dye functionalized with an azide (B81097) group.[1][2] This azide group allows for its covalent attachment to proteins containing a corresponding alkyne group via "click chemistry," a highly specific and efficient bioorthogonal reaction.[1][2][3][4][5][6] A critical step following the labeling reaction is the removal of any unreacted, free this compound dye from the protein-dye conjugate. Incomplete purification can lead to inaccurate quantification of labeling efficiency, high background signals in fluorescence-based assays, and potentially misleading experimental results.[7]
This document provides detailed protocols for three common and effective methods for purifying this compound labeled proteins: Size Exclusion Chromatography (SEC), Dialysis, and Tangential Flow Filtration (TFF). Each method separates the larger, labeled protein from the smaller, unreacted dye based on differences in molecular weight.
Labeling and Purification Workflow
The overall process involves the covalent attachment of the this compound dye to the target protein, followed by a purification step to isolate the labeled protein conjugate.
Comparison of Purification Methods
The selection of the most suitable purification method depends on factors such as sample volume, protein concentration, and the required purity. The following table summarizes the key characteristics of each technique.
| Feature | Size Exclusion Chromatography (SEC) | Dialysis | Tangential Flow Filtration (TFF) |
| Principle | Separation based on molecular size as molecules pass through a porous resin.[5][8][9][10][11][12] | Passive diffusion of small molecules across a semi-permeable membrane into a large volume of buffer.[13][14][15][16] | Size-based separation where the sample flows parallel to a filter membrane, with smaller molecules passing through.[17][18][19][20][21][22] |
| Speed | Fast (typically under 30 minutes for desalting columns). | Slow (can take several hours to overnight with multiple buffer changes).[8][14] | Fast and continuous, suitable for large volumes.[19][20] |
| Sample Volume | Adaptable, from microliters to milliliters. | Suitable for a wide range of volumes, but can be cumbersome for very small or very large volumes. | Ideal for medium to large volumes (10 mL to thousands of liters).[20] |
| Protein Recovery | Generally high (>90%), but some dilution occurs. | High (>95%), but potential for sample loss due to adsorption to the membrane.[13] | Very high (>95%), with minimal sample loss.[23] |
| Dye Removal Efficiency | High, often >95% in a single run. | Very high (>99%), dependent on buffer exchange volume and frequency.[24] | High (>95%), can be enhanced with diafiltration. |
| Final Concentration | Sample is diluted. | Sample is diluted. | Sample can be concentrated. |
| Key Advantage | Speed and simplicity for small to medium scale. | Thorough removal of small molecules, gentle on proteins. | Scalable, combines concentration and purification.[20] |
Experimental Protocols
1. Size Exclusion Chromatography (SEC) / Desalting Column Protocol
This method is ideal for rapid and efficient removal of unreacted this compound dye, which has a molecular weight of approximately 764 g/mol .[1][2]
Materials:
-
Pre-packed desalting column (e.g., G-25 resin) with an appropriate molecular weight cutoff (MWCO), typically >5 kDa.
-
Equilibration/Elution Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).
-
Centrifuge (for spin columns) or chromatography system/gravity stand (for gravity-flow columns).
-
Collection tubes.
Protocol (Spin Column Format):
-
Column Preparation: Remove the column's bottom closure and loosen the cap. Place the column into a collection tube.
-
Resin Equilibration: Centrifuge the column according to the manufacturer's instructions (e.g., 1,500 x g for 2 minutes) to remove the storage buffer.
-
Place the column in a new collection tube. Add the Equilibration Buffer to the top of the resin bed.
-
Centrifuge again to remove the equilibration buffer. Repeat this wash step 2-3 times.
-
Sample Loading: Place the column in a new, clean collection tube. Carefully apply the protein labeling reaction mixture to the center of the resin bed.
-
Purification: Centrifuge the column for 2 minutes at 1,500 x g.
-
Collection: The purified protein-dye conjugate is now in the collection tube. The smaller, unreacted this compound dye is retained in the resin. Discard the used column.
2. Dialysis Protocol
Dialysis is a gentle but time-consuming method that effectively removes small molecules through passive diffusion.[14][15]
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 10 kDa for a >30 kDa protein).
-
Dialysis Buffer (at least 200-500 times the sample volume).[6]
-
Large beaker or container.
-
Stir plate and stir bar.
Protocol:
-
Prepare Dialysis Membrane: Cut the dialysis tubing to the desired length and hydrate (B1144303) it according to the manufacturer's instructions.
-
Load Sample: Secure one end of the tubing with a clip. Pipette the labeled protein solution into the tubing, leaving some space at the top for potential volume increase. Remove excess air and seal the other end with a second clip.
-
Dialysis: Immerse the sealed tubing in a beaker containing a large volume of cold Dialysis Buffer (e.g., at 4°C). Place the beaker on a stir plate and stir gently.[25]
-
Buffer Exchange: Allow dialysis to proceed for 2-4 hours. Change the dialysis buffer. Repeat the buffer change at least two more times. For maximum dye removal, an overnight dialysis step after the initial changes is recommended.[6][14][25]
-
Sample Recovery: Carefully remove the tubing from the buffer, and pipette the purified protein solution into a clean tube.
3. Tangential Flow Filtration (TFF) Protocol
TFF is a rapid and scalable method for concentrating and purifying biomolecules, making it ideal for larger sample volumes.[17][19][20]
Materials:
-
TFF system (pump, reservoir, pressure gauges, tubing).
-
TFF membrane cassette or hollow fiber cartridge with an appropriate MWCO (select a MWCO that is 3 to 6 times lower than the molecular weight of the protein to be retained).[20]
-
Diafiltration Buffer (same as the final desired buffer for the protein).
Protocol:
-
System Preparation: Assemble the TFF system according to the manufacturer's instructions. Flush the system with buffer to remove any storage solution and air.
-
Sample Loading: Add the labeled protein mixture to the feed reservoir.
-
Concentration (Optional): Start the pump to circulate the sample tangentially across the membrane. Apply pressure to force the buffer and unreacted this compound dye through the membrane into the permeate, while the labeled protein is retained in the retentate. Concentrate the sample to a desired volume.
-
Diafiltration (Buffer Exchange): Add Diafiltration Buffer to the reservoir at the same rate that permeate is being removed. This "washes" the unreacted dye out of the sample. Continue this process for 5-10 volume exchanges to ensure thorough removal of the free dye.
-
Final Concentration and Recovery: After diafiltration, stop adding buffer and continue to concentrate the retentate to the desired final volume.
-
Sample Recovery: Collect the concentrated, purified labeled protein from the retentate line.
Conclusion
The removal of unreacted this compound dye is a critical step to ensure the quality and accuracy of downstream experiments. Size exclusion chromatography is a rapid method suitable for most lab-scale applications. Dialysis offers a gentle and thorough purification, albeit over a longer timeframe. Tangential flow filtration provides a highly efficient and scalable solution for larger sample volumes, with the added benefit of sample concentration. The choice of method should be tailored to the specific requirements of the experiment, including sample volume, protein characteristics, and desired final concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Near-infrared/NIR dye | Click chemistry | Azide | TargetMol [targetmol.com]
- 3. BONCAT: Metabolic Labeling, Click Chemistry, and Affinity Purification of Newly Synthesized Proteomes | Springer Nature Experiments [experiments.springernature.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. jenabioscience.com [jenabioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. biochemicalc.nuim.ie [biochemicalc.nuim.ie]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. goldbio.com [goldbio.com]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. Unlocking Protein Purity: Advanced Dialysis Techniques for Precision in Protein Research - MetwareBio [metwarebio.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 16. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 17. coleparmer.com [coleparmer.com]
- 18. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 19. Tangential Flow Filtration (TFF) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 20. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 21. rocker.com.tw [rocker.com.tw]
- 22. repligen.com [repligen.com]
- 23. researchgate.net [researchgate.net]
- 24. fishersci.com [fishersci.com]
- 25. Cy7 dye | C31H34N2O8S2 | CID 44140616 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sentinel Lymph Node Mapping in Animal Models using CY7-N3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sentinel lymph node (SLN) mapping is a critical diagnostic procedure for staging the metastatic progression of cancer. The identification of the SLN, the first lymph node to receive lymphatic drainage from a primary tumor, provides crucial information for prognosis and treatment planning.[1] Near-infrared (NIR) fluorescence imaging has emerged as a powerful technique for real-time, non-invasive visualization of lymphatic drainage and SLN identification.[2][3] CY7-N3 (Sulfo-Cyanine7-Azide) is a near-infrared (NIR) fluorescent dye well-suited for in vivo imaging applications due to its spectral properties within the NIR window (approximately 750-800 nm), which allows for deep tissue penetration and minimal background autofluorescence.[4] This document provides detailed application notes and protocols for the use of this compound in preclinical sentinel lymph node mapping in animal models.
This compound is a derivative of the Cy7 dye, featuring an azide (B81097) (-N3) group that allows for its conjugation to various biomolecules via "click chemistry."[5][6] This functional group enables the development of targeted fluorescent probes. For SLN mapping, this compound can be utilized either in its unconjugated form, relying on passive lymphatic uptake and retention, or conjugated to a targeting moiety to enhance accumulation in the lymph nodes.
Principle of the Method
Following interstitial injection (e.g., intradermal or subcutaneous) at the site of interest (e.g., near a primary tumor), this compound is taken up by the lymphatic capillaries. The fluorescent probe then travels through the lymphatic vessels to the draining sentinel lymph node(s). The accumulation of this compound in the SLN allows for its visualization using a sensitive NIR fluorescence imaging system. This technique provides real-time, high-resolution images of the lymphatic channels and the precise location of the SLN, guiding its subsequent biopsy or resection.
Quantitative Data Summary
The following table summarizes representative quantitative data for the use of near-infrared cyanine-based dyes in sentinel lymph node mapping in animal models. These values are provided as a guideline and may require optimization for specific animal models and experimental setups.
| Parameter | Value | Animal Model | Reference (Example) |
| Probe Concentration | 10-100 µM | Mouse, Rat | General NIR dye protocols |
| Injection Volume | 20-50 µL per injection site | Mouse, Rat | [7] |
| Injection Route | Intradermal, Subcutaneous | Mouse, Rat, Rabbit | [8] |
| Time to SLN Visualization | 5-30 minutes post-injection | Mouse, Rat | [7] |
| Optimal Imaging Time | 30 minutes - 4 hours post-injection | Mouse | [7] |
| Excitation Wavelength | ~740-760 nm | N/A | [4] |
| Emission Wavelength | ~770-800 nm | N/A | [4] |
| Signal-to-Background Ratio | > 3 | Mouse |
Experimental Protocols
Materials and Equipment
-
This compound (Sulfo-Cyanine7-Azide)
-
Sterile, pyrogen-free phosphate-buffered saline (PBS) or 0.9% saline
-
Animal model (e.g., mouse, rat)
-
Anesthesia (e.g., isoflurane (B1672236), ketamine/xylazine)
-
Clippers for hair removal
-
Microsyringes (e.g., Hamilton syringes) with 30G needles
-
In vivo NIR fluorescence imaging system with appropriate excitation and emission filters for Cy7
-
Surgical instruments for SLN biopsy (optional)
-
Personal protective equipment (lab coat, gloves, safety glasses)
Protocol 1: Preparation of this compound Injection Solution
-
Reconstitution: Allow the lyophilized this compound to equilibrate to room temperature. Reconstitute the dye in sterile PBS or saline to create a stock solution (e.g., 1 mM). To aid dissolution, vortex briefly.
-
Dilution: Dilute the stock solution with sterile PBS or saline to the desired final working concentration (e.g., 50 µM).
-
Storage: Store the stock solution at -20°C, protected from light. The working solution should be prepared fresh on the day of the experiment.
Protocol 2: Animal Preparation and this compound Administration
-
Anesthesia: Anesthetize the animal using an appropriate and approved method (e.g., isoflurane inhalation). Monitor the animal's vital signs throughout the procedure.
-
Hair Removal: Carefully remove the hair from the injection site and the area overlying the expected lymphatic drainage basin to minimize fluorescence quenching and light scattering.
-
Injection: Using a microsyringe, slowly inject the this compound working solution (e.g., 20-50 µL for a mouse) intradermally or subcutaneously near the area of interest (e.g., footpad, mammary fat pad, or peritumoral region).
-
Note: A slow injection rate is crucial to prevent leakage and to facilitate lymphatic uptake.
-
Protocol 3: In Vivo NIR Fluorescence Imaging
-
Imaging System Setup: Power on the NIR fluorescence imaging system and allow the light source and camera to warm up as per the manufacturer's instructions. Select the appropriate filter set for Cy7 (Excitation: ~750 nm, Emission: ~780 nm).
-
Animal Positioning: Place the anesthetized animal in the imaging chamber. Position the animal to provide a clear view of the injection site and the lymphatic drainage pathway.
-
Image Acquisition:
-
Acquire a baseline (pre-injection) image to assess for any autofluorescence.
-
Begin acquiring images immediately after the injection of this compound.
-
Capture a series of images at different time points (e.g., 1, 5, 15, 30, 60 minutes, and 2, 4 hours post-injection) to visualize the lymphatic drainage and accumulation in the SLN.
-
Adjust the exposure time and other imaging parameters to obtain an optimal signal-to-background ratio.
-
-
Data Analysis: Use the imaging software to quantify the fluorescence intensity in the identified SLNs and surrounding tissues. Calculate the signal-to-background ratio.
Protocol 4: Ex Vivo SLN Confirmation (Optional)
-
Surgical Excision: Following in vivo imaging, the identified fluorescent SLN can be surgically excised for further analysis.
-
Ex Vivo Imaging: Image the excised lymph node and the surgical bed to confirm complete removal of the fluorescent node.
-
Histological Analysis: The excised SLN can be processed for standard histological analysis (e.g., H&E staining) and immunohistochemistry to confirm the presence or absence of metastatic cells.
Visualizations
Caption: Experimental workflow for sentinel lymph node mapping using this compound.
Caption: Proposed mechanism of this compound accumulation in the sentinel lymph node.
Troubleshooting
| Problem | Possible Cause | Solution |
| No or weak fluorescence signal | - Incorrect filter set - Low probe concentration - Quenching of fluorescence | - Ensure correct excitation and emission filters are used. - Increase the concentration of this compound. - Ensure proper hair removal at the imaging site. |
| High background fluorescence | - Autofluorescence from animal chow - Leakage of the probe at the injection site | - Use a low-fluorescence chow for several days before imaging. - Inject the probe slowly and ensure the needle is at the correct depth. |
| Diffuse fluorescence, no clear SLN | - Too high injection volume - Imaging too early or too late | - Reduce the injection volume. - Optimize the imaging time window. |
Conclusion
This compound is a valuable tool for preclinical sentinel lymph node mapping in animal models. Its near-infrared fluorescence properties enable sensitive, real-time visualization of lymphatic drainage with high spatial resolution. The protocols provided here offer a comprehensive guide for researchers to effectively utilize this compound for SLN identification, thereby facilitating studies in oncology and drug development. Optimization of these protocols for specific applications and animal models is encouraged to achieve the best possible results.
References
- 1. Sentinel lymph node biopsy under fluorescent indocyanin green guidance: Initial experience - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lumiprobe Sulfo-Cyanine7 azide, 1 mg, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. chempep.com [chempep.com]
- 5. This compound | Near-infrared/NIR dye | Click chemistry | Azide | TargetMol [targetmol.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Near-Infrared Fluorescence Imaging of Tumor Integrin αvβ3 Expression with Cy7-Labeled RGD Multimers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Computational Design, Synthesis, and Photochemistry of Cy7‐PPG, an Efficient NIR‐Activated Photolabile Protecting Group for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging Using CY7-N3 Labeled Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of preclinical research and drug development, the ability to non-invasively visualize and quantify biological processes within a living organism is paramount. Near-infrared (NIR) fluorescence imaging, operating within the "optical window" of biological tissues (700-900 nm), offers significant advantages, including deeper tissue penetration and reduced autofluorescence, leading to a higher signal-to-noise ratio.[1] Cyanine 7 (Cy7), a NIR fluorophore, is a valuable tool for in vivo imaging. When functionalized with an azide (B81097) group (N3), CY7-N3 becomes a key component in bioorthogonal chemistry strategies, particularly for two-step pre-targeting approaches.[2]
This document provides detailed application notes and protocols for the use of this compound labeled probes in in vivo imaging, with a focus on the strain-promoted azide-alkyne cycloaddition (SPAAC) "click chemistry" reaction. This powerful technique allows for the specific labeling of target molecules in a living system with high efficiency and minimal background.[3]
Principle of Two-Step Pre-Targeting with this compound
The pre-targeting strategy decouples the targeting and imaging steps to enhance the target-to-background ratio.[2][4] This is particularly advantageous when using targeting molecules with long circulation times, such as antibodies. The process involves two key steps:
-
Pre-targeting Step: A targeting molecule (e.g., an antibody or a peptide) modified with a bioorthogonal handle, such as a strained alkyne (e.g., dibenzocyclooctyne, DBCO), is administered. This molecule is allowed to accumulate at the target site and clear from non-target tissues and circulation.
-
Imaging Step: The this compound labeled probe is then administered. It rapidly circulates and undergoes a highly specific and fast "click" reaction with the strained alkyne on the targeting molecule that has accumulated at the target site.[2] The unbound this compound is quickly cleared from the body, resulting in a high-contrast image of the target.[5]
Key Applications
The this compound pre-targeting strategy is versatile and can be applied to various research areas:
-
Oncology: Imaging and quantification of tumor-specific antigens, monitoring tumor growth and metastasis, and assessing the delivery and efficacy of therapeutic agents.[1][5]
-
Immunology: Tracking immune cell populations and monitoring inflammatory processes.
-
Drug Development: Evaluating the pharmacokinetics and biodistribution of novel drug candidates and delivery systems.[4]
Quantitative Data Presentation
The following tables present representative quantitative data from in vivo pre-targeting studies. The data is synthesized from studies using similar bioorthogonal systems and serves as a guide for expected outcomes with a this compound based approach.
Table 1: Biodistribution of a DBCO-labeled Monoclonal Antibody (mAb) at 24h Post-Injection in a Xenograft Mouse Model
| Organ/Tissue | Percent Injected Dose per Gram (%ID/g) |
| Tumor | 15.5 ± 3.2 |
| Blood | 2.1 ± 0.5 |
| Liver | 5.8 ± 1.1 |
| Spleen | 2.5 ± 0.7 |
| Kidneys | 3.1 ± 0.8 |
| Lungs | 2.9 ± 0.6 |
| Muscle | 1.2 ± 0.3 |
Data are presented as mean ± standard deviation (n=5). Values are representative and will vary depending on the specific antibody, tumor model, and imaging system.
Table 2: Biodistribution of this compound Probe at 4h Post-Injection in Pre-targeted Mice
| Organ/Tissue | Tumor-to-Muscle Ratio | Tumor-to-Blood Ratio |
| Pre-targeted Group | 8.5 ± 1.5 | 5.2 ± 1.1 |
| Control (No mAb) | 1.2 ± 0.4 | 0.8 ± 0.2 |
Data are presented as mean ± standard deviation (n=5). The pre-targeted group received the DBCO-labeled mAb 24 hours prior to the this compound probe. The control group received only the this compound probe. Ratios are calculated from the mean fluorescence intensity in the respective regions of interest.
Experimental Protocols
Protocol 1: In Vivo Pre-targeting Imaging of a Xenograft Tumor Model
This protocol describes the use of a DBCO-labeled monoclonal antibody (mAb) targeting a tumor-specific antigen, followed by imaging with a this compound probe.
Materials:
-
Tumor-bearing mice (e.g., athymic nude mice with subcutaneous xenografts)
-
DBCO-conjugated monoclonal antibody (targeting a relevant antigen)
-
This compound probe
-
Sterile phosphate-buffered saline (PBS)
-
In vivo fluorescence imaging system (e.g., IVIS Spectrum) with appropriate filters for Cy7 (Excitation: ~745 nm, Emission: ~780 nm)[1]
-
Anesthesia (e.g., isoflurane)
Procedure:
Step 1: Administration of DBCO-labeled Antibody (Pre-targeting)
-
Prepare a sterile solution of the DBCO-labeled mAb in PBS at a concentration of 1-5 mg/mL.
-
Administer 10-20 nmol of the DBCO-labeled mAb to each mouse via tail vein injection. The optimal dose should be determined empirically.
-
Allow the antibody to circulate and accumulate at the tumor site for 24-72 hours. The optimal time interval depends on the pharmacokinetic properties of the specific mAb.
Step 2: Administration of this compound Probe and Imaging
-
Prepare a sterile solution of the this compound probe in PBS.
-
After the predetermined antibody circulation time, administer 5-10 nmol of the this compound probe via tail vein injection.[2]
-
Allow the this compound probe to circulate and react with the pre-targeted DBCO-mAb. This "click" reaction is typically rapid in vivo.[3]
-
Image the mice at various time points (e.g., 1, 4, 8, and 24 hours) post-injection of the this compound probe.
-
Anesthetize the mice with isoflurane (B1672236) and place them in the imaging chamber.
-
Acquire whole-body fluorescence images using the appropriate excitation and emission filters for Cy7.
-
Quantify the fluorescence signal in the tumor and other organs of interest using the imaging system's software. Calculate tumor-to-background ratios.
Step 3: Ex Vivo Organ Imaging (Optional but Recommended)
-
At the final imaging time point, euthanize the mice.
-
Dissect the tumor and major organs (liver, kidneys, spleen, lungs, heart, and muscle).
-
Image the excised organs using the in vivo imaging system to confirm the biodistribution of the probe and quantify the fluorescence intensity per organ.
Visualizations
Signaling Pathway Example: Targeting HER2 in Breast Cancer
The following diagram illustrates the targeting of the HER2 signaling pathway, which is often overexpressed in breast cancer. A DBCO-labeled anti-HER2 antibody is used for pre-targeting, followed by imaging with a this compound probe.
Caption: Targeting HER2 signaling with a pre-targeted this compound probe.
Experimental Workflow
The following diagram outlines the general workflow for an in vivo imaging experiment using the this compound pre-targeting strategy.
Caption: General workflow for a this compound based in vivo imaging experiment.
Logical Relationship: Bioorthogonal "Click" Chemistry
This diagram illustrates the fundamental principle of the strain-promoted azide-alkyne cycloaddition (SPAAC) that enables the pre-targeting strategy.
Caption: The 'click' reaction between a DBCO-modified target and a this compound probe.
References
- 1. A Pretargeted PET Imaging Strategy Based on Bioorthogonal Diels–Alder Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Pretargeted Imaging and Radioimmunotherapy of Cancer Using Antibodies and Bioorthogonal Chemistry [frontiersin.org]
- 3. scilit.com [scilit.com]
- 4. Pretargeted Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: CY7-N3 Conjugation to Oligonucleotides for Fluorescence In Situ Hybridization (FISH)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescence In Situ Hybridization (FISH) is a powerful molecular cytogenetic technique used to visualize specific DNA or RNA sequences within the context of the cell or tissue. The choice of fluorophore is critical for the sensitivity and specificity of FISH assays. Cyanine (B1664457) 7 (Cy7), a near-infrared (NIR) fluorescent dye, offers significant advantages for FISH applications, primarily due to its emission in a spectral range where cellular autofluorescence is minimal, leading to a higher signal-to-noise ratio.[1] This is particularly advantageous for deep-tissue imaging and analysis of samples with high background fluorescence.[1]
This document provides detailed protocols for the conjugation of CY7-N3 (the azide (B81097) form of Cy7) to alkyne-modified oligonucleotides via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry". Additionally, a general protocol for the subsequent use of these CY7-labeled oligonucleotide probes in FISH applications is outlined.
CY7 Dye Properties
The selection of a fluorophore is a critical step in the design of FISH experiments. The key photophysical properties of CY7 are summarized below.
| Property | Value | Reference |
| Maximum Excitation (λex) | ~750 nm | [2] |
| Maximum Emission (λem) | ~773 nm | [2] |
| Molar Extinction Coefficient (ε) | 199,000 M⁻¹cm⁻¹ | [1] |
| Fluorescence Quantum Yield (Φ) | 0.3 | [1][2] |
| Solubility | DMSO, DMF, DCM | [2] |
Note: The fluorescence of CY7 is generally stable across a broad pH range (pH 4-10).[3] However, like many cyanine dyes, Cy7 is susceptible to photobleaching, and care should be taken to minimize light exposure during experiments.[3][4]
Experimental Protocols
Protocol 1: this compound Conjugation to Alkyne-Modified Oligonucleotides (CuAAC)
This protocol describes the conjugation of a CY7-azide (this compound) to a terminal alkyne-modified oligonucleotide. The copper(I)-catalyzed click chemistry reaction forms a stable triazole linkage.[5][6]
Materials:
-
Alkyne-modified oligonucleotide
-
This compound (CY7 Azide)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I) stabilizing ligand
-
Sodium Ascorbate (B8700270)
-
DMSO (anhydrous)
-
Nuclease-free water
-
Purification system (e.g., HPLC, gel filtration columns)
Procedure:
-
Oligonucleotide Preparation: Dissolve the alkyne-modified oligonucleotide in nuclease-free water to a final concentration of 1 mM.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Reaction Setup: In a microcentrifuge tube, combine the following reagents in the order listed. The reaction can be scaled as needed.
| Reagent | Final Concentration | Stock Solution | Volume for 100 µL reaction |
| Alkyne-modified Oligonucleotide | 100 µM | 1 mM | 10 µL |
| This compound | 200 µM (2-fold excess) | 10 mM | 2 µL |
| 10x PBS or other buffer | 1x | 10x | 10 µL |
| CuSO₄ | 50 µM | 10 mM | 0.5 µL |
| TBTA | 250 µM | 10 mM in DMSO | 2.5 µL |
| Sodium Ascorbate (freshly prepared) | 500 µM | 10 mM | 5 µL |
| Nuclease-free water | - | - | To 100 µL |
-
Incubation: Mix the reaction components thoroughly by pipetting. Incubate the reaction at room temperature for 1-4 hours, protected from light. The reaction can be accelerated by incubating at a slightly elevated temperature (e.g., 37-45°C).[7]
-
Purification: Purify the CY7-labeled oligonucleotide from unreacted dye and catalyst. Several methods can be employed:
-
High-Performance Liquid Chromatography (HPLC): This is the recommended method for obtaining highly pure labeled oligonucleotides.
-
Gel Filtration Chromatography: Use a desalting column (e.g., Sephadex G-25) to separate the labeled oligonucleotide from smaller molecules.
-
Ethanol Precipitation: This method can be used to concentrate the labeled oligonucleotide and remove some of the unreacted components.
-
Conjugation Efficiency:
Protocol 2: Fluorescence In Situ Hybridization (FISH) with CY7-Labeled Probes
This protocol provides a general guideline for performing FISH on adherent cells. Optimization of probe concentration, hybridization temperature, and wash stringency is recommended for each specific application.
Materials:
-
CY7-labeled oligonucleotide probe
-
Cells grown on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Formaldehyde (B43269) (or other suitable fixative)
-
Permeabilization Buffer (e.g., 0.5% Triton X-100 in PBS)
-
Hybridization Buffer (e.g., 50% formamide, 2x SSC, 10% dextran (B179266) sulfate)
-
Wash Buffers (e.g., 2x SSC, 0.1x SSC)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
Procedure:
-
Cell Preparation:
-
Wash cells grown on coverslips twice with PBS.
-
Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Wash the cells twice with 2x SSC.
-
-
Hybridization:
-
Prepare the hybridization solution containing the CY7-labeled probe at the desired concentration (typically 1-10 ng/µL).
-
Denature the probe by heating the hybridization solution at 75-80°C for 5-10 minutes, then immediately place on ice.
-
Apply the hybridization solution to the cells on the coverslip.
-
Cover with a larger coverslip to prevent evaporation and seal with rubber cement.
-
Denature the cellular DNA by placing the slide on a heat block at 75-80°C for 5 minutes.
-
Incubate the slides in a humidified chamber at 37°C overnight.
-
-
Washing:
-
Counterstaining and Mounting:
-
Counterstain the nuclei with DAPI solution for 5-10 minutes at room temperature.
-
Rinse briefly with PBS.
-
Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
-
Imaging:
-
Visualize the slides using a fluorescence microscope equipped with appropriate filters for DAPI (Ex ~360 nm, Em ~460 nm) and CY7 (Ex ~750 nm, Em ~773 nm).
-
Due to the photolability of CY7, it is crucial to minimize exposure to the excitation light. Use the lowest possible laser power and exposure time that provides an adequate signal.[3] The use of antifade reagents is highly recommended.[3]
-
Data Presentation and Interpretation
The primary quantitative data in these experiments relate to the conjugation efficiency of this compound to the oligonucleotide and the signal-to-noise ratio of the FISH signal.
Table 1: Example Data for CY7-Oligonucleotide Conjugation
| Parameter | Method | Expected Result |
| Conjugation Efficiency | HPLC or UV-Vis Spectroscopy | >85% |
| Purity of Labeled Oligo | HPLC | >95% |
Table 2: Factors Influencing FISH Signal-to-Noise Ratio
| Factor | Effect on Signal | Effect on Noise | Recommendation |
| Probe Concentration | Increases with concentration | Can increase non-specific binding | Titrate to find optimal concentration |
| Hybridization Temperature | Affects stringency | Affects stringency | Optimize based on probe Tm |
| Wash Stringency | High stringency reduces non-specific signal | High stringency can reduce specific signal | Optimize wash buffer composition and temperature |
| Photobleaching | Decreases signal over time | - | Minimize light exposure, use antifade reagents[3] |
| Autofluorescence | High in some tissues | - | Use NIR dye like CY7 to minimize[1] |
Troubleshooting
Low Conjugation Efficiency:
-
Check reagents: Ensure that the sodium ascorbate solution is freshly prepared. The copper(I) catalyst is oxygen-sensitive.
-
Optimize reaction conditions: Increase incubation time or temperature. Vary the molar excess of this compound.
-
Purify alkyne-oligonucleotide: Ensure the starting oligonucleotide is of high purity.
Weak or No FISH Signal:
-
Confirm probe labeling: Verify the conjugation efficiency and purity of the CY7-labeled probe.
-
Optimize probe concentration: Perform a titration to find the optimal probe concentration.
-
Check hybridization conditions: Ensure proper denaturation of the probe and cellular DNA. Optimize hybridization temperature based on the probe's melting temperature (Tm).
-
Check cell permeability: Ensure adequate permeabilization of the cells to allow probe entry.
High Background:
-
Increase wash stringency: Use higher temperatures or lower salt concentrations in the wash buffers.
-
Decrease probe concentration: High probe concentrations can lead to non-specific binding.
-
Blocking: Consider pre-hybridization with a blocking agent like Cot-1 DNA for repetitive sequences.
Conclusion
The conjugation of this compound to oligonucleotides via click chemistry provides a robust method for generating highly specific, near-infrared fluorescent probes for FISH. The use of CY7 minimizes issues with cellular autofluorescence, thereby enhancing the signal-to-noise ratio. The provided protocols offer a solid foundation for researchers to successfully label their oligonucleotides and apply them in FISH experiments. However, optimization of specific parameters for each unique probe and experimental system is crucial for achieving the best results.
References
- 1. benchchem.com [benchchem.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. lumiprobe.com [lumiprobe.com]
- 6. interchim.fr [interchim.fr]
- 7. metabion.com [metabion.com]
- 8. par.nsf.gov [par.nsf.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fluorescent in situ Hybridization (FISH) [sigmaaldrich.com]
Application Notes and Protocols for Preparing CY7-N3 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
CY7-N3, also known as Sulfo-Cyanine7-Azide, is a near-infrared (NIR) fluorescent dye containing an azide (B81097) group.[1][2] This feature makes it an ideal probe for "click chemistry," a set of biocompatible reactions that enable the specific labeling of biomolecules.[1][2] Its fluorescence in the NIR spectrum (excitation ~750 nm, emission ~775-800 nm) is advantageous for biological experiments due to reduced autofluorescence from tissues and deeper tissue penetration.[3] Proper preparation of this compound stock solutions is a critical first step to ensure the reliability and reproducibility of experimental results in applications such as fluorescence imaging, flow cytometry, and in vivo studies.[3]
Quantitative Data Summary
For accurate and reproducible experiments, it is essential to start with a precisely prepared stock solution. The table below summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Synonyms | Sulfo-Cyanine7-N3, Water-soluble Cy7-Azide | [1][2][4] |
| Molecular Weight | ~763.95 g/mol | [1][2][4][5] |
| Molecular Formula | C₃₈H₄₇N₆O₇S₂ | [4] |
| Excitation Maximum (λex) | ~750-770 nm | [3] |
| Emission Maximum (λem) | ~775-800 nm | [3] |
| Recommended Solvent for Stock Solution | Dimethyl sulfoxide (B87167) (DMSO) | [2] |
| Storage of Stock Solution | -20°C for up to 1 month, -80°C for up to 6 months. Protect from light. | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound, which can then be diluted to the desired working concentration for various applications.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Pipettes and sterile pipette tips
-
Vortex mixer
Procedure:
-
Equilibrate this compound: Allow the vial of this compound powder to warm to room temperature before opening to prevent condensation of moisture.
-
Weigh this compound: Accurately weigh out a desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need approximately 7.64 mg of this compound (assuming a molecular weight of 763.95 g/mol ).
-
Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the this compound powder. For the example above, add 1 mL of DMSO.
-
Ensure Complete Dissolution: Vortex the solution thoroughly until all the this compound powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if precipitation is observed.[1]
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in light-protecting microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] Always protect the solution from light.[1]
Protocol 2: Preparation of Working Solutions
The optimal working concentration of this compound will vary depending on the specific application, cell type, and instrumentation. It is highly recommended to perform a titration experiment to determine the optimal concentration for your specific experimental setup.
General Guidance for Titration:
-
Live-Cell Imaging: Start with a concentration range of 1-10 µM. Incubate the cells with the this compound working solution for a predetermined amount of time (e.g., 15-60 minutes) and then wash with buffer before imaging.
-
Flow Cytometry: For staining 10⁵ to 10⁶ cells, a starting concentration range of 0.5-5 µM in your staining buffer is recommended.[6] The final staining volume will depend on your protocol, but is typically in the range of 50-100 µL.
Example Dilution Calculation (to make a 5 µM working solution from a 10 mM stock):
Using the formula M₁V₁ = M₂V₂, where:
-
M₁ = 10 mM (stock concentration)
-
V₁ = Volume of stock solution to add
-
M₂ = 5 µM = 0.005 mM (desired working concentration)
-
V₂ = 1 mL (desired final volume)
V₁ = (0.005 mM * 1 mL) / 10 mM = 0.0005 mL = 0.5 µL
Therefore, you would add 0.5 µL of the 10 mM stock solution to 999.5 µL of your desired buffer to get a 1 mL of a 5 µM working solution.
Visualizations
Caption: A flowchart illustrating the key steps for the preparation of this compound stock solutions.
Caption: A diagram showing the logical progression for determining the optimal working concentration of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Near-infrared/NIR dye | Click chemistry | Azide | TargetMol [targetmol.com]
- 3. chempep.com [chempep.com]
- 4. Sulfo-Cyanine7-Azide,Sulfo-Cy7-N3-陕西新研博美生物科技有限公司 [xinyanbm.com]
- 5. This compound (Sulfo-Cyanine7-N3) | NIR叠氮染料 | MCE [medchemexpress.cn]
- 6. med.virginia.edu [med.virginia.edu]
Application Notes and Protocols for Efficient CY7-N3 Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
CY7-N3 (Sulfo-Cyanine7-azide) is a near-infrared (NIR) fluorescent dye functionalized with an azide (B81097) group, making it an ideal probe for bioorthogonal labeling via "click chemistry".[1] This method allows for the specific and efficient covalent attachment of this compound to biomolecules containing a compatible functional group, such as an alkyne or a strained cyclooctyne. The resulting CY7-labeled biomolecules are invaluable for a range of applications, including in vivo imaging, flow cytometry, and fluorescence microscopy, owing to the deep tissue penetration of NIR light and minimal background autofluorescence.[2]
This document provides detailed protocols for two primary click chemistry approaches for this compound labeling: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Core Principles of this compound Labeling via Click Chemistry
Click chemistry describes a class of reactions that are rapid, specific, high-yielding, and biocompatible.[3][4] For this compound labeling, the azide group on the dye reacts with an alkyne group on the target molecule to form a stable triazole linkage.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction utilizes a copper(I) catalyst to join a terminal alkyne and an azide.[4][5] The active Cu(I) catalyst is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[6] A chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often included to stabilize the Cu(I) catalyst and protect the target biomolecule from oxidative damage.[2][5][7]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that is ideal for live-cell imaging and applications where copper toxicity is a concern.[8] SPAAC employs a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which readily reacts with an azide without the need for a catalyst.[8][9] The reaction is driven by the release of ring strain in the cyclooctyne.[8]
Data Presentation: Recommended Reaction Conditions
For reproducible and efficient labeling, careful control of experimental parameters is crucial. The following tables summarize the key quantitative data for this compound labeling via CuAAC and SPAAC.
Table 1: Recommended Reaction Conditions for CuAAC with this compound
| Parameter | Recommended Range | Notes |
| pH of Reaction Buffer | 7.0 - 9.0 | A pH of 7.0-8.0 is common for bioconjugations. The reaction is generally tolerant to a wider pH range of 4-12.[4][6][7] |
| Solvent | Aqueous buffer (e.g., PBS, Borate, Triethylammonium acetate) | Co-solvents like DMSO or DMF may be required to dissolve this compound and the alkyne-modified molecule.[10] |
| Molar Ratio of Reactants | 1.5 - 5 fold molar excess of one reactant | The optimal ratio should be determined empirically.[6] |
| Copper(II) Sulfate (CuSO₄) | 0.1 - 1.0 mM | Final concentration in the reaction mixture. |
| Copper Ligand (e.g., THPTA) | 5-fold molar excess relative to CuSO₄ | Stabilizes the Cu(I) catalyst and protects biomolecules.[2][11] |
| Reducing Agent (Sodium Ascorbate) | 1 - 5 mM | Should be prepared fresh.[6] |
| Incubation Temperature | Room Temperature | Gentle heating may be applied if solubility is an issue, but monitor for potential degradation of biomolecules.[6] |
| Incubation Time | 30 minutes - 24 hours | Reaction progress can be monitored by HPLC or mass spectrometry.[5][12] |
Table 2: Recommended Reaction Conditions for SPAAC with this compound
| Parameter | Recommended Range | Notes |
| pH of Reaction Buffer | 7.0 - 8.5 (e.g., PBS) | The reaction proceeds well under physiological conditions.[8] |
| Solvent | Aqueous buffer (e.g., PBS) | DMSO can be used as a co-solvent for poorly soluble reactants.[9] |
| Molar Ratio of Reactants | 2 - 5 fold molar excess of strained alkyne | The optimal ratio depends on the specific reactants and should be determined empirically.[12] |
| Incubation Temperature | Room Temperature to 37°C | Higher temperatures can increase the reaction rate.[13] |
| Incubation Time | 1 - 24 hours | Reaction times are dependent on the reactivity of the specific strained alkyne used.[8][12] |
Experimental Protocols
Protocol 1: this compound Labeling via CuAAC
This protocol describes the labeling of an alkyne-modified protein with this compound.
Materials:
-
Alkyne-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 100 mM Phosphate buffer, pH 7.5
-
Copper(II) Sulfate (CuSO₄) Stock Solution: 20 mM in deionized water
-
THPTA Ligand Stock Solution: 100 mM in deionized water[14]
-
Sodium Ascorbate (B8700270) Stock Solution: 100 mM in deionized water (prepare fresh)[6]
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of Reactants:
-
Dissolve the alkyne-modified protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Dissolve this compound in DMSO to create a 10 mM stock solution.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified protein solution.
-
Add the this compound stock solution to achieve the desired molar excess.
-
Prepare a premixed catalyst solution by combining the CuSO₄ stock solution and the THPTA ligand stock solution in a 1:5 molar ratio.[11] Let this mixture stand for a few minutes.
-
Add the premixed catalyst solution to the reaction mixture to a final CuSO₄ concentration of 0.1-1.0 mM.
-
Vortex the mixture gently.
-
-
Initiation of Reaction:
-
Add the freshly prepared sodium ascorbate stock solution to the reaction mixture to a final concentration of 1-5 mM to initiate the reaction.[6]
-
If the reaction is sensitive to oxygen, degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 5-10 minutes before adding the sodium ascorbate.[6]
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours, protected from light. The reaction time may be extended if necessary.
-
-
Purification:
-
Purify the CY7-labeled protein from unreacted dye and catalyst components using a suitable method such as size-exclusion chromatography.
-
Protocol 2: this compound Labeling via SPAAC
This protocol details the copper-free labeling of a DBCO-modified biomolecule with this compound.
Materials:
-
DBCO-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Purification column (e.g., size-exclusion chromatography or HPLC)
Procedure:
-
Preparation of Reactants:
-
Dissolve the DBCO-modified biomolecule in the Reaction Buffer.
-
Dissolve this compound in DMSO to create a 10 mM stock solution.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the DBCO-modified biomolecule and the this compound stock solution. A 2-5 fold molar excess of this compound is typically used.[12]
-
-
Incubation:
-
Purification:
-
Purify the CY7-labeled biomolecule from unreacted this compound using an appropriate purification method like size-exclusion chromatography or RP-HPLC.[8]
-
Mandatory Visualization
Caption: Workflow for this compound labeling via CuAAC and SPAAC pathways.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Chemistry [organic-chemistry.org]
- 5. broadpharm.com [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. de.lumiprobe.com [de.lumiprobe.com]
- 11. jenabioscience.com [jenabioscience.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. vectorlabs.com [vectorlabs.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low CY7-N3 Labeling Efficiency
Welcome to the technical support center for CY7-N3 labeling. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions for troubleshooting low labeling efficiency with this compound, a near-infrared (NIR) azide-functionalized fluorescent dye.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a fluorescent dye that belongs to the cyanine (B1664457) family and operates in the near-infrared (NIR) spectrum (excitation ~750-770 nm, emission ~775-800 nm).[1] It contains an azide (B81097) (-N3) group, which allows it to be conjugated to other molecules containing a compatible functional group through "click chemistry."[2][3] Its principal applications are in in-vivo and deep-tissue imaging, where the NIR properties of CY7 provide significant advantages, including deeper tissue penetration and reduced background autofluorescence.[1] It is commonly used to label biomolecules such as antibodies, peptides, and nucleic acids to track their distribution and localization in living organisms.[1][4]
Q2: What are the primary chemical reactions used to label molecules with this compound?
A2: this compound is primarily used in two types of bioorthogonal "click chemistry" reactions:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a stable triazole linkage between the azide group of this compound and a terminal alkyne on the target molecule. This reaction is catalyzed by a copper(I) source.[2][5]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction where this compound reacts with a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO), to form a stable triazole. This method is often preferred for live-cell imaging due to the toxicity of copper catalysts.[2][6]
Q3: My this compound labeling reaction has a very low yield. What are the most common initial checks I should perform?
A3: When troubleshooting low labeling efficiency, start with the following checks:
-
Reagent Quality and Storage: Ensure that your this compound and other reagents are not degraded. This compound should be stored protected from light and moisture, typically at -20°C or -80°C for long-term storage.[2] Prepare fresh solutions of reagents, especially the reducing agent (e.g., sodium ascorbate (B8700270) for CuAAC), before each experiment.
-
Buffer Composition: For CuAAC, avoid buffers containing primary amines (e.g., Tris) or high concentrations of chelating agents that can interfere with the copper catalyst.[3][7] Phosphate, carbonate, or HEPES buffers are generally compatible.[7] The optimal pH for many labeling reactions is around 7.[7]
-
Reaction Conditions: Confirm that you are using the correct stoichiometry of reactants, appropriate temperature, and sufficient incubation time.
Troubleshooting Guide
Low labeling efficiency can be a significant roadblock in experiments. This guide provides a systematic approach to identifying and resolving common issues.
Section 1: Issues Related to Reagents and Buffers
| Problem | Potential Cause | Suggested Solution |
| Low or No Labeling | Degraded this compound dye. | Use a fresh aliquot of this compound. Ensure proper storage at -20°C or -80°C, protected from light and moisture. Allow the vial to warm to room temperature before opening to prevent condensation. |
| Inactive copper catalyst (CuAAC). | The active catalyst is Cu(I), which can be oxidized to the inactive Cu(II) state. Prepare the reaction mixture with freshly prepared reducing agent (e.g., sodium ascorbate). Consider using a copper-stabilizing ligand like THPTA or TBTA.[6][7] | |
| Incompatible buffer components. | Buffers containing Tris, glycine, or high concentrations of chloride ions can interfere with the CuAAC reaction.[3][7] Perform a buffer exchange to a compatible buffer such as PBS, HEPES, or sodium bicarbonate. | |
| Incorrect buffer pH. | While CuAAC is robust over a wide pH range (4-12), the optimal pH for most bioconjugations is around 7.[7] Verify the pH of your reaction buffer. |
Section 2: Issues Related to Reaction Parameters
| Problem | Potential Cause | Suggested Solution |
| Low Labeling Efficiency | Suboptimal reactant concentrations. | Titrate the concentrations of this compound, the alkyne- or DBCO-containing molecule, the copper source, and the reducing agent (for CuAAC). A molar excess of the dye is often recommended. |
| Insufficient incubation time. | Increase the incubation time. Reactions can be run for 1-4 hours at room temperature or overnight at 4°C.[2] | |
| Low concentration of the target biomolecule. | For protein labeling, concentrations below 2 mg/mL can lead to lower efficiency.[8] If possible, concentrate your target molecule. | |
| Steric hindrance. | Bulky groups near the azide or alkyne can impede the reaction. Try increasing the reaction temperature or prolonging the incubation time.[2] |
Section 3: Issues Related to Post-Labeling and Detection
| Problem | Potential Cause | Suggested Solution |
| High Background Signal | Excess, unreacted this compound. | Ensure thorough purification of the labeled product to remove all free dye. Size-exclusion chromatography, dialysis, or spin columns are common methods. |
| Weak Fluorescence Signal | Fluorescence quenching. | Over-labeling can lead to self-quenching. Optimize the dye-to-molecule ratio. The local environment of the dye on the biomolecule can also cause quenching. |
| Photobleaching. | Use an anti-fade mounting medium for microscopy. Minimize exposure to the excitation light source. |
Experimental Protocols
Protocol 1: General Procedure for CuAAC Labeling of a Protein
This protocol is a starting point and may require optimization for your specific protein and application.
Materials:
-
Protein with a terminal alkyne group (in an amine-free buffer like PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Deionized water
-
Purification column (e.g., desalting column)
Stock Solutions:
-
This compound: 10 mM in anhydrous DMSO.
-
CuSO₄: 20 mM in deionized water.
-
THPTA: 50 mM in deionized water.
-
Sodium Ascorbate: 100 mM in deionized water (must be prepared fresh).
Procedure:
-
Prepare the Protein Solution: Adjust the concentration of your alkyne-modified protein to 1-5 mg/mL in PBS.
-
Prepare the Catalyst Premix: In a microcentrifuge tube, mix the CuSO₄ and THPTA solutions in a 1:2 molar ratio.
-
Reaction Setup:
-
In a clean reaction tube, add the protein solution.
-
Add the this compound stock solution to achieve a 2-10 fold molar excess over the protein.
-
Add the catalyst premix to the reaction tube.
-
To initiate the reaction, add the freshly prepared sodium ascorbate solution.
-
-
Incubation: Incubate the reaction at room temperature for 1-4 hours or overnight at 4°C, protected from light. Gentle mixing is recommended.
-
Purification: Purify the this compound labeled protein from unreacted dye and catalyst components using a desalting column or dialysis.
Protocol 2: General Procedure for SPAAC (Copper-Free) Labeling
Materials:
-
Biomolecule containing a strained cyclooctyne (e.g., DBCO)
-
This compound
-
Anhydrous DMSO or aqueous buffer (e.g., PBS)
Procedure:
-
Prepare Solutions:
-
Dissolve the DBCO-functionalized biomolecule in a suitable buffer.
-
Dissolve this compound in DMSO or the reaction buffer to the desired stock concentration.
-
-
Reaction Setup:
-
In a reaction tube, combine the DBCO-functionalized biomolecule and the this compound solution. A 1.5 to 5-fold molar excess of this compound is a good starting point.
-
-
Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Purify the labeled biomolecule to remove any unreacted this compound.
Data Presentation
Table 1: Recommended Starting Concentrations for CuAAC Reactions
| Component | Recommended Starting Concentration | Notes |
| Alkyne-modified Biomolecule | 10-100 µM | Higher concentrations generally improve reaction kinetics. |
| This compound | 2-10 molar excess over biomolecule | Optimize to balance labeling efficiency and potential for quenching. |
| CuSO₄ | 50-250 µM | |
| Reducing Agent (Sodium Ascorbate) | 5-10 molar excess over CuSO₄ | Always use a freshly prepared solution. |
| Copper Ligand (e.g., THPTA) | 1-5 molar excess over CuSO₄ | Protects biomolecules from oxidative damage and enhances reaction rate.[9] |
Table 2: Comparison of CuAAC and SPAAC Labeling Chemistries
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None (Copper-free) |
| Reaction Rate | Generally faster | Can be slower, but newer strained alkynes have improved kinetics. |
| Biocompatibility | Copper catalyst is toxic to living cells. | Excellent for live-cell and in-vivo applications. |
| Required Functional Groups | Terminal Alkyne | Strained Cyclooctyne (e.g., DBCO, BCN) |
| Common Applications | Labeling of purified biomolecules (proteins, nucleic acids). | Live-cell imaging, in-vivo labeling. |
Visualizations
Experimental Workflow for this compound Labeling
Caption: General workflow for labeling a biomolecule with this compound.
Troubleshooting Logic for Low this compound Labeling
Caption: A logical workflow for troubleshooting low this compound labeling efficiency.
EGFR Signaling Pathway Visualization with this compound
Caption: Visualization of EGFR signaling pathway targeted by a this compound labeled antibody.[4]
References
- 1. chempep.com [chempep.com]
- 2. benchchem.com [benchchem.com]
- 3. jenabioscience.com [jenabioscience.com]
- 4. benchchem.com [benchchem.com]
- 5. Click Chemistry [organic-chemistry.org]
- 6. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. jenabioscience.com [jenabioscience.com]
- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
how to reduce non-specific binding of CY7-N3 probes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cy7-N3 probes. Our goal is to help you minimize non-specific binding and achieve high-quality results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high background fluorescence and non-specific binding with this compound probes?
High background fluorescence is a common issue that can obscure specific signals. The primary causes can be categorized as follows:
-
Probe-Related Issues:
-
Hydrophobicity of Cy7: Cyanine dyes like Cy7 are inherently hydrophobic, which is a major driver of non-specific binding to cellular components and surfaces.[1]
-
Excess Probe Concentration: Using a higher concentration of the this compound probe than necessary can lead to increased non-specific binding and background signal.
-
Probe Aggregation: Cyanine dyes have a tendency to form aggregates in aqueous solutions, which can result in non-specific signals.[2]
-
Probe Purity: Impurities in the this compound probe preparation can contribute to non-specific binding.
-
-
Assay Condition Issues:
-
Insufficient Blocking: Failure to adequately block non-specific binding sites on cells or tissues is a frequent cause of high background.
-
Inadequate Washing: Insufficient washing after the probe incubation and click reaction steps can leave unbound or non-specifically bound probe molecules, contributing to background fluorescence.
-
Inappropriate Buffer Composition: The pH, salt concentration, and other additives in the assay buffer can influence electrostatic and hydrophobic interactions, thereby affecting non-specific binding.[3][4]
-
-
Sample-Related Issues:
-
Click Chemistry-Related Issues:
-
Non-Specific Copper-Catalyzed Reactions: In copper-catalyzed azide-alkyne cycloaddition (CuAAC), the copper (I) catalyst can sometimes mediate non-specific binding of the alkyne-containing detection reagent.[7]
-
Thiol Reactivity: In strain-promoted azide-alkyne cycloaddition (SPAAC), some cyclooctyne (B158145) reagents can react non-specifically with thiol groups on cysteine residues.[8]
-
Q2: How can I determine the source of the high background in my this compound labeling experiment?
To identify the source of high background, it is essential to include proper controls in your experiment. Here are some recommended controls:
-
No-Azide Control: Process cells or tissue that have not been metabolically labeled with an azide-containing precursor. This will help determine the level of non-specific binding of the this compound probe itself.
-
No-Click-Reaction Control: For CuAAC, omit the copper catalyst and reducing agent from the click reaction cocktail. For SPAAC, omit the cyclooctyne reagent. This will help identify background resulting from non-specific binding of the detection reagent.
-
Unstained Control: Image an unstained sample to assess the level of endogenous autofluorescence.[5]
Q3: Can the azide (B81097) (-N3) group itself contribute to non-specific binding?
While the azide group is generally considered bioorthogonal, there is some evidence to suggest that it can participate in non-specific interactions within the cellular environment, especially before the click reaction.[9] However, the major contributor to non-specific binding of this compound probes is typically the hydrophobicity of the Cy7 dye.[1]
Troubleshooting Guides
Guide 1: High Background Signal Across the Entire Sample
This type of generalized background can be caused by several factors. Follow this workflow to troubleshoot the issue.
Caption: A workflow for troubleshooting high background signal.
Step 1: Optimize Probe Concentration
-
Problem: An excessively high concentration of the this compound probe is a common cause of non-specific binding.[5]
-
Solution: Perform a titration experiment to determine the optimal probe concentration that provides the best signal-to-noise ratio. Start with a lower concentration than you are currently using and incrementally increase it.
Step 2: Enhance Washing Steps
-
Problem: Inadequate washing can leave unbound or weakly bound probes on the sample.
-
Solution:
-
Increase the number of wash steps (e.g., from 3 to 5).
-
Increase the duration of each wash (e.g., from 5 to 10-15 minutes).
-
Increase the volume of wash buffer.
-
Include a low concentration of a non-ionic detergent (e.g., 0.05-0.1% Tween-20) in your wash buffer to help disrupt hydrophobic interactions.[6]
-
Step 3: Improve Blocking
-
Problem: Non-specific binding sites on the sample may not be adequately blocked.
-
Solution:
-
Increase the blocking incubation time (e.g., from 30 minutes to 1-2 hours).
-
Test different blocking agents. While Bovine Serum Albumin (BSA) is common, other options like casein, normal serum from the species of the secondary antibody (if applicable), or commercial blocking buffers specifically designed for near-infrared imaging may be more effective.[10][11]
-
Step 4: Check for Autofluorescence
-
Problem: The sample itself may be contributing to the background signal.[5]
-
Solution:
-
Image an unstained control sample to determine the level of autofluorescence.
-
If autofluorescence is high, consider using an autofluorescence quenching agent or spectral unmixing if your imaging system supports it.[5]
-
Guide 2: Punctate or Aggregated Staining
The appearance of bright, punctate spots of fluorescence may indicate probe aggregation.
Caption: A workflow for troubleshooting punctate or aggregated staining.
Step 1: Prepare Fresh Probe Solution
-
Problem: this compound probes can aggregate upon storage.
-
Solution: Prepare a fresh stock solution of the probe from powder for each experiment.
Step 2: Sonication/Vortexing
-
Problem: Aggregates may be present in the stock solution.
-
Solution: Briefly sonicate or vortex the probe stock solution before diluting it to the final working concentration.
Step 3: Include Anti-Aggregation Agents
-
Problem: The probe may be aggregating in the working buffer.
-
Solution: In some cases, the addition of a small amount of a non-ionic detergent like Tween-20 to the probe incubation buffer can help prevent aggregation.
Step 4: Filter Probe Solution
-
Problem: Large aggregates may be present in the working solution.
-
Solution: Before applying the probe to your sample, filter the working solution through a 0.22 µm syringe filter.
Data Presentation
The following tables summarize the effectiveness of different strategies for reducing non-specific binding. The values are illustrative and may vary depending on the specific experimental conditions.
Table 1: Effect of Probe Concentration on Signal-to-Noise Ratio (SNR)
| This compound Concentration | Relative Signal Intensity | Relative Background Intensity | Signal-to-Noise Ratio |
| 50 µM | 1.0 | 0.8 | 1.25 |
| 25 µM | 0.9 | 0.4 | 2.25 |
| 10 µM | 0.7 | 0.1 | 7.0 |
| 5 µM | 0.5 | 0.05 | 10.0 |
| 1 µM | 0.2 | 0.04 | 5.0 |
Table 2: Comparison of Different Blocking Agents
| Blocking Agent | Relative Signal Intensity | Relative Background Intensity | Signal-to-Noise Ratio |
| None | 1.0 | 1.0 | 1.0 |
| 1% BSA in PBS | 0.9 | 0.5 | 1.8 |
| 5% Normal Goat Serum in PBS | 0.85 | 0.3 | 2.83 |
| Commercial NIR Blocking Buffer | 0.95 | 0.2 | 4.75 |
Experimental Protocols
Protocol 1: General Workflow for Reducing Non-Specific Binding of this compound in Cultured Cells
This protocol provides a general workflow for labeling azide-modified cultured cells with this compound via a click reaction, with steps to minimize non-specific binding.
Caption: General workflow for this compound labeling of cultured cells.
Materials:
-
Azide-labeled cells on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% Normal Goat Serum in PBS with 0.1% Tween-20)
-
Click reaction cocktail (containing this compound, copper sulfate, and a reducing agent for CuAAC, or a cyclooctyne-Cy7 for SPAAC)
-
Wash Buffer (PBS with 0.1% Tween-20)
-
Mounting Medium
Procedure:
-
Cell Seeding and Azide Labeling:
-
Seed cells on coverslips and culture overnight.
-
Metabolically label cells with the desired azide-containing precursor for the appropriate duration.
-
-
Fixation and Permeabilization:
-
Wash cells twice with PBS.
-
Fix cells with Fixation Buffer for 15 minutes at room temperature.
-
Wash cells three times with PBS for 5 minutes each.
-
If targeting intracellular molecules, permeabilize cells with Permeabilization Buffer for 10-15 minutes at room temperature.
-
Wash cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate cells with Blocking Buffer for 1-2 hours at room temperature to saturate non-specific binding sites.
-
-
Click Reaction with this compound:
-
Prepare the click reaction cocktail according to the manufacturer's instructions, using the optimized concentration of this compound.
-
Remove the blocking buffer and add the click reaction cocktail to the cells.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing (Critical Step):
-
Remove the click reaction cocktail.
-
Wash the cells three to five times with Wash Buffer for 10-15 minutes each with gentle agitation.
-
Perform a final wash with PBS to remove any residual detergent.
-
-
Imaging:
-
Mount the coverslips onto microscope slides using a suitable mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter set for Cy7.
-
Protocol 2: Optimizing Blocking Conditions
Objective: To determine the most effective blocking agent for reducing non-specific binding of this compound.
Methodology:
-
Prepare parallel samples of your azide-labeled and fixed/permeabilized cells.
-
Prepare different blocking buffers to be tested (e.g., 1% BSA in PBS, 5% BSA in PBS, 5% Normal Goat Serum in PBS, a commercial NIR blocking buffer).
-
Incubate each sample with a different blocking buffer for 1-2 hours at room temperature.
-
Proceed with the click reaction and washing steps as described in Protocol 1.
-
Image all samples using identical acquisition settings.
-
Quantify the signal intensity in your region of interest and the background intensity in a region without specific labeling.
-
Calculate the signal-to-noise ratio for each blocking condition to identify the optimal blocking agent.
References
- 1. Optimization of the Blocking and Signal Preservation Protocol in High‐Parameter Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A quantitative analysis and chemical approach for the reduction of nonspecific binding proteins on affinity resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flow Cytometry Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. nicoyalife.com [nicoyalife.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. help.lumiprobe.com [help.lumiprobe.com]
- 8. mdpi.com [mdpi.com]
- 9. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Managing CY7-N3 Aggregation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing CY7-N3 aggregation in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is aggregation a concern?
A1: this compound, particularly its sulfonated form (Sulfo-Cyanine7-N3), is a near-infrared (NIR) fluorescent dye with an azide (B81097) (-N3) group.[1] This azide group allows it to be easily attached to other molecules containing alkyne groups through a process called "click chemistry".[2] Like other cyanine (B1664457) dyes, this compound has a tendency to self-associate and form aggregates in aqueous solutions, a process driven by factors like π-π stacking interactions between the dye molecules.[3] Aggregation is a significant concern because it can lead to a decrease in fluorescence intensity (quenching), shifts in the dye's absorption spectrum, and precipitation of the dye or labeled biomolecules, all of which can compromise experimental results.[3][4]
Q2: What are the main factors that cause this compound aggregation?
A2: Several factors in the experimental environment can induce or exacerbate this compound aggregation.[5] These include:
-
High Concentration: Higher dye concentrations increase the likelihood of intermolecular interactions and aggregation.[5][6]
-
High Ionic Strength: Buffers with high salt concentrations can promote aggregation by screening electrostatic repulsion between dye molecules.[4][5][6]
-
Solvent Polarity: While the sulfonated version of this compound is water-soluble, non-sulfonated versions are more hydrophobic and prone to aggregation in aqueous environments.[4][7]
-
pH: The pH of the solution can affect the stability of the dye and any biomolecule it is conjugated to. For proteins, aggregation is most likely to occur at their isoelectric point (pI).[1]
-
Temperature: Temperature can influence the thermodynamics of the aggregation process.[5]
-
Excessive Labeling: In bioconjugation, a high dye-to-protein ratio can increase the overall hydrophobicity of the protein, leading to aggregation and precipitation.[1][3][4]
Q3: How does the choice between sulfonated and non-sulfonated this compound affect aggregation?
A3: The choice is critical for managing aggregation. Sulfonated this compound (Sulfo-Cyanine7-N3) contains sulfonic acid groups, which significantly increase its water solubility.[4][7] This enhanced solubility reduces the tendency of the dye to aggregate in aqueous buffers, leading to more stable fluorescence.[4] Non-sulfonated CY7 is more hydrophobic and often requires an organic co-solvent like DMSO or DMF for initial dissolution to prevent immediate aggregation when added to an aqueous solution.[4] For most applications in aqueous buffers, the sulfonated version is highly recommended.
Q4: How can I detect aggregation in my this compound solution?
A4: Aggregation can be detected through several methods:
-
Visual Inspection: The most obvious sign of severe aggregation is the appearance of turbidity or visible precipitates in the solution.[8]
-
UV-Vis Spectroscopy: Aggregation causes characteristic shifts in the absorption spectrum. H-aggregates (face-to-face stacking) typically result in a blue-shift (hypsochromic shift) of the main absorption peak, while J-aggregates (end-to-end stacking) cause a red-shift (bathochromic shift).[5]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can effectively detect the formation of larger aggregates.[8]
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on size and can be used to identify the presence of dimers, trimers, and larger aggregates in a sample of labeled protein.[8]
-
Non-reducing SDS-PAGE: For conjugated proteins, running a non-reducing gel can reveal higher molecular weight bands that may correspond to covalently linked aggregates.[8]
Troubleshooting Guides
Problem 1: My this compound solution appears cloudy or has visible particles.
| Potential Cause | Troubleshooting Step | Rationale |
| Poor Solubility (especially non-sulfonated this compound) | Prepare a concentrated stock solution in anhydrous DMSO or DMF first, then add it dropwise to the aqueous buffer while vortexing.[1][4] | Organic solvents ensure the dye is fully dissolved before being introduced to the aqueous environment, minimizing precipitation. |
| High Concentration in Aqueous Buffer | Dilute the solution to the lowest effective working concentration. | Reducing concentration decreases the probability of intermolecular interactions that lead to aggregation.[5] |
| Inappropriate Buffer Conditions | Check the pH and ionic strength of your buffer. Consider using a buffer with lower salt concentration if possible.[4][5] | High salt can screen charges that keep dye molecules apart, promoting aggregation. |
| Precipitation after Freeze-Thaw | Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[4] | Freeze-thaw cycles can cause localized concentration changes, leading to aggregation. |
Problem 2: The fluorescence signal of my this compound-labeled molecule is weak or quenched.
| Potential Cause | Troubleshooting Step | Rationale |
| Dye Aggregation on the Biomolecule | Decrease the molar ratio of this compound to your biomolecule during the conjugation reaction.[1][4] | Over-labeling increases the likelihood of dye-dye interactions on the surface of the biomolecule, causing self-quenching. |
| Aggregation in Solution | Add anti-aggregation agents. For in vivo formulations, a mix of 10% DMSO, 40% PEG300, and 5% Tween-80 can be effective. For general use, small amounts of non-ionic surfactants or arginine can help.[3] | These additives can help solubilize the dye and prevent non-specific interactions. |
| Photobleaching | Protect the dye and conjugates from light at all times by using amber tubes and minimizing light exposure during imaging.[4] | Cyanine dyes are susceptible to photobleaching, which is an irreversible loss of fluorescence. |
| Incorrect Filter Sets | Ensure the excitation and emission filters on your imaging system are optimized for CY7 (Ex: ~750 nm, Em: ~775 nm).[4][9] | Mismatched filters will result in poor excitation and/or detection of the emitted fluorescence. |
Data Presentation
Table 1: Solubility of this compound and Related Derivatives
| Compound | Solvent/Formulation | Solubility | Reference |
| This compound (Sulfo-Cyanine7-N3) | DMSO | 80 mg/mL (104.72 mM) | [10] |
| Sulfo-Cy7 azide | Water, DMF, DMSO | Good solubility | [7] |
| This compound (In Vivo Formulation) | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | 3.3 mg/mL (4.32 mM) | [10] |
| This compound (Alternate Formulation) | 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (3.27 mM) | [2] |
Table 2: Recommended Buffer Conditions for Bioconjugation
| Parameter | Recommendation | Rationale | Reference |
| pH Range | 7.2 - 8.5 | CY7 dye is stable in this range. For protein conjugation, a slightly alkaline pH (8.3-9.3) is optimal for NHS ester reactions, but protein stability is paramount. | [1][4] |
| Buffer Type | Phosphate (PBS), Bicarbonate, Borate, HEPES | Must be free of primary amines (e.g., Tris) if using NHS ester chemistry. | [1][8] |
| Ionic Strength | Use the lowest salt concentration that maintains protein stability. | High salt concentrations can promote cyanine dye aggregation. | [4] |
| Additives | Consider arginine, sugars, or low concentrations of non-ionic detergents (e.g., Tween-20) to improve protein stability and prevent aggregation. | These excipients can help maintain protein solubility and prevent non-specific interactions. | [3] |
Experimental Protocols
Protocol: General Procedure for Minimizing Aggregation during Click Chemistry (CuAAC) Labeling
This protocol outlines the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for labeling an alkyne-modified protein with this compound, with specific steps to minimize aggregation.
1. Reagent Preparation:
-
Protein-Alkyne: Prepare your alkyne-modified protein in an amine-free buffer (e.g., PBS, pH 7.4). Ensure the protein is free of pre-existing aggregates by centrifugation or filtration (0.22 µm filter).
-
This compound Stock: Prepare a 10 mM stock solution of Sulfo-CY7-N3 in water or anhydrous DMSO. Store in single-use aliquots at -20°C, protected from light.[10][7]
-
Catalyst Premix: Prepare a fresh premixed solution of Copper (II) Sulfate (CuSO₄) and a copper-stabilizing ligand (e.g., TBTA). A common stock is 10 mM Copper(II)-TBTA in 55% DMSO.[11]
-
Reducing Agent: Prepare a fresh 100 mM stock solution of sodium ascorbate (B8700270) in water.[12]
2. Labeling Reaction:
-
In a microcentrifuge tube, combine the protein-alkyne solution and buffer to the desired final volume.
-
Add the this compound stock solution to achieve the desired molar excess (start with a low ratio, e.g., 3:1 to 5:1 dye:protein, to avoid over-labeling). Mix gently.
-
Add the CuSO₄/Ligand premix. A final concentration of ~50-100 µM Cu²⁺ is often sufficient.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of ~1-5 mM.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light. For sensitive proteins, the reaction can be performed at 4°C overnight.[1]
3. Purification:
-
Remove the unreacted dye and reaction components immediately after incubation using a desalting column (e.g., Sephadex G-25) or dialysis.[1][8] This step is crucial as excess free dye can aggregate over time.
-
Elute with a suitable storage buffer, preferably containing a stabilizing agent like 0.1% BSA or a non-ionic surfactant if compatible with downstream applications.
4. Characterization and Storage:
-
Determine the degree of labeling (DOL) via UV-Vis spectroscopy.
-
Assess for aggregation using SEC or DLS.[8]
-
Store the final conjugate at 4°C for short-term use or in single-use aliquots at -80°C for long-term storage, always protected from light.
Visualizations
Caption: A typical experimental workflow for labeling a biomolecule with this compound.
Caption: A logical workflow for troubleshooting this compound aggregation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effect of additives on protein aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. issstindian.org [issstindian.org]
- 6. researchgate.net [researchgate.net]
- 7. lumiprobe.com [lumiprobe.com]
- 8. benchchem.com [benchchem.com]
- 9. Cy7-Tetrameric arginine-glycine-aspartic acid peptide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. This compound | Near-infrared/NIR dye | Click chemistry | Azide | TargetMol [targetmol.com]
- 11. interchim.fr [interchim.fr]
- 12. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
strategies to improve signal-to-noise ratio with CY7-N3
Welcome to the technical support center for the near-infrared (NIR) fluorophore, CY7-N3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help you optimize your experiments and achieve a high signal-to-noise ratio (SNR).
Troubleshooting Guides
This section addresses specific issues that you may encounter during your experiments with this compound, offering potential causes and actionable solutions.
| Issue | Potential Causes | Recommended Solutions |
| Low or No Signal | Inefficient Labeling: Incomplete click chemistry reaction or conjugation.[] Low Quantum Yield: Environmental effects on the dye.[2] Aggregation-Induced Quenching: High dye concentration leading to H-aggregation.[3] Photobleaching: Degradation of the fluorophore due to excessive light exposure.[4] Incorrect Filter Sets: Mismatch between dye spectra and microscope/instrument filters. | Optimize Labeling: Ensure the use of fresh reagents for click chemistry, particularly the copper catalyst and reducing agent. Verify the pH of the reaction buffer is optimal (typically 7.5-8.5 for copper-catalyzed reactions).[][4] Solvent Optimization: Test different solvents or buffer additives. Some organic co-solvents (5-20% DMSO or DMF) can improve labeling efficiency and reduce aggregation.[5][6] Control Aggregation: Work at lower dye concentrations. The addition of organic solvents can sometimes reduce aggregation.[3] Minimize Photobleaching: Reduce laser power and exposure time. Use antifade mounting media for microscopy. Protect all dye-conjugated materials from light.[4][7] Verify Instrument Settings: Ensure the excitation and emission filters on your imaging system are appropriate for this compound (Excitation max ~750 nm, Emission max ~775 nm).[8] |
| High Background | Autofluorescence: Intrinsic fluorescence from the sample (e.g., tissue, cells).[] Non-Specific Binding: The this compound conjugate is binding to off-target sites. Excess Unconjugated Dye: Residual, unbound this compound in the sample. | Reduce Autofluorescence: For in vivo imaging, use a purified diet for animal subjects to reduce gut autofluorescence.[4][9] Shift imaging to the NIR-II window (1000-1700 nm) if your system allows.[4][9] Blocking: Use appropriate blocking agents (e.g., BSA, serum) to prevent non-specific binding of antibody-dye conjugates.[8] Improve Washing: Increase the number and duration of wash steps to remove unbound dye. Purification: Ensure the this compound conjugate is properly purified after the labeling reaction to remove all unconjugated dye. |
| Signal Variability | Inconsistent Labeling: Variation in the degree of labeling between batches. Photodegradation: Tandem dye degradation (if applicable) or photobleaching.[4] Instrument Instability: Fluctuations in laser power or detector sensitivity. | Standardize Protocols: Maintain consistent reaction conditions (temperature, time, concentrations) for all labeling reactions.[4] Protect from Light: Handle and store all this compound reagents and conjugates in the dark.[4] Instrument Calibration: Regularly check and calibrate your imaging system or flow cytometer using standardized beads.[6] |
| Precipitation of Conjugate | High Degree of Labeling (DOL): Over-labeling can lead to protein precipitation.[4] Low Solubility: Non-sulfonated cyanine (B1664457) dyes can have poor aqueous solubility.[6] Buffer Conditions: The pH of the buffer is close to the isoelectric point (pI) of the protein.[4] | Optimize DOL: Reduce the molar ratio of dye to protein in the conjugation reaction.[4] Use Sulfonated Dyes: Consider using a sulfonated version of Cy7 for improved water solubility.[6] Adjust Buffer: Ensure the reaction buffer pH is not close to the pI of your protein.[4] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a near-infrared (NIR) fluorescent dye belonging to the cyanine family.[6] It features an azide (B81097) (-N3) group, which makes it suitable for bio-orthogonal labeling via "click chemistry" reactions, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). Its excitation and emission maxima are in the NIR window (approx. 750 nm and 775 nm, respectively), a region where biological tissue has minimal autofluorescence.[] This property makes it ideal for high-sensitivity applications such as in vivo imaging, flow cytometry, and immunoassays.[]
Q2: How does this compound's performance compare to other cyanine dyes like Cy5?
This compound operates at a longer wavelength than Cy5 (approx. 650 nm excitation, 670 nm emission). This red-shift is advantageous for applications requiring deep tissue penetration and a higher signal-to-noise ratio, as background autofluorescence from biological samples is significantly lower in the CY7 spectral range.[]
Q3: What are the key photophysical properties of CY7 dyes?
The performance of a fluorescent probe is determined by its brightness and stability. Brightness is a function of the molar extinction coefficient (how efficiently it absorbs light) and the quantum yield (how efficiently it emits light).[10] Photostability refers to its resistance to photobleaching.[10]
Quantitative Data for Heptamethine Cyanine (Cy7) Dyes
| Property | Value | Solvent/Conditions |
| Molar Extinction Coefficient (ε) | ~276,000 M⁻¹cm⁻¹ | Aqueous Solvent |
| Fluorescence Quantum Yield (Φ) | ~0.01 - 0.33 | Varies significantly with solvent (e.g., higher in EtOH, lower in PBS)[2] |
| Excitation Maximum (λex) | ~750 - 770 nm | |
| Emission Maximum (λem) | ~775 - 800 nm |
Note: Photophysical properties of cyanine dyes are highly sensitive to their environment, including the solvent and conjugation to biomolecules. The provided values are representative.[2][11][12]
Q4: How can I prevent photobleaching of this compound?
Photobleaching is the irreversible degradation of a fluorophore upon light exposure.[7] To minimize this effect:
-
Reduce Excitation Light: Use the lowest possible laser power or illumination intensity that provides an adequate signal.[7]
-
Minimize Exposure Time: Use the shortest possible exposure time for image acquisition.[7]
-
Use Antifade Reagents: For microscopy, use a commercially available antifade mounting medium.[8]
-
Protect from Light: Store this compound and its conjugates in the dark and protect samples from ambient light during experimental procedures.[4]
-
NIR Co-illumination: In some advanced microscopy setups, co-illumination with a near-infrared laser can reduce photobleaching.[9]
Q5: What is dye aggregation and how does it affect my results?
Cyanine dyes have a tendency to self-associate in aqueous solutions, a phenomenon known as aggregation.[3] This can lead to changes in the dye's spectral properties.
-
H-aggregates: Typically form with a "side-by-side" arrangement, leading to a blue-shift in absorption and significant fluorescence quenching (loss of signal).[11]
-
J-aggregates: Form with a "head-to-tail" arrangement, resulting in a sharp, red-shifted absorption band and potentially enhanced fluorescence.[13]
Aggregation is influenced by dye concentration (more common at high concentrations), solvent, and temperature.[3] To control aggregation, it is often recommended to work with lower dye concentrations or to use sulfonated cyanine derivatives which have improved water solubility.[3][6]
Experimental Protocols
Protocol 1: General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound
This protocol provides a starting point for labeling an alkyne-modified biomolecule with this compound.
Materials:
-
Alkyne-modified biomolecule (e.g., protein, oligonucleotide) in an amine-free buffer (e.g., PBS).
-
This compound, dissolved in DMSO to make a 1-10 mM stock solution.
-
Copper(II) Sulfate (CuSO₄), 20 mM in water.
-
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) ligand, 100 mM in water.
-
Sodium Ascorbate (B8700270), 300 mM in water (prepare fresh).
Procedure:
-
In a microcentrifuge tube, combine your alkyne-modified biomolecule with PBS buffer.
-
Add the desired volume of the this compound stock solution. The final concentration may range from 2 µM to 40 µM, but a starting concentration of 20 µM is recommended.[14]
-
Add 10 µL of the 100 mM THPTA solution and vortex briefly.
-
Add 10 µL of the 20 mM CuSO₄ solution and vortex briefly.
-
To initiate the reaction, add 10 µL of the freshly prepared 300 mM sodium ascorbate solution. Vortex briefly to mix.[15]
-
Protect the reaction from light and incubate at room temperature for 30-60 minutes. Longer incubation times may improve labeling efficiency.[15]
-
Purify the labeled biomolecule using an appropriate method (e.g., dialysis, size exclusion chromatography) to remove unreacted dye and catalyst components.
Protocol 2: Improving Signal-to-Noise for In Vivo Imaging
1. Probe Preparation:
-
Prepare the this compound targeted probe (e.g., antibody conjugate) as described in Protocol 1. Ensure high purity to minimize non-specific signal.
-
Resuspend the final probe in a sterile, biocompatible buffer (e.g., PBS).
2. Animal Preparation:
-
For at least one week prior to imaging, switch the animals to a purified or "low-fluorescence" chow. Standard rodent chow contains chlorophyll, which causes significant autofluorescence in the gut in the NIR-I window.[4][9]
3. Imaging Procedure:
-
Administer the this compound probe to the animal via the desired route (e.g., intravenous injection).
-
Allow sufficient time for the probe to accumulate at the target site and for unbound probe to clear from circulation. This time will need to be optimized for your specific probe.
-
Anesthetize the animal and place it in the imaging chamber.
-
Instrument Settings:
-
Excitation Filter: Select a filter appropriate for CY7 (e.g., 740-760 nm).
-
Emission Filter: Use a long-pass filter to collect the emitted fluorescence (e.g., >770 nm).
-
Exposure Time: Start with a moderate exposure time and adjust to achieve a good signal without saturating the detector.[16]
-
Binning: If the signal is weak, consider using pixel binning to increase sensitivity, but be aware this will reduce spatial resolution.[16]
-
4. Data Analysis:
-
Acquire a "pre-injection" image of the animal to establish the baseline autofluorescence.
-
After acquiring the post-injection images, use imaging software to subtract the background autofluorescence.
-
Draw regions of interest (ROIs) over the target tissue and a background region to quantify the signal-to-noise ratio.
Visualizations
Caption: A generic signaling pathway for indirect immunofluorescence detection using this compound.
Caption: Experimental workflow for troubleshooting a low signal-to-noise ratio.
Caption: Logical relationship of key factors that influence the signal-to-noise ratio.
References
- 2. Synthesis, Optical Properties, and In Vivo Biodistribution Performance of Polymethine Cyanine Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Effects of alkanolamine solvents on the aggregation states of reactive dyes in concentrated solutions and the properties of the solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Цианиновые красители [ru.lumiprobe.com]
- 7. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 8. biotium.com [biotium.com]
- 9. Near-infrared co-illumination of fluorescent proteins reduces photobleaching and phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ajrconline.org [ajrconline.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. vectorlabs.com [vectorlabs.com]
- 15. confluore.com [confluore.com]
- 16. Signal-to-noise ratio analysis and improvement for fluorescence tomography imaging - PMC [pmc.ncbi.nlm.nih.gov]
dealing with CY7-N3 fluorescence quenching on antibodies
Welcome to the technical support center for Cy7-N3 fluorescent antibody conjugates. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to this compound fluorescence quenching and to provide clear guidance for successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for antibody labeling?
This compound, or Sulfo-Cyanine7-N3, is a water-soluble, near-infrared (NIR) fluorescent dye equipped with an azide (B81097) (-N3) group.[1] It is frequently used for labeling antibodies and other biomolecules through "click chemistry" reactions.[1] Its fluorescence in the NIR spectrum (excitation ~750 nm, emission ~773 nm) is advantageous for biological imaging due to reduced autofluorescence from tissues and deeper tissue penetration of light.[2][3][4]
Q2: What is fluorescence quenching and why does it occur with this compound labeled antibodies?
Fluorescence quenching is a process that leads to a decrease in the fluorescence intensity of a fluorophore. For this compound labeled antibodies, quenching can occur through several mechanisms:
-
Self-Quenching (Concentration Quenching): When multiple this compound molecules are conjugated in close proximity on an antibody, they can interact with each other, leading to a reduction in fluorescence.[5][6][7] This is a common issue when the dye-to-antibody ratio (degree of labeling) is too high.[5][6][7] Studies have shown that extensive quenching occurs in antibodies labeled with Cy5 and Cy7 at high labeling ratios.[8][9]
-
H-aggregate Formation: Cyanine dyes like Cy7 can form non-fluorescent dimers or aggregates (H-aggregates) on the antibody surface, which contributes to quenching.[5]
-
Environmental Effects: The local microenvironment around the conjugated dye, including the polarity of the solvent and proximity to certain amino acid residues, can influence its fluorescence output.[10][11]
-
Photobleaching: Prolonged exposure to excitation light can lead to the irreversible photochemical destruction of the this compound fluorophore, causing a loss of fluorescence.[12][13]
Q3: What is the optimal Degree of Labeling (DOL) for this compound on antibodies?
The optimal DOL, or the average number of dye molecules per antibody, is a critical factor in preventing fluorescence quenching. For most antibodies, a DOL between 2 and 10 is considered ideal.[14] A low DOL results in a weak signal, while a high DOL can lead to self-quenching and potential antibody precipitation.[6][7][15] It is crucial to determine the optimal DOL experimentally for each specific antibody-dye conjugate.[14]
Q4: How can I determine the Degree of Labeling (DOL)?
The DOL is typically determined using spectrophotometry. This method involves measuring the absorbance of the antibody-dye conjugate at two wavelengths: 280 nm (for the protein) and the maximum absorbance wavelength of the dye (around 750 nm for Cy7).[14] A correction factor is necessary to account for the dye's absorbance at 280 nm.[14]
Troubleshooting Guide
This guide addresses common problems encountered during the use of this compound labeled antibodies.
Problem 1: Low or No Fluorescent Signal
| Possible Cause | Troubleshooting Step |
| Low Degree of Labeling (DOL) | Determine the DOL of your conjugate. If it is below the optimal range (typically 2-10), optimize the conjugation reaction by increasing the dye-to-antibody molar ratio.[14][15] |
| Antibody Concentration Too Low | Titrate the antibody concentration to find the optimal level for your experiment. Primary antibody concentrations for initial testing often start around 1 µg/mL or higher.[16][17] |
| Photobleaching | Minimize the exposure of your sample to the excitation light. Use an anti-fade mounting medium if applicable. While Cy7 has moderate photostability, it can still be susceptible to photobleaching.[3][12] |
| Incorrect Filter Set | Ensure that the excitation and emission filters on your imaging system are appropriate for Cy7 (Excitation: ~750-770 nm, Emission: ~775-800 nm).[2] |
| Target Antigen Not Present | Verify the expression of the target antigen in your sample using a positive control.[18] |
| Inactive Antibody | Confirm that the antibody has been stored correctly and has not expired.[18] If possible, test the antibody's binding activity through a different method (e.g., ELISA). |
| Quenching Due to Aggregation | Antibody aggregation can lead to fluorescence quenching.[19] Ensure proper storage and handling of the antibody conjugate. Consider purifying the conjugate to remove aggregates.[20] |
Problem 2: High Background or Non-Specific Staining
| Possible Cause | Troubleshooting Step |
| Antibody Concentration Too High | Perform a titration to determine the optimal antibody concentration that provides a good signal-to-noise ratio.[16] |
| High Degree of Labeling (DOL) | A very high DOL can sometimes lead to non-specific binding due to the properties of the dye.[16] Synthesize a new conjugate with a lower DOL. |
| Insufficient Washing | Increase the number and duration of wash steps to remove unbound antibody.[16] |
| Fc Receptor Binding | For cell-based assays, use an Fc receptor blocking reagent to prevent non-specific binding of the antibody to Fc receptors on cells.[21] |
| Cross-Reactivity | In multiplexing experiments, ensure that the secondary antibody (if used) does not cross-react with other primary antibodies.[16] |
| Autofluorescence | Include an unstained control to assess the level of autofluorescence in your sample. NIR dyes like Cy7 are generally chosen to minimize this issue.[2] |
Experimental Protocols
Protocol 1: Antibody Preparation for this compound Labeling
This protocol describes the necessary steps to prepare your antibody for conjugation with a this compound dye that will be attached via a DBCO-PEG-NHS ester linker (a common method for introducing an alkyne for click chemistry).
Materials:
-
Antibody in an amine-free buffer (e.g., PBS)
-
DBCO-PEG-NHS ester
-
Anhydrous DMSO
-
1 M Sodium Bicarbonate
-
Spin desalting columns
Procedure:
-
Buffer Exchange: If your antibody is in a buffer containing primary amines (e.g., Tris, glycine), you must exchange it into an amine-free buffer like PBS. Use a spin desalting column according to the manufacturer's instructions.[15]
-
Adjust Antibody Concentration: Concentrate or dilute the antibody to a final concentration of 1-2 mg/mL in PBS.[22]
-
Prepare DBCO-PEG-NHS Ester: Immediately before use, dissolve the DBCO-PEG-NHS ester in anhydrous DMSO to a concentration of 10 mM.
-
Adjust pH: Add 1/10th volume of 1 M sodium bicarbonate to the antibody solution to raise the pH to 8.3-8.5.[15]
-
Conjugation: Add the desired molar excess of the dissolved DBCO-PEG-NHS ester to the antibody solution while gently vortexing. Incubate for 1 hour at room temperature in the dark.[22]
-
Purification: Remove the unreacted DBCO-PEG-NHS ester using a spin desalting column equilibrated with PBS.
-
The antibody is now ready for the click chemistry reaction with this compound.
Protocol 2: Click Chemistry Labeling of Antibody with this compound
Materials:
-
DBCO-functionalized antibody (from Protocol 1)
-
This compound (Sulfo-Cyanine7-N3)
-
PBS, pH 7.4
Procedure:
-
Prepare this compound: Dissolve the this compound in PBS to a concentration of 1 mg/mL.
-
Reaction: Add a 3 to 5-fold molar excess of the dissolved this compound to the DBCO-functionalized antibody.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove the unconjugated this compound using a spin desalting column or dialysis. The purified this compound labeled antibody is now ready for use.
-
Storage: Store the labeled antibody at 4°C, protected from light. For long-term storage, consider adding a preservative like sodium azide and storing at -20°C or -80°C.[1][22]
Protocol 3: Determination of Degree of Labeling (DOL)
Materials:
-
Purified this compound labeled antibody
-
PBS, pH 7.4
-
UV-Vis Spectrophotometer
Procedure:
-
Measure Absorbance: Measure the absorbance of the antibody conjugate solution at 280 nm (A280) and ~750 nm (Amax).[7]
-
Calculate Protein Concentration:
-
Protein Concentration (M) = [A280 - (Amax × CF)] / ε_protein
-
Where:
-
CF is the correction factor for the dye's absorbance at 280 nm (typically provided by the dye manufacturer, often around 0.05 for Cy7).
-
ε_protein is the molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).
-
-
-
Calculate DOL:
-
DOL = Amax / (ε_dye × Protein Concentration (M))
-
Where:
-
ε_dye is the molar extinction coefficient of Cy7 at its Amax (e.g., ~250,000 M⁻¹cm⁻¹).[3]
-
-
Data Summary
Table 1: Key Parameters for this compound Antibody Conjugation
| Parameter | Recommended Range/Value | Potential Issue if Outside Range |
| Antibody Concentration | 1-2 mg/mL | Low concentration can reduce conjugation efficiency.[22][23] |
| Reaction pH | 8.0 - 9.0 (for NHS ester chemistry) | Inefficient reaction or hydrolysis of the NHS ester.[15] |
| Dye:Antibody Molar Ratio | 5:1 to 20:1 (for initial optimization) | Under-labeling or over-labeling leading to quenching or precipitation.[15] |
| Optimal Degree of Labeling (DOL) | 2 - 10 | Low signal (low DOL) or self-quenching/precipitation (high DOL).[14][15] |
Visual Guides
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. optolongfilter.com [optolongfilter.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The Effect of Fluorophore Conjugation on Antibody Affinity and the Photophysical Properties of Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Anomalous fluorescence enhancement of Cy3 and cy3.5 versus anomalous fluorescence loss of Cy5 and Cy7 upon covalent linking to IgG and noncovalent binding to avidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Constructing a Local Hydrophobic Cage in Dye-Doped Fluorescent Silica Nanoparticles to Enhance the Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Potential of Cyanine Derived Dyes in Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. biotium.com [biotium.com]
- 17. sinobiological.com [sinobiological.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Flow Cytometry Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 22. colibri-cytometry.com [colibri-cytometry.com]
- 23. Antibody Conjugation Troubleshooting: Novus Biologicals [novusbio.com]
Technical Support Center: Optimizing Dye-to-Protein Conjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the conjugation of fluorescent dyes to proteins. This guide is divided into two main sections:
-
Optimizing CY7-N3 Dye-to-Protein Ratio via Click Chemistry: This section focuses on the specifics of conjugating azide-containing dyes like this compound to proteins using either Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
-
General Protein Labeling: Amine-Reactive NHS Ester Chemistry: This section provides a broader overview and guidance for the widely used method of labeling proteins on primary amines using N-hydroxysuccinimide (NHS) esters.
Section 1: Optimizing this compound Dye-to-Protein Ratio via Click Chemistry
Click chemistry offers a highly specific and efficient method for labeling proteins. The reaction occurs between an azide (B81097) (like the N3 group on this compound) and an alkyne, which must be present on the protein.[1] This bioorthogonal reaction is known for its high yield and selectivity, as neither azides nor alkynes are naturally present in proteins.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the difference between Copper-Catalyzed (CuAAC) and Strain-Promoted (SPAAC) click chemistry for protein labeling?
A1: Both CuAAC and SPAAC involve the reaction of an azide with an alkyne to form a stable triazole linkage. The key difference lies in the requirement for a catalyst.
-
CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition): This reaction uses a copper(I) catalyst to join a terminal alkyne with an azide.[1] It is generally faster and uses readily available terminal alkynes. However, the copper catalyst can be toxic to cells and may damage certain proteins through the generation of reactive oxygen species (ROS).[3]
-
SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): This is a copper-free click chemistry method that utilizes a strained cyclooctyne (B158145) (like DBCO, DIFO, or BCN) which reacts with an azide without the need for a catalyst.[4][5] This makes it ideal for applications in living cells or with sensitive proteins.[4][5] The trade-off is that strained alkynes are typically larger and more hydrophobic.
Q2: How do I introduce an alkyne handle into my protein for reaction with this compound?
A2: There are several methods to introduce an alkyne group into a protein:
-
Amine-Reactive Crosslinkers: The most common method is to react the protein with an NHS ester that contains an alkyne group. This will attach the alkyne to primary amines on the protein's surface (lysine residues and the N-terminus).[3]
-
Unnatural Amino Acid Incorporation: For more site-specific labeling, an unnatural amino acid containing an alkyne can be incorporated into the protein during expression.[4] This requires genetic modification of the expression system.
Q3: What is the recommended molar ratio of this compound to my alkyne-modified protein?
A3: The optimal molar ratio depends on the desired degree of labeling (DOL), the number of available alkyne sites on your protein, and the specific click chemistry method used. A good starting point for optimization is to test a range of molar ratios. For CuAAC, a 10- to 100-fold molar excess of the alkyne probe over the azido-labeled protein is often used.[3] For SPAAC, a 2- to 4-fold molar excess of the strained alkyne component is a common starting point.
Q4: What is a typical Degree of Labeling (DOL) for a this compound conjugated antibody?
A4: The Degree of Labeling (DOL) is the average number of dye molecules conjugated to a single protein molecule. For antibodies, an optimal DOL is typically between 2 and 10.[6] Under-labeling can result in a weak signal, while over-labeling can lead to fluorescence quenching and protein aggregation.[7][8]
Troubleshooting Guide for this compound Conjugation
| Problem | Potential Cause | Suggested Solution |
| Low or No Labeling | Inactive Catalyst (CuAAC): The Cu(I) catalyst may have been oxidized to the inactive Cu(II) form. | Ensure you are using a freshly prepared solution of the reducing agent (e.g., sodium ascorbate). Use a copper-chelating ligand like THPTA or TBTA to stabilize the Cu(I) state.[3] |
| Insufficient Reducing Agent (CuAAC): Not enough reducing agent to convert Cu(II) to Cu(I). | Increase the concentration of the reducing agent. A common final concentration for sodium ascorbate (B8700270) is 1-5 mM. | |
| Poor Reagent Quality: Impurities in the azide or alkyne starting materials. | Purify the starting materials before use. | |
| Steric Hindrance: The alkyne on the protein may be in a sterically hindered location. | If possible, try introducing the alkyne at a different site on the protein. For SPAAC, consider using a different, less bulky strained alkyne. | |
| Presence of Inhibitors (CuAAC): Thiol groups (from cysteine residues) can coordinate with the copper catalyst and inhibit the reaction. | Consider using a higher concentration of the copper-ligand complex or adding a sacrificial metal ion like Zn(II) to bind to the thiols.[3] | |
| Protein Precipitation or Aggregation | Protein Damage from ROS (CuAAC): The copper catalyst can generate reactive oxygen species that damage the protein. | Use a copper-chelating ligand and degas your solutions to minimize oxygen exposure.[3] |
| High Degree of Labeling: Too many hydrophobic dye molecules can decrease the solubility of the protein. | Reduce the molar excess of this compound in the reaction to achieve a lower DOL. | |
| Non-Specific Labeling (SPAAC) | Reaction with Thiols: Some strained alkynes can react non-specifically with cysteine residues. | While the rate is much lower than the reaction with azides, be aware of this potential side reaction. If it is a concern, consider using a different strained alkyne. |
Experimental Protocols
This protocol first introduces an alkyne handle onto the protein using an NHS ester, followed by the copper-catalyzed click reaction with this compound.
Part A: Introduction of the Alkyne Handle
-
Protein Preparation: Dissolve your protein in an amine-free buffer (e.g., PBS) at a pH of 8.0-9.0. The protein concentration should ideally be 2-10 mg/mL.
-
Alkyne-NHS Ester Preparation: Immediately before use, dissolve an alkyne-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: While gently vortexing the protein solution, slowly add a 5- to 20-fold molar excess of the dissolved alkyne-NHS ester. Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purification: Remove the unreacted alkyne-NHS ester using a desalting column equilibrated with PBS (pH 7.4).
Part B: CuAAC Reaction with this compound
-
Reagent Preparation:
-
Alkyne-labeled protein: From Part A, at a final concentration of 1-10 µM in PBS.
-
This compound: Prepare a 10 mM stock solution in DMSO.
-
Copper(II) Sulfate (CuSO4): Prepare a 50 mM stock solution in deionized water.
-
Tris(2-carboxyethyl)phosphine (TCEP): Prepare a 50 mM stock solution in deionized water. TCEP reduces Cu(II) to the catalytic Cu(I).
-
Tris(benzyltriazolylmethyl)amine (TBTA): Prepare a 10 mM stock solution in DMSO. TBTA is a ligand that stabilizes Cu(I).
-
-
Click Reaction Setup: In a microcentrifuge tube, combine the following in order:
-
Alkyne-labeled protein
-
This compound to a final concentration of 100 µM (a 10- to 100-fold molar excess over the protein)[3]
-
TBTA to a final concentration of 100 µM
-
CuSO4 to a final concentration of 1 mM
-
TCEP to a final concentration of 1 mM
-
-
Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.[3]
-
Purification: Remove excess reagents by a desalting column or dialysis against PBS.
This protocol is for proteins that already have an azide group incorporated (e.g., through an unnatural amino acid) and will be reacted with a strained alkyne-containing dye. For this compound, the protein would need to have a strained alkyne. The following is a general SPAAC protocol.
-
Reagent Preparation:
-
Azide-containing protein: In a suitable buffer at pH 7.0-8.5.
-
Strained Alkyne Dye (e.g., DBCO-Cy7): Dissolved in DMSO.
-
-
Conjugation Reaction: Add a 2- to 4-fold molar excess of the strained alkyne dye to the azide-containing protein solution.
-
Incubation: Incubate the reaction for 4-24 hours at 4°C or for a shorter duration at room temperature or 37°C.[4][5] The reaction progress can be monitored by SDS-PAGE or mass spectrometry.
-
Purification: Remove unreacted dye using a desalting column or dialysis.
Diagrams
Caption: Workflow for this compound protein conjugation via CuAAC.
Section 2: General Protein Labeling: Amine-Reactive NHS Ester Chemistry
The most common method for protein labeling involves the use of N-hydroxysuccinimide (NHS) esters, which react with primary amines (the N-terminus and the ε-amino group of lysine (B10760008) residues) to form stable amide bonds.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for NHS ester labeling reactions?
A1: The optimal pH for reacting NHS esters with primary amines on a protein is between 8.3 and 8.5.[7][9] Within this range, the primary amines are sufficiently deprotonated to be effective nucleophiles, while the rate of hydrolysis of the NHS ester is minimized.[9]
Q2: Which buffers should I use for NHS ester labeling, and which should I avoid?
A2:
-
Compatible Buffers: Phosphate-buffered saline (PBS), carbonate-bicarbonate, HEPES, and borate (B1201080) buffers are all suitable, provided they are adjusted to the optimal pH range of 7.2-8.5.[9]
-
Incompatible Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided as they will compete with the protein for reaction with the NHS ester.[7][9]
Q3: How should I properly store and handle NHS ester reagents?
A3: NHS esters are highly sensitive to moisture and should be stored in a desiccated environment at -20°C. Before use, it is crucial to allow the vial to equilibrate to room temperature before opening to prevent condensation.[9] Stock solutions should be prepared fresh in anhydrous DMSO or DMF.[9]
Q4: My protein precipitated after adding the NHS ester dye. What happened?
A4: Protein precipitation is often caused by over-labeling. Many fluorescent dyes are hydrophobic, and attaching too many of them to a protein can decrease its solubility. To resolve this, reduce the molar excess of the dye in your reaction.
Troubleshooting Guide for NHS Ester Labeling
| Problem | Potential Cause | Suggested Solution |
| Low Labeling Efficiency | Incorrect Buffer pH: The pH is outside the optimal range of 8.3-8.5. | Verify the pH of your reaction buffer. |
| Competing Amines in Buffer: Use of Tris, glycine, or other amine-containing buffers. | Perform a buffer exchange to a compatible buffer like PBS or borate buffer.[9] | |
| Hydrolyzed NHS Ester: The dye has been inactivated by moisture. | Allow the dye vial to warm to room temperature before opening. Prepare fresh stock solutions in anhydrous DMSO or DMF immediately before use.[9] | |
| Low Protein Concentration: The reaction is less efficient at low protein concentrations. | Concentrate the protein to at least 2 mg/mL.[9] | |
| Protein Precipitation | Over-labeling: Too many hydrophobic dye molecules are attached to the protein. | Reduce the dye-to-protein molar ratio in the reaction. |
| High Concentration of Organic Solvent: The final concentration of DMSO or DMF is too high. | Keep the final concentration of the organic solvent below 10%. | |
| Loss of Biological Activity | Over-labeling: Modification of critical residues (e.g., in the antigen-binding site of an antibody). | Reduce the dye-to-protein molar ratio. |
Quantitative Data Summary for NHS Ester Labeling
| Parameter | Recommended Range | Notes |
| Dye:Protein Molar Ratio | 5:1 to 20:1 | Start with a 10:1 or 15:1 ratio and optimize for your specific protein.[5] |
| Protein Concentration | 2 - 10 mg/mL | Higher concentrations generally lead to better labeling efficiency.[5] |
| Reaction Buffer | PBS, Carbonate, Borate, HEPES | Avoid buffers containing primary amines (e.g., Tris, Glycine).[5] |
| Reaction pH | 7.2 - 8.5 | Optimal pH is often cited as 8.3-8.5.[5] |
| Reaction Time | 30 - 60 minutes | Can be extended (e.g., overnight on ice) for some proteins.[5] |
Experimental Protocol for NHS Ester Labeling
-
Prepare the Protein: The protein should be in an amine-free buffer (e.g., PBS) at a pH between 7.2 and 8.5. A protein concentration of 2-10 mg/mL is recommended.[5]
-
Prepare the Dye Solution: Allow the vial of the NHS ester dye to warm to room temperature. Dissolve the dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL. This solution should be used immediately.[7]
-
Perform the Conjugation Reaction:
-
Set up a series of reactions with varying molar ratios of dye to protein (e.g., 5:1, 10:1, 15:1, 20:1) to find the optimal ratio.[5]
-
While gently stirring, add the calculated amount of dye solution to the protein solution.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification: Remove the unconjugated dye using a desalting column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS). The first colored band to elute is the labeled protein.
-
Characterization: Determine the Degree of Labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and the λmax of the dye.
Diagrams
Caption: Troubleshooting workflow for low labeling efficiency with NHS esters.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. interchim.fr [interchim.fr]
- 3. benchchem.com [benchchem.com]
- 4. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
CY7-N3 Click Chemistry Technical Support Center
Welcome to the technical support center for CY7-N3 click chemistry reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the impact of pH and other critical parameters on your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a copper-catalyzed this compound click chemistry reaction (CuAAC)?
A1: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is robust and can proceed over a broad pH range, generally between 4 and 12.[1][2] However, for bioconjugation applications involving sensitive biomolecules like proteins and nucleic acids, a narrower pH range of 6.5 to 8.0 is recommended to ensure the stability of these molecules.[3][4] A common starting point is a physiological pH of around 7.0 to 7.5, often using buffers such as phosphate-buffered saline (PBS) or HEPES.[4]
Q2: How does an acidic or basic pH affect the reaction efficiency?
A2: While the reaction is tolerant of a wide pH range, extremes can negatively impact the overall success of your conjugation:
-
Acidic Conditions (pH < 6.5): Very low pH can potentially damage acid-labile biomolecules. However, for specific applications like selective N-terminal labeling of proteins with NHS esters to introduce an azide (B81097) or alkyne, a slightly acidic pH of around 6.3 is considered ideal.[1]
-
Basic Conditions (pH > 8.5): In highly basic conditions, the hydrolysis of reagents like NHS esters, which are often used to functionalize molecules with azides or alkynes, can become a significant side reaction, reducing the efficiency of the initial labeling step.[1] Additionally, some biomolecules may be unstable at high pH.
Q3: Is the this compound dye itself sensitive to pH?
A3: The fluorescence of the CY7 dye is generally stable across a broad pH range of 3 to 10.[5][6] However, extreme pH values should be avoided as they can lead to the degradation of the dye molecule itself or the biomolecule to which it is conjugated.[5] For optimal performance and stability of the final conjugate, maintaining a pH within the physiological range of 7.2 to 8.5 is recommended.[5]
Q4: Are there any buffers I should avoid for the click reaction?
A4: Yes, it is critical to avoid buffers that can chelate copper ions, as this will inhibit the catalytic activity of the copper. Tris-based buffers (e.g., Tris-HCl, TBS) are known to be competitive and inhibitory ligands for copper and should be avoided.[3][7] Compatible buffers include phosphate (B84403), carbonate, and HEPES.[3]
Troubleshooting Guide
Issue 1: Low or No Reaction Yield
If you are observing a low yield or no formation of your desired this compound conjugate, consider the following potential causes and solutions.
| Potential Cause | Recommended Solution |
| Suboptimal pH | Verify the pH of your reaction mixture. Adjust to the optimal range of 7.0-8.0 for most bioconjugations. Screen different buffer systems like PBS or HEPES.[4][8] |
| Catalyst Inactivity (Copper Oxidation) | The active catalyst is Cu(I), which is easily oxidized to the inactive Cu(II) by oxygen.[8] Always use freshly prepared solutions. Degas all buffers and solutions before use and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[8] |
| Insufficient Reducing Agent | When using a Cu(II) salt (e.g., CuSO₄), a reducing agent is necessary to generate Cu(I) in situ. Use a fresh solution of a reducing agent like sodium ascorbate (B8700270).[7][8] |
| Poor Reagent Solubility | If this compound or your alkyne-containing molecule has poor solubility in your reaction buffer, consider adding a co-solvent such as DMSO or DMF.[8][9] |
| Inhibitory Buffer Components | Ensure you are not using a copper-chelating buffer like Tris. Switch to a non-inhibitory buffer such as PBS or HEPES.[3] |
| Steric Hindrance | Bulky groups near the azide or alkyne can impede the reaction. Try increasing the reaction time or temperature, or consider using a more active catalyst system with a stabilizing ligand.[8] |
Experimental Protocols
General Protocol for this compound Click Chemistry (CuAAC)
This protocol is a starting point and may require optimization for your specific application.
1. Reagent Preparation:
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store at -20°C, protected from light.
-
Alkyne-Modified Biomolecule: Dissolve your alkyne-containing molecule in a compatible buffer (e.g., 0.1 M phosphate buffer, pH 7.4) to a desired concentration (e.g., 1-10 mg/mL).
-
Copper Sulfate (CuSO₄) Stock Solution: Prepare a 100 mM stock solution of CuSO₄ in deionized water.
-
Copper Ligand (e.g., THPTA) Stock Solution: Prepare a 200 mM stock solution of THPTA in deionized water.[10]
-
Sodium Ascorbate Stock Solution: Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution must be prepared fresh immediately before use.
2. Reaction Setup:
-
In a microcentrifuge tube, combine your alkyne-modified biomolecule with the reaction buffer.
-
Add the this compound stock solution. The final concentration will need to be optimized, but a 2-5 fold molar excess over the alkyne is a good starting point.
-
Add the THPTA ligand solution, followed by the CuSO₄ solution. Gently mix. A 2:1 ratio of ligand to copper is often used.[10]
-
To initiate the reaction, add the freshly prepared sodium ascorbate solution. The final concentration of copper is typically in the range of 50-500 µM.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light. The reaction can also be performed at 4°C overnight for sensitive biomolecules.[1]
3. Purification:
-
Remove the unreacted this compound and other small molecules using size exclusion chromatography (e.g., a desalting column), dialysis, or precipitation, depending on the nature of your biomolecule.
Visualizations
Caption: General workflow for this compound click chemistry conjugation.
Caption: Impact of pH on this compound click chemistry outcomes.
Caption: Troubleshooting decision tree for low-yield reactions.
References
- 1. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. broadpharm.com [broadpharm.com]
Technical Support Center: Purification of CY7-N3 Reaction Products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of residual copper catalyst from CY7-N3 Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove the copper catalyst from my this compound reaction mixture?
Residual copper can be problematic for several reasons. Copper ions can be toxic to cells, a significant concern for biological applications and drug development.[1] They can also interfere with downstream applications, such as fluorescence-based assays, by quenching the fluorescence of the CY7 dye.[2][3] Furthermore, the presence of copper can affect the stability and purity of the final product, and for applications in drug development, minimizing copper content to parts-per-million (ppm) levels is often a regulatory requirement.[1]
Q2: What are the most common methods for removing residual copper catalyst?
The most prevalent and effective methods for copper catalyst removal include:
-
Aqueous Washes with Chelating Agents: This involves liquid-liquid extraction where the organic layer containing your product is washed with an aqueous solution of a chelating agent like EDTA, aqueous ammonia, or ammonium (B1175870) chloride.[1] These agents form water-soluble complexes with copper, which are then partitioned into the aqueous phase.[1]
-
Filtration through a Solid Support: The reaction mixture can be passed through a plug of an adsorbent material like silica (B1680970) gel or Celite. These materials can adsorb the copper catalyst, allowing the product to pass through.
-
Solid-Phase Scavenging: This method employs solid-supported scavengers (resins) that selectively bind to copper, allowing for simple filtration to remove the catalyst.[1] Examples of such scavengers include QuadraSil™ and SiliaMetS®.[1]
-
Silica Gel Chromatography: This method can be used to remove copper salts, which are often more polar and will adhere to the silica gel, allowing the desired product to be eluted.[1]
Q3: How do I choose the best copper removal method for my specific application?
The choice of method depends on several factors, including the properties of your this compound product (e.g., solubility, stability) and the required level of purity. The following diagram illustrates a general decision-making workflow.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Persistent blue or green color in the product after purification. | Incomplete removal of copper catalyst. | - Perform additional aqueous washes with a chelating agent (e.g., EDTA).- Pass the product through a fresh plug of silica gel.- Use a copper scavenger resin for a more thorough removal.[4] |
| The this compound product itself chelates copper. | - Use a stronger chelating agent for the aqueous wash.- Employ a scavenger resin with a very high affinity for copper. | |
| Low product yield after aqueous workup. | The this compound product is partially water-soluble and is being lost in the aqueous phase. | - Use brine (saturated NaCl solution) to wash the organic layer to reduce the solubility of the organic product in the aqueous phase. |
| The product has adsorbed onto the solid support (silica gel or scavenger resin). | - Choose a less polar eluent for silica gel chromatography.- Pre-treat the silica gel with a non-polar solvent before loading the product.- For scavenger resins, ensure you are using the appropriate solvent for elution as recommended by the manufacturer. | |
| Fluorescence of the final product is weaker than expected. | Residual copper is quenching the fluorescence of the CY7 dye. | - Repeat the purification process using a more stringent method (e.g., scavenger resin followed by a silica plug).- Quantify the residual copper concentration to determine if it is at an acceptable level. |
| Column chromatography fails to separate the product from the copper catalyst. | The copper species and the product have similar polarity. | - Perform an aqueous wash with a chelating agent to remove the bulk of the copper before chromatography.- Use a scavenger resin to remove copper prior to chromatography.[4] |
Quantitative Data on Copper Removal Methods
The following table summarizes the typical efficiency of common copper removal techniques. The values are representative and can vary depending on the specific reaction conditions and the properties of the product.
| Removal Technique | Typical Final Copper Level (ppm) | Potential Product Yield Loss | Advantages | Disadvantages |
| Aqueous Wash (Ammonium Hydroxide/Chloride) | < 100 | 5 - 15% | Simple and inexpensive. | May not be sufficient for complete removal; potential for emulsion formation. |
| Aqueous Wash (EDTA) | < 100 | 5 - 15% | More effective than ammonium chloride for tightly bound copper.[1] | Can be slow; may require pH adjustment.[1] |
| Silica Gel Chromatography | < 50 | 10 - 30% | Can remove other impurities simultaneously.[1] | Can be time-consuming and lead to significant product loss on the column.[1] |
| Solid-Phase Scavengers (e.g., QuadraSil MP) | < 10 | 1 - 5% | High efficiency and selectivity, simple filtration-based workup.[1] | Higher cost compared to simple aqueous washes.[1] |
Experimental Protocols
Protocol 1: Copper Removal using Aqueous EDTA Wash
This protocol is suitable for products that are soluble in an organic solvent that is immiscible with water.
Materials:
-
Crude this compound reaction mixture in an organic solvent (e.g., dichloromethane (B109758), ethyl acetate)
-
0.5 M solution of ethylenediaminetetraacetic acid (EDTA) disodium (B8443419) salt in water, pH adjusted to 8 with NaOH
-
Separatory funnel
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Rotary evaporator
Procedure:
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of the 0.5 M EDTA solution.
-
Shake the funnel vigorously for 1-2 minutes. A blue-green color in the aqueous layer indicates the formation of the copper-EDTA complex.[4]
-
Allow the layers to separate and drain the aqueous layer.
-
Repeat the wash with the EDTA solution until the aqueous layer is colorless.[4]
-
Wash the organic layer with an equal volume of brine (saturated NaCl solution) to remove any residual EDTA.[4]
-
Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the copper-free product.
Protocol 2: Copper Removal using a Silica Gel Plug
This method is useful for removing finely suspended or dissolved copper species and can be used as a standalone method or in combination with an aqueous wash.
Materials:
-
Crude this compound product dissolved in a minimal amount of a suitable organic solvent
-
Silica gel
-
Glass pipette or small chromatography column
-
Cotton or glass wool
-
Sand
-
Eluting solvent (e.g., a mixture of hexane (B92381) and ethyl acetate, or dichloromethane and methanol, depending on the polarity of the product)
Procedure:
-
Place a small plug of cotton or glass wool at the bottom of the pipette or column.
-
Add a small layer of sand (approx. 0.5 cm).
-
Fill the pipette/column with silica gel to the desired height (typically 5-10 cm).[4]
-
Add another small layer of sand on top of the silica gel.[4]
-
Pre-wet the silica plug with the eluting solvent.
-
Carefully load the crude product solution onto the top of the silica plug.
-
Elute the product through the plug using the eluting solvent, collecting the filtrate.
-
Monitor the elution by TLC to ensure the product has passed through.
-
Concentrate the filtrate to obtain the purified product.
Protocol 3: Copper Removal using a Solid-Phase Scavenger (e.g., QuadraSil™)
This protocol is suitable for a wide range of products and offers high efficiency.
Materials:
-
Crude this compound reaction mixture
-
Copper scavenger resin (e.g., QuadraSil™ AP or MP)
-
Suitable solvent
-
Stir plate and stir bar
-
Filtration apparatus
Procedure:
-
To the reaction mixture, add the scavenger resin (typically 3-5 equivalents relative to the amount of copper catalyst used).
-
Stir the suspension at room temperature. The required time can vary from a few hours to overnight, depending on the resin and the reaction.
-
Monitor the removal of copper by taking small aliquots of the solution and observing the color.
-
Once the copper has been removed, filter the mixture to remove the resin.
-
Wash the resin with a small amount of the reaction solvent to ensure complete recovery of the product.
-
The filtrate contains the copper-free product. Concentrate the solvent to obtain the purified product.
Visualization of Copper Removal Workflow
References
Troubleshooting Unexpected CY7-N3 Fluorescence Spectra: A Technical Support Guide
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected fluorescence spectra during experiments with CY7-N3. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What are the expected spectral properties of this compound?
This compound is a near-infrared (NIR) fluorescent dye. Its spectral properties are generally consistent with other Cy7 derivatives, making it ideal for applications requiring deep tissue penetration and low background autofluorescence.[1][2]
| Property | Value | Notes |
| Excitation Maximum (λex) | ~750 - 756 nm | [2][3][4] |
| Emission Maximum (λem) | ~773 - 779 nm | [2][3][] |
| Spectral Range | Near-Infrared (NIR) | [1] |
| Molar Absorptivity (ε) | ~250,000 cm⁻¹M⁻¹ | [2] Varies between suppliers and modifications. |
| Quantum Yield (Φ) | ~0.3 | [2] In aqueous solutions. |
| Stokes Shift | ~23 - 25 nm | [2] |
Q2: My this compound conjugate shows a weak or no fluorescence signal. What are the potential causes?
Several factors can lead to a diminished or absent fluorescence signal. These can be broadly categorized as issues with the target molecule, the dye itself, or the experimental conditions.
-
Low Target Expression: The protein or molecule of interest may be expressed at very low levels in your sample.[6]
-
Dye Degradation: this compound, like other cyanine (B1664457) dyes, can degrade if not stored properly.[7] It is sensitive to light and temperature.
-
Photobleaching: Cy7 is susceptible to photobleaching, which is the irreversible destruction of the fluorophore upon exposure to excitation light.[7][8]
-
Inefficient Labeling: The click chemistry reaction used to conjugate this compound to your molecule of interest may have been inefficient.
-
Quenching: High labeling densities can lead to self-quenching, where adjacent dye molecules interact and reduce fluorescence.[6]
Q3: I'm observing a shift in the excitation or emission peaks of my this compound conjugate. Why is this happening?
Spectral shifts can be indicative of changes in the local environment of the dye or dye aggregation.
-
Environmental Effects: The fluorescence of cyanine dyes is sensitive to their environment.[9][10] Factors such as solvent polarity and viscosity can influence the spectral properties.[11]
-
Dye Aggregation: Cyanine dyes like Cy7 can form aggregates in aqueous solutions, which can alter the absorption and emission spectra.[8] Sulfonated versions of Cy7 exhibit better water solubility and a reduced tendency to aggregate.[][12]
-
Conjugation: The act of conjugating the dye to a biomolecule can sometimes cause slight spectral shifts.
Q4: The background fluorescence in my imaging experiment is very high. How can I reduce it?
High background can obscure the specific signal from your this compound probe. Common causes include:
-
Autofluorescence: Biological samples have natural autofluorescence, although this is minimized in the NIR range where Cy7 operates.[1][8]
-
Non-Specific Binding: The this compound conjugate may be binding non-specifically to other components in your sample.[8]
-
Unbound Dye: Incomplete removal of unconjugated this compound during washing steps is a common source of high background.[8]
-
Instrumental Factors: Improperly configured imaging equipment, such as incorrect filter sets or light leakage, can contribute to background noise.[13]
Troubleshooting Guides
Issue 1: Low Fluorescence Intensity
If you are experiencing a weak signal, follow this troubleshooting workflow:
Experimental Protocol: Verifying Labeling Efficiency
-
Sample Preparation: Prepare a dilution series of your this compound conjugated biomolecule.
-
Spectrophotometer Measurement: Measure the absorbance of each dilution at both 280 nm (for protein concentration) and the excitation maximum of Cy7 (~750 nm).
-
Calculation of Degree of Labeling (DOL): Use the Beer-Lambert law to calculate the molar concentrations of the protein and the dye. The ratio of these values will give you the DOL. A low DOL indicates inefficient labeling.
Issue 2: Unexpected Spectral Shifts
If you observe shifts in the fluorescence spectra, consider the following:
Experimental Protocol: Assessing Dye Aggregation
-
Absorbance Spectrum: Acquire a full absorbance spectrum of your this compound conjugate.
-
Analysis: The presence of a shoulder or a second peak at a shorter wavelength than the main absorbance peak is often indicative of dye aggregation.
-
Mitigation: If aggregation is suspected, try diluting the sample, changing the buffer to one with lower ionic strength, or adding a small amount of a non-ionic surfactant like Tween-20.[11] For future experiments, consider using a sulfonated version of Cy7, which has improved water solubility.[][7]
Issue 3: High Background Fluorescence
To address high background, a systematic approach is necessary:
Experimental Protocol: Optimizing Blocking and Washing
-
Blocking: Increase the incubation time with your blocking buffer (e.g., from 1 hour to 2 hours) or try a different blocking agent (e.g., bovine serum albumin, non-fat dry milk, or a commercial blocking solution).
-
Washing: Increase the number and duration of washing steps after incubation with the this compound conjugate to more effectively remove unbound probes. For example, increase from 3 washes of 5 minutes to 5 washes of 10 minutes.
-
Antibody Titration: If using an antibody conjugate, titrate the antibody to find the optimal concentration that provides the best signal-to-noise ratio.[6]
Summary of Environmental and Handling Factors Affecting this compound Fluorescence
| Factor | Effect on Fluorescence | Recommendations |
| pH | Generally stable between pH 3-10.[6][7] | Maintain a pH within the optimal range for your biomolecule (typically 7.2-8.5).[7] |
| Temperature | Can degrade at room temperature over time. | Store stock solutions at -20°C or below.[7][14] |
| Light Exposure | Prone to photobleaching.[7][8] | Minimize light exposure during all handling, storage, and experimental steps.[7] Use anti-fade mounting media for microscopy.[6] |
| Solvent | Polarity and viscosity can alter fluorescence properties.[9][11] Non-sulfonated Cy7 has low water solubility.[] | For non-sulfonated this compound, use a co-solvent like DMSO or DMF for initial dissolution.[] |
| Aggregation | Can cause spectral shifts and fluorescence quenching.[8] | Use sulfonated Cy7 for better water solubility,[7] work at lower concentrations, and consider adding surfactants if aggregation is observed. |
References
- 1. chempep.com [chempep.com]
- 2. benchchem.com [benchchem.com]
- 3. FluoroFinder [app.fluorofinder.com]
- 4. Spectrum [Cy7 (Cyanine-7)] | AAT Bioquest [aatbio.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. lumiprobe.com [lumiprobe.com]
- 13. edinst.com [edinst.com]
- 14. medchemexpress.com [medchemexpress.com]
Technical Support Center: Improving CY7-N3 Photostability for Long-Term Imaging
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and enhance the photostability of the near-infrared (NIR) fluorescent dye CY7-N3 for demanding long-term imaging experiments.
Troubleshooting Guide
This guide addresses common issues encountered during long-term imaging with this compound and provides actionable solutions.
| Problem | Possible Cause | Solution |
| Rapid Signal Loss or Photobleaching | High excitation laser power. | Reduce the laser power to the lowest level that provides an adequate signal-to-noise ratio.[1] |
| Prolonged or continuous exposure to excitation light. | Minimize the duration and frequency of light exposure. Use intermittent imaging schedules instead of continuous acquisition.[2] | |
| Presence of molecular oxygen in the imaging medium. | Deoxygenate your imaging buffer using an oxygen scavenging system (e.g., glucose oxidase and catalase) or by purging with nitrogen.[3] Incorporate antifade reagents into your mounting medium or live-cell imaging buffer.[4] | |
| Suboptimal imaging buffer composition. | Ensure the pH of your imaging buffer is stable and within the optimal range for cyanine (B1664457) dyes (typically pH 7.2-8.5).[5] Add antioxidants like ascorbic acid or Trolox to the imaging medium.[6] | |
| Low Initial Fluorescence Signal | Inefficient labeling with this compound. | Optimize the click chemistry reaction conditions (e.g., catalyst concentration, reaction time) for conjugating this compound to your molecule of interest. |
| Incorrect microscope filter sets. | Verify that the excitation and emission filters on your microscope are appropriate for the spectral properties of CY7 (Ex/Em maxima ~750/776 nm).[5] | |
| Dye aggregation. | For non-sulfonated this compound, ensure adequate organic co-solvent is used for initial dissolution to prevent aggregation, which can quench fluorescence.[7] | |
| High Background Fluorescence | Autofluorescence from cells or medium. | Use a specialized low-autofluorescence imaging medium. Image in the near-infrared spectrum where cellular autofluorescence is naturally lower.[8] |
| Unbound this compound probe. | Perform thorough washing steps after the labeling protocol to remove any residual unbound dye. | |
| Inconsistent Fluorescence Between Samples | Variations in photobleaching due to different imaging durations. | Standardize the imaging protocol for all samples, ensuring identical exposure times, laser power, and acquisition intervals.[1] |
| Differences in the local chemical environment. | Ensure all samples are mounted or imaged in the same buffer composition. |
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem for this compound?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, like this compound, upon exposure to excitation light. This leads to a permanent loss of its ability to fluoresce, resulting in a diminished signal over time, which can compromise the quantitative analysis and duration of long-term imaging experiments.[1][2] Cyanine dyes, in general, are susceptible to photobleaching, and this effect can be more pronounced with longer polymethine chain dyes like Cy7.
Q2: What are the main factors that cause this compound to photobleach?
A2: The primary factors contributing to the photobleaching of cyanine dyes include:
-
High Excitation Light Intensity: More intense light increases the rate at which the fluorophore is excited, which in turn increases the probability of photochemical damage.[1]
-
Presence of Molecular Oxygen: Oxygen is a major contributor to photobleaching. It can react with the excited state of the cyanine dye to generate reactive oxygen species (ROS), which are highly reactive and can chemically degrade the fluorophore.[1][3]
-
Local Chemical Environment: The pH, viscosity, and presence of certain ions or molecules in the dye's immediate surroundings can influence its photostability.[1]
Q3: How can I improve the photostability of this compound in my experiments?
A3: You can significantly improve the photostability of this compound by:
-
Optimizing Imaging Parameters: Use the lowest possible laser power and shortest exposure times that still yield a good signal-to-noise ratio.[1]
-
Using Antifade Reagents and Oxygen Scavengers: Incorporate commercial or homemade antifade reagents into your imaging buffer. For live-cell imaging, oxygen scavenging systems are highly effective.[4][9]
-
Modifying the Imaging Buffer: Adding antioxidants such as ascorbic acid or Trolox to your imaging medium can help quench reactive oxygen species and reduce photobleaching.[6]
Q4: Are there any chemical modifications to cyanine dyes that enhance photostability?
A4: Yes, covalent attachment of certain small molecules, known as triplet-state quenchers, can dramatically improve the photostability of cyanine dyes. For instance, conjugating cyclooctatetraene (B1213319) (COT) to Cy7 has been shown to increase the number of photons emitted before photobleaching by approximately 70-fold.[10]
Q5: What is a good starting recipe for an antifade imaging buffer for live-cell imaging?
A5: A common and effective imaging buffer for live cells that reduces photobleaching includes an oxygen scavenging system. A widely used system is the glucose oxidase and catalase (GOC) system. Here is a basic recipe:
-
Base buffer: A balanced salt solution or cell culture medium suitable for your cells (e.g., HBSS or Live Cell Imaging Solution).
-
Glucose: 10 mM
-
Glucose Oxidase: 0.5 mg/mL
-
Catalase: 0.1 mg/mL
-
(Optional) Trolox: 1-2 mM for additional antioxidant protection.
It is crucial to prepare this solution fresh before each experiment.
Quantitative Data on Photostability Enhancement
The following tables summarize quantitative data on the improvement of cyanine dye photostability using various protective agents.
Table 1: Enhancement of Cyanine Dye Photostability by Covalent Conjugation
| Fluorophore | Protective Agent | Fold Increase in Photons Emitted Before Photobleaching | Reference |
| Cy7 | Cyclooctatetraene (COT) | ~70 | [10] |
| Cy7 | Nitrobenzyl Alcohol (NBA) | ~70 | [10] |
| Cy5 | Cyclooctatetraene (COT) | Substantial Increase | [11] |
| Cy5 | Nitrobenzyl Alcohol (NBA) | 2- to 7-fold reduction in photobleaching | [11] |
| Cy5 | Trolox | 2- to 7-fold reduction in photobleaching | [11] |
Table 2: Improvement of Acceptor (Cy5) Photostability with Photoprotection Systems
| Oxygen Scavenging System | Photostabilizing System | Improvement Factor in Reducing Photobleaching Decay Rate | Reference |
| GGO (Glucose/Glucose Oxidase) | None | 4.9 | [1] |
| PCA (Protocatechuic Acid/Protocatechuate-3,4-dioxygenase) | None | 15.2 | [1] |
| GGO | ROXS (Reducing and Oxidizing System) | up to 28.7 | [1] |
Key Experimental Protocols
Protocol 1: Assessing the Photostability of this compound
This protocol provides a method to quantify the photobleaching rate of this compound in your specific experimental setup.
Materials:
-
This compound labeled sample (e.g., cells, tissues)
-
Fluorescence microscope with a suitable laser line for Cy7 excitation (~750 nm) and an appropriate emission filter.
-
Imaging buffer (with and without antifade reagents for comparison).
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Sample Preparation: Prepare your this compound labeled sample as you would for your experiment.
-
Image Acquisition:
-
Locate a region of interest (ROI) on your sample.
-
Set the imaging parameters (laser power, exposure time, gain) that you intend to use for your long-term experiment. Keep these parameters constant throughout the measurement.
-
Acquire a time-lapse series of images of the same ROI. The time interval between images should be consistent.
-
Continue acquiring images until the fluorescence signal has significantly diminished.
-
-
Data Analysis:
-
Open the image series in your analysis software.
-
Define an ROI that encompasses the fluorescently labeled structure.
-
Measure the mean fluorescence intensity within the ROI for each frame of the time-lapse series.
-
Correct for background fluorescence by measuring the intensity of a region with no labeled structures and subtracting it from your ROI measurements.
-
Normalize the fluorescence intensity of each frame to the initial intensity (the first frame).
-
Plot the normalized intensity as a function of time.
-
Fit the decay curve to a single exponential function to determine the photobleaching half-life (the time it takes for the fluorescence to decrease to 50% of its initial value).
-
Protocol 2: Preparing an Imaging Buffer with an Oxygen Scavenging System
This protocol describes the preparation of a commonly used imaging buffer to reduce photobleaching in live-cell imaging.
Materials:
-
Live Cell Imaging Solution or other appropriate basal medium.
-
D-glucose
-
Glucose Oxidase (from Aspergillus niger)
-
Catalase (from bovine liver)
-
Nuclease-free water
-
Sterile filters (0.22 µm)
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 1 M stock solution of D-glucose in nuclease-free water and sterile filter.
-
Prepare a 10 mg/mL stock solution of glucose oxidase in a suitable buffer (e.g., PBS) and store at 4°C (short-term) or -20°C (long-term).
-
Prepare a 10 mg/mL stock solution of catalase in a suitable buffer and store at 4°C.
-
-
Prepare the Final Imaging Buffer (prepare fresh before use):
-
To your desired volume of Live Cell Imaging Solution, add the stock solutions to achieve the following final concentrations:
-
D-glucose: 10 mM
-
Glucose Oxidase: 0.5 mg/mL
-
Catalase: 0.1 mg/mL
-
-
Gently mix the solution. Do not vortex, as this can denature the enzymes.
-
-
Application:
-
Replace the cell culture medium with the freshly prepared imaging buffer just before starting your imaging session.
-
Visualizations
References
- 1. Photobleaching Lifetimes of Cyanine Fluorophores Used for Single Molecule Förster Resonance Energy Transfer in the Presence of Various Photoprotection Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mpbio.com [mpbio.com]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound | Near-infrared/NIR dye | Click chemistry | Azide | TargetMol [targetmol.com]
- 8. NEAR-INFRARED DYES: Probe Development and Applications in Optical Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzymatic Oxygen Scavenging for Photostability without pH Drop in Single-Molecule Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhanced photostability of cyanine fluorophores across the visible spectrum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Tissue Autofluorescence in Cy7-N3 Imaging
Welcome to the technical support center for Cy7-N3 imaging. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help resolve issues related to high tissue autofluorescence and achieve high-quality imaging results with this compound and other near-infrared (NIR) probes.
Frequently Asked Questions (FAQs)
Q1: What is tissue autofluorescence and why is it a problem in this compound imaging?
A1: Tissue autofluorescence is the natural emission of light by biological structures when excited by a light source.[1][2] It is a common source of background noise in fluorescence microscopy that can obscure the specific signal from your this compound probe, leading to a low signal-to-noise ratio and difficulty in interpreting results.[3][4] Even though Cy7 operates in the near-infrared (NIR) spectrum to minimize this issue, some level of autofluorescence can still interfere with imaging.[4]
Q2: What are the common sources of tissue autofluorescence?
A2: Autofluorescence can arise from several endogenous and exogenous sources:
-
Endogenous Fluorophores: Biological molecules such as collagen, elastin, flavins (FAD, FMN), NADH, and lipofuscin are naturally fluorescent.[1][2][5] Red blood cells also exhibit autofluorescence due to the heme groups in hemoglobin.[1]
-
Fixation: Aldehyde-based fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can react with amines in the tissue to create fluorescent products.[1][2]
-
Animal Diet (for in vivo imaging): Standard rodent chow often contains chlorophyll (B73375), which has a strong autofluorescence signal in the NIR region.[4][6][7]
Q3: How can I determine if high background in my this compound images is due to autofluorescence?
A3: To identify the source of high background, it is crucial to include proper controls in your experiment. An essential control is an unstained tissue section that has undergone the same fixation and preparation steps as your stained samples.[5][8] If you observe significant fluorescence in this unstained control when imaging with your Cy7 filter set, it is indicative of tissue autofluorescence.[5]
Q4: Are there alternatives to this compound that are less prone to issues with autofluorescence?
A4: While Cy7 is a popular choice for NIR imaging due to its favorable spectral properties, newer generation dyes and imaging modalities are continuously being developed. Dyes that emit in the NIR-II window (1000-1700 nm) may offer a better signal-to-background ratio due to even lower tissue autofluorescence and scattering.[4] However, these often require specialized imaging equipment.
Troubleshooting Guide
High background fluorescence can be a significant challenge in this compound imaging. This guide provides a systematic approach to diagnosing and mitigating common causes of high background.
Caption: A step-by-step workflow to diagnose and resolve high autofluorescence issues in this compound imaging.
| Problem | Potential Cause | Recommended Solution |
| High background across the entire tissue, including in unstained controls. | Tissue Autofluorescence | 1. Chemical Quenching: Treat tissue sections with an autofluorescence quenching agent like Sudan Black B.[9][10][11] 2. Spectral Unmixing: If your imaging system has this capability, use it to separate the this compound signal from the autofluorescence spectrum. 3. For in vivo imaging: Switch the animal's diet to a chlorophyll-free or purified diet for at least one week prior to imaging.[4][6][7] |
| High background in stained samples, but low in unstained controls. | Non-specific Binding of this compound Probe | 1. Titrate Probe Concentration: Perform a concentration titration to find the optimal balance between signal and background.[8] 2. Optimize Blocking: Use an appropriate blocking buffer (e.g., bovine serum albumin or serum from the same species as the secondary antibody) to minimize non-specific binding. 3. Improve Washing Steps: Increase the number and duration of wash steps to thoroughly remove unbound probe.[3] |
| High background that is not uniform across the image. | Instrumental Factors or Sample Preparation | 1. Adjust Imaging Parameters: Reduce laser power and exposure time to the minimum required for adequate signal detection.[4] 2. Check Fixation: If using aldehyde-based fixatives, reduce fixation time to the minimum necessary for tissue preservation.[1] |
Data on Autofluorescence Reduction Techniques
The following table summarizes the reported effectiveness of various methods for reducing tissue autofluorescence.
| Method | Target Autofluorescence Source | Reported Effectiveness | Reference(s) |
| Sudan Black B (SBB) Quenching | Lipofuscin, general background | Up to 65-95% reduction in autofluorescence intensity in pancreatic tissue.[9][10] | [9][10][11] |
| Spectral Unmixing | Broad-spectrum autofluorescence | Can significantly improve signal-to-noise ratio, with reports of up to a 3-fold improvement in some applications.[12] | [12][13] |
| Dietary Modification (in vivo) | Chlorophyll from standard rodent chow | Can reduce autofluorescence by more than two orders of magnitude.[6] | [4][6][7] |
| Commercial Quenching Reagents (e.g., TrueBlack™) | Lipofuscin | Can reduce autofluorescence intensity by 89-93%.[14] | [14] |
Experimental Protocols
Protocol 1: Sudan Black B (SBB) Quenching of Autofluorescence
This protocol describes the use of Sudan Black B to quench autofluorescence in formalin-fixed, paraffin-embedded (FFPE) or frozen tissue sections.
Materials:
-
0.1% Sudan Black B in 70% ethanol (B145695)
-
Phosphate-buffered saline (PBS)
-
70% ethanol
-
Mounting medium
Procedure:
-
Deparaffinize and Rehydrate (for FFPE sections): a. Immerse slides in xylene to remove paraffin. b. Rehydrate the tissue sections by sequential immersion in decreasing concentrations of ethanol (100%, 95%, 70%) and finally in distilled water.[15]
-
Perform Immunofluorescence Staining (if applicable): Complete your standard staining protocol for this compound.
-
SBB Treatment: a. After the final wash of your staining protocol, immerse the slides in 0.1% Sudan Black B solution in 70% ethanol for 10-20 minutes at room temperature in a moist chamber.[9][10] b. Note: Incubation time may need to be optimized for your specific tissue type.
-
Washing: a. Briefly dip the slides in 70% ethanol to remove excess SBB. b. Wash the slides thoroughly with PBS.
-
Mounting: a. Mount the coverslip using an appropriate mounting medium. b. Image the slides using a fluorescence microscope with the appropriate filter set for Cy7.
Protocol 2: Spectral Unmixing for Autofluorescence Removal
This is a general workflow for using spectral unmixing to separate the this compound signal from tissue autofluorescence. The specific steps will vary depending on the software of your confocal or multispectral imaging system.
Caption: A generalized workflow for spectral unmixing to isolate the this compound signal.
Procedure:
-
Acquire Reference Spectra: a. Autofluorescence Spectrum: On an unstained tissue section, acquire a lambda stack (a series of images at different emission wavelengths) to capture the spectral profile of the autofluorescence.[16] b. This compound Spectrum: On a sample stained only with your this compound probe (ideally in a region with minimal autofluorescence, if possible), acquire a lambda stack to determine the spectral profile of your fluorophore.[16]
-
Acquire Image of Experimental Sample: Acquire a lambda stack of your co-labeled experimental sample containing both the this compound signal and autofluorescence.
-
Perform Linear Unmixing: a. In your imaging software, open the linear unmixing function. b. Define the reference spectra for autofluorescence and this compound using the images acquired in step 1. c. Apply the unmixing algorithm to the lambda stack of your experimental sample. The software will then calculate the contribution of each spectrum to every pixel in the image.[13][16]
-
Analyze Unmixed Images: The output will be a set of images where the this compound signal is separated from the autofluorescence signal, allowing for a more accurate analysis of your target.
Protocol 3: Dietary Modification for in vivo Imaging
This protocol is for reducing autofluorescence from chlorophyll in the gastrointestinal tract of rodents for in vivo NIR imaging studies.
Materials:
-
Chlorophyll-free or purified rodent diet (e.g., alfalfa-free chow)
-
Standard rodent chow
Procedure:
-
Acclimatization: House the animals in accordance with institutional guidelines.
-
Dietary Switch: At least 7-14 days prior to the planned imaging session, switch the animals from their standard chlorophyll-containing chow to a chlorophyll-free or purified diet.[4][7][17]
-
Maintenance: Continue to feed the animals the chlorophyll-free diet for the duration of the imaging study.
-
Imaging: Proceed with your in vivo this compound imaging protocol. This dietary modification will significantly reduce the background fluorescence originating from the gut.[6]
Protocol 4: this compound Click Chemistry Staining in Tissue
This is a representative protocol for labeling an alkyne-modified target in tissue sections with this compound using copper-catalyzed click chemistry. Note: This protocol should be optimized for your specific application.
Materials:
-
Tissue sections with an alkyne-modified target
-
This compound
-
Copper (II) sulfate (B86663) (CuSO4)
-
Copper ligand (e.g., THPTA)
-
Reducing agent (e.g., sodium ascorbate)
-
PBS
-
DMSO
Procedure:
-
Prepare Tissue: Deparaffinize and rehydrate FFPE sections or fix and permeabilize frozen sections as required for your specific tissue and target.
-
Prepare Click-iT® Reaction Cocktail:
-
Important: Prepare the cocktail fresh and use it immediately. The following is an example; concentrations may need optimization.
-
In a microfuge tube, combine:
-
PBS
-
This compound (from a stock solution in DMSO, final concentration typically 2-20 µM)
-
Copper (II) sulfate (from an aqueous stock, final concentration typically 1-2 mM)
-
Copper ligand (from an aqueous stock, molar ratio to CuSO4 is typically 2:1 to 5:1)
-
-
-
Initiate Reaction: Add the reducing agent (e.g., sodium ascorbate, from a freshly prepared aqueous stock, final concentration typically 5-10 mM) to the cocktail and mix gently.
-
Staining: a. Remove the buffer from the tissue sections. b. Add the Click-iT® reaction cocktail to the sections, ensuring they are completely covered. c. Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: a. Remove the reaction cocktail. b. Wash the sections three times for 5 minutes each with PBS.
-
Counterstaining and Mounting: a. If desired, perform a nuclear counterstain (e.g., DAPI). b. Mount the coverslip with an antifade mounting medium.
-
Imaging: Image the slides using a fluorescence microscope with the appropriate filter set for Cy7.
References
- 1. biotium.com [biotium.com]
- 2. A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow | Olympus LS [evidentscientific.com]
- 3. licorbio.com [licorbio.com]
- 4. benchchem.com [benchchem.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Minimizing near-infrared autofluorescence in preclinical imaging with diet and wavelength selection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. inotiv.com [inotiv.com]
- 8. benchchem.com [benchchem.com]
- 9. What to do with high autofluorescence background in pancreatic tissues - an efficient Sudan black B quenching method for specific immunofluorescence labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Use of Independent Component Analysis to Improve Signal to Noise Ratio in Multi-probe Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. microscopist.co.uk [microscopist.co.uk]
- 14. Characterizing and Quenching Autofluorescence in Fixed Mouse Adrenal Cortex Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Clearing Up the Signal: Spectral Imaging and Linear Unmixing in Fluorescence Microscopy | Radiology Key [radiologykey.com]
- 17. resources.revvity.com [resources.revvity.com]
Technical Support Center: CY7-N3 Conjugation to Small Molecules
Welcome to the technical support center for the conjugation of CY7-N3 to small molecules. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful conjugation outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound, or Sulfo-Cyanine7-azide, is a water-soluble, near-infrared (NIR) fluorescent dye containing an azide (B81097) (-N3) functional group.[1][2] Its azide group allows it to be covalently attached to other molecules containing a compatible reactive group, most commonly an alkyne, through a process known as "click chemistry".[1][2] This makes it a valuable tool for fluorescently labeling small molecules for various in vivo and in vitro imaging applications, including tracking drug distribution and tumor imaging.[3]
Q2: What are the main methods for conjugating this compound to a small molecule?
A2: The primary methods for conjugating this compound to a small molecule involve azide-alkyne cycloaddition, a cornerstone of "click chemistry".[4][5] The two main variations are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This method uses a copper(I) catalyst to join the this compound (azide) to a small molecule containing a terminal alkyne. It is a highly efficient and widely used reaction.[5][6]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry method that utilizes a strained cyclooctyne (B158145) (like DBCO or BCN) on the small molecule to react with the azide of this compound.[1][5] This approach is particularly useful for applications where the toxicity of copper is a concern.[5]
Q3: My small molecule does not have an alkyne group. How can I conjugate it to this compound?
A3: If your small molecule lacks a native alkyne group, you will need to chemically introduce one. This typically involves reacting a functional group on your small molecule (e.g., an amine, carboxyl, or thiol) with a bifunctional linker that contains an alkyne on one end and a group reactive towards your small molecule's functionality on the other.
Q4: How do I choose between CuAAC and SPAAC for my experiment?
A4: The choice between CuAAC and SPAAC depends on several factors:
-
Copper Sensitivity: If your small molecule or downstream application is sensitive to copper, SPAAC is the preferred method.[5]
-
Reaction Kinetics: CuAAC reactions are generally faster than SPAAC reactions.
-
Reagent Availability and Cost: The strained cyclooctynes required for SPAAC can be more expensive and synthetically challenging to incorporate into small molecules compared to terminal alkynes for CuAAC.[7]
-
Steric Hindrance: In some cases, the bulky nature of the cyclooctyne group in SPAAC can present steric challenges.
Q5: How can I purify the final this compound-small molecule conjugate?
A5: Purification is a critical step to remove unreacted this compound, the unconjugated small molecule, and any catalysts or byproducts.[8][9] Common purification techniques for small molecule conjugates include:
-
Chromatography: Techniques like size-exclusion chromatography (SEC), reversed-phase high-performance liquid chromatography (RP-HPLC), and ion-exchange chromatography (IEX) are effective for separating the conjugate from starting materials.[8]
-
Molecular Weight Cut-Off (MWCO) Centrifugation: This method can be used if there is a significant size difference between the conjugate and the unreacted starting materials.[9]
Troubleshooting Guides
This section addresses common problems encountered during the conjugation of this compound to small molecules.
Issue 1: Low or No Conjugation Product Formation
| Probable Cause | Recommended Solution |
| (CuAAC) Inactive Copper Catalyst: The active Cu(I) catalyst is easily oxidized to inactive Cu(II) in the presence of oxygen.[10] | - Use degassed solvents and buffers. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use a fresh solution of a reducing agent like sodium ascorbate (B8700270) to regenerate Cu(I).[10] |
| (CuAAC) Inhibitory Buffer Components: Buffers containing chelating agents like Tris can sequester the copper catalyst.[10] | - Use non-coordinating buffers such as phosphate, HEPES, or MOPS.[10] |
| Reagent Degradation: Azides and alkynes can be unstable under certain conditions. CY7 dyes are also light-sensitive.[3][10] | - Store this compound and the alkyne-modified small molecule under recommended conditions (cool, dark, and dry). - Use fresh reagents whenever possible. |
| Suboptimal Stoichiometry: An incorrect molar ratio of reactants can lead to incomplete conversion. | - Optimize the molar ratio of this compound to the alkyne-small molecule. A slight excess of the limiting reagent (often the more synthetically challenging partner) may be beneficial. |
| Steric Hindrance: Bulky groups near the azide or alkyne can impede the reaction.[10] | - If possible, redesign the alkyne-modified small molecule to include a spacer arm between the alkyne and the bulky group. |
| Low Reagent Concentration: Very low concentrations of reactants can slow down the reaction rate. | - If possible, increase the concentration of the reactants. |
Issue 2: Presence of Multiple Peaks/Byproducts in Analysis (e.g., HPLC, LC-MS)
| Probable Cause | Recommended Solution |
| (CuAAC) Alkyne Homocoupling (Glaser Coupling): This side reaction forms a diyne byproduct.[10] | - Ensure thorough deoxygenation of the reaction mixture. - Use a copper-stabilizing ligand like TBTA or THPTA.[11] |
| Degradation of CY7 Dye: Cyanine dyes can be susceptible to degradation, especially with prolonged exposure to light or harsh chemical conditions.[3] | - Protect the reaction from light. - Avoid harsh pH conditions or strong oxidizing/reducing agents not required for the reaction. |
| Impure Starting Materials: Impurities in the this compound or the alkyne-modified small molecule will carry through the reaction. | - Ensure the purity of your starting materials using appropriate analytical techniques (e.g., NMR, LC-MS, HPLC) before starting the conjugation. |
Issue 3: Difficulty in Purifying the Conjugate
| Probable Cause | Recommended Solution |
| Similar Physicochemical Properties of Reactants and Product: If the conjugate and unreacted starting materials have similar size, charge, and polarity, separation can be challenging. | - Optimize your chromatography method (e.g., change the gradient, column, or mobile phase). - Consider a different purification strategy (e.g., if using SEC, try RP-HPLC). |
| (CuAAC) Residual Copper: Remaining copper can be toxic to cells and interfere with downstream applications.[10] | - After the reaction, wash the reaction mixture with a solution of a copper chelator like EDTA.[10] |
| Aggregation of CY7 Conjugate: Cyanine dyes, including CY7, can have a tendency to aggregate, which can complicate purification and analysis.[3] | - Use a buffer containing a small amount of a non-ionic detergent (e.g., Tween-20) during purification. - Avoid excessively high concentrations of the conjugate. |
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound to an Alkyne-Modified Small Molecule
Materials:
-
This compound
-
Alkyne-modified small molecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Degassed solvent (e.g., a mixture of water and a co-solvent like DMSO or t-butanol to ensure solubility of all reactants)[11]
-
Reaction vessel (e.g., microcentrifuge tube)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of this compound, the alkyne-modified small molecule, CuSO₄, sodium ascorbate, and the copper ligand (TBTA or THPTA) in the chosen degassed solvent. Note: Always use a freshly prepared solution of sodium ascorbate.[11]
-
-
Reaction Setup:
-
In a reaction vessel, add the alkyne-modified small molecule.
-
Add the this compound. A common starting point is a 1.2 to 2-fold molar excess of the less precious component.
-
Add the copper ligand (e.g., THPTA) to the reaction mixture. A typical ratio is 1 to 5 equivalents with respect to CuSO₄.[11]
-
Add the CuSO₄ solution. A final concentration of 50 µM to 1 mM is a good starting range.[11]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. Use 1 to 10 equivalents relative to the copper.[11]
-
-
Reaction Incubation:
-
If the reaction mixture contains oxygen-sensitive components, purge the vessel with an inert gas.
-
Incubate the reaction at room temperature, protected from light. Reaction times can range from 1 to 12 hours.
-
Monitor the reaction progress using an appropriate analytical technique, such as LC-MS or HPLC.
-
-
Quenching and Purification:
-
Once the reaction is complete, it can be quenched by adding a copper chelator like EDTA.
-
Proceed with the purification of the this compound-small molecule conjugate using a suitable method as described in the FAQs.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of this compound to a Strained Alkyne-Modified Small Molecule
Materials:
-
This compound
-
Strained alkyne (e.g., DBCO or BCN)-modified small molecule
-
Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Reaction vessel (e.g., microcentrifuge tube)
Procedure:
-
Reagent Preparation:
-
Dissolve the this compound and the strained alkyne-modified small molecule in the reaction buffer.
-
-
Reaction Setup:
-
In a reaction vessel, combine the solutions of this compound and the strained alkyne-modified small molecule. A 1.5 to 2-fold molar excess of one component is often used to drive the reaction to completion.
-
-
Reaction Incubation:
-
Incubate the reaction at room temperature, protected from light. Reaction times for SPAAC are typically longer than for CuAAC and can range from 4 to 24 hours.
-
Monitor the reaction progress by LC-MS or HPLC.
-
-
Purification:
-
Once the reaction is complete, purify the this compound-small molecule conjugate using an appropriate method as described in the FAQs.
-
Quantitative Data Summary
The following table provides a summary of typical concentration ranges and molar ratios for CuAAC reactions.
| Component | Typical Concentration Range | Molar Ratio (relative to limiting reagent) | Notes |
| Alkyne/Azide Substrate | 10 µM - 10 mM | 1 - 2 equivalents | A slight excess of the less complex/expensive component is often used. |
| CuSO₄ | 50 µM - 1 mM[11] | 0.05 - 1 equivalent | |
| Sodium Ascorbate | 1 - 10 mM | 1 - 10 equivalents (to Cu)[11] | Use a freshly prepared solution. |
| Copper Ligand (e.g., THPTA) | 50 µM - 5 mM | 1 - 5 equivalents (to Cu)[11] | Helps to stabilize Cu(I) and accelerate the reaction. |
Visualizations
Caption: General workflow for the conjugation of this compound to an alkyne-modified small molecule.
Caption: Decision tree for troubleshooting low yield in this compound conjugation reactions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Near-infrared/NIR dye | Click chemistry | Azide | TargetMol [targetmol.com]
- 3. chempep.com [chempep.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing CY7-N3 In Vivo Imaging
Welcome to the technical support center for optimizing in vivo imaging with the near-infrared (NIR) fluorescent dye, CY7-N3. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is a good starting exposure time for this compound in vivo imaging?
A typical starting exposure time for in vivo imaging with this compound is between 500 ms (B15284909) and 1 second.[1] However, the optimal exposure time is highly dependent on several factors, including the brightness of the probe, the expression level of the target, the depth of the tissue being imaged, and the sensitivity of the imaging system. It is recommended to perform a pilot experiment to determine the optimal exposure time for your specific model and instrumentation.
Q2: How does exposure time affect the signal-to-noise ratio (SNR)?
Longer exposure times generally lead to a higher signal by allowing more photons from the fluorescent probe to be collected by the detector. However, this also increases the background signal from autofluorescence and detector noise.[2][3] The goal is to find an exposure time that maximizes the signal from the target while keeping the background manageable, thus achieving a high signal-to-noise ratio.
Q3: Can long exposure times with this compound cause phototoxicity or photobleaching?
Yes, prolonged exposure to high-intensity excitation light can lead to phototoxicity in living tissues and photobleaching of the this compound dye.[2][4] Cyanine dyes like Cy7 can be susceptible to photobleaching, which is the irreversible destruction of the fluorophore, resulting in signal loss.[2][4] It is crucial to use the minimum exposure time necessary to obtain a satisfactory signal to minimize these effects.
Q4: How can I reduce background fluorescence in my this compound images?
High background fluorescence is a common issue that can obscure the specific signal.[2] Strategies to reduce background include:
-
Optimizing Probe Concentration: Using an excessive concentration of the this compound probe can lead to non-specific binding and increased background.[2]
-
Allowing Sufficient Clearance: Ensure enough time has passed after probe injection for the unbound dye to clear from circulation and non-target tissues.
-
Using Appropriate Filters: Employing high-quality, narrow bandpass filters specific for CY7's excitation and emission spectra can minimize the detection of autofluorescence and excitation light bleed-through.[5]
-
Animal Preparation: For imaging skin and superficial tissues, using hairless mice or shaving the imaging area can reduce light scatter and improve signal quality.
Q5: What are the key imaging parameters to consider besides exposure time?
In addition to exposure time, other critical imaging parameters to optimize include:
-
Excitation and Emission Filters: Ensure the filter set is well-matched to the spectral properties of CY7 (Excitation max ~750 nm, Emission max ~770 nm).[2]
-
Binning: This can be used to increase sensitivity by combining adjacent pixels, but it comes at the cost of reduced spatial resolution.[6]
-
f/stop: This setting controls the aperture of the lens and affects the amount of light collected.[1][6]
-
Laser Power: Use the lowest laser power necessary to achieve adequate signal in order to minimize phototoxicity and photobleaching.[2]
Troubleshooting Guide
This guide addresses common issues encountered during in vivo imaging with this compound and provides a systematic approach to resolving them.
Problem 1: Weak or No Signal
A weak or absent fluorescent signal is a frequent challenge. The following workflow can help identify and resolve the root cause.
Caption: Troubleshooting workflow for weak or no this compound signal.
Problem 2: High Background Signal
Excessive background can mask the true signal from your target. This workflow provides steps to diagnose and mitigate high background.
Caption: Troubleshooting workflow for high background with this compound.
Data Presentation: Optimizing Exposure Time
While the ideal exposure time is experiment-specific, the following table provides a general guideline for the trade-offs associated with adjusting this parameter.
| Exposure Time | Signal Intensity | Background Noise | Risk of Phototoxicity/Photobleaching | Recommended Use Case |
| Short (<500 ms) | Low | Low | Low | Bright signals, highly expressed targets, superficial imaging. |
| Medium (500 ms - 2 s) | Moderate | Moderate | Moderate | General purpose, good starting point for most applications. |
| Long (>2 s) | High | High | High | Faint signals, low-expressed targets, deep tissue imaging. |
Experimental Protocols
General In Vivo Imaging Protocol with this compound
This protocol provides a general framework for in vivo imaging using a this compound labeled targeting agent.
Caption: General workflow for in vivo imaging with a this compound probe.
Methodology:
-
Animal Preparation: Anesthetize the animal according to your institution's approved protocols. If imaging through the skin, remove fur from the area of interest to minimize light scattering.
-
Probe Administration: Dilute the this compound labeled probe in a sterile vehicle such as PBS to the desired concentration. The route of administration will depend on the experimental design, with intravenous injection being common for systemic delivery.
-
Pre-injection Imaging: Acquire a baseline fluorescence image of the animal before injecting the probe to determine the level of autofluorescence.
-
Post-injection Imaging: Acquire images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to monitor the biodistribution and target accumulation of the probe.[6]
-
Image Analysis: Use the imaging system's software to draw regions of interest (ROIs) over the target tissue and a non-target background area to quantify the signal intensity and calculate the signal-to-background ratio.
-
Ex Vivo Imaging (Optional): At the end of the study, organs can be harvested and imaged ex vivo to confirm the in vivo signal distribution with higher resolution.[6]
References
- 1. Near-Infrared Fluorescence Imaging of Tumor Integrin αvβ3 Expression with Cy7-Labeled RGD Multimers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stable and functional dyes for imaging living subjects - Advanced Science News [advancedsciencenews.com]
- 5. Optimization and Troubleshooting [evidentscientific.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: CY7-N3 Fluorescence Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effects of common fixatives on the fluorescence stability of CY7-N3, a near-infrared azide (B81097) dye used in click chemistry applications.
Frequently Asked Questions (FAQs)
Q1: How do common fixatives affect the fluorescence of cyanine (B1664457) dyes like this compound?
A1: The choice of fixative can significantly impact the fluorescence intensity of cyanine dyes. Formaldehyde-based fixatives like paraformaldehyde (PFA) are generally recommended as they tend to preserve fluorescence better than alcohol-based fixatives. Methanol (B129727), an organic solvent, can cause a reduction in the fluorescence signal of Cy7 and related dyes.[1] Glutaraldehyde (B144438) is generally not recommended for fluorescence imaging due to its propensity to induce high autofluorescence, which can mask the specific signal.[2][3]
Q2: Is paraformaldehyde (PFA) a suitable fixative for this compound labeled samples?
A2: Yes, PFA is generally a suitable fixative. Studies on near-infrared antibody-dye conjugates, spectrally similar to CY7, have shown that formalin fixation (a solution of formaldehyde) results in only a minor decrease in fluorescence intensity.[4] However, it is crucial to optimize the fixation time, as prolonged exposure to PFA can lead to a decrease in signal.[5] For most applications, a 10-20 minute fixation with 2-4% PFA is a good starting point.[6]
Q3: Can I use methanol to fix my this compound labeled cells?
A3: Methanol fixation is generally not recommended for samples labeled with Cy7 or Cy7-containing tandem dyes.[1][7] Methanol acts as a precipitating fixative, which can denature proteins and alter the microenvironment of the fluorophore, leading to a reduction in fluorescence brightness.[1][8] If methanol fixation is required for a specific antibody epitope, its effect on this compound fluorescence should be empirically tested against PFA-fixed samples.
Q4: My this compound signal is weak after fixation. What are the potential causes?
A4: Weak or absent signal after fixation can be due to several factors:
-
Choice of Fixative : Using methanol or other organic solvents can diminish the signal.[1]
-
Over-fixation : Prolonged fixation, even with PFA, can reduce fluorescence intensity.[5][9]
-
Photobleaching : Cyanine dyes are susceptible to photobleaching from excessive exposure to light during acquisition or sample handling.[10]
-
Low Target Abundance : The target molecule labeled with this compound may be of low abundance in your sample.
-
Inefficient Click Reaction : Incomplete click chemistry reaction between the this compound and the alkyne-modified target will result in a weak signal.
Q5: I am observing high background fluorescence. How can I reduce it?
A5: High background can obscure your specific this compound signal. Here are some common causes and solutions:
-
Autofluorescence : Aldehyde fixation, especially with glutaraldehyde, can increase cellular autofluorescence.[2][11] If using PFA, ensure it is fresh and properly buffered. Consider including an unstained, fixed control to assess the level of autofluorescence.
-
Excessive Probe Concentration : Too much this compound can lead to non-specific binding. Titrate the probe concentration to find the optimal signal-to-noise ratio.
-
Inadequate Washing : Insufficient washing after the click reaction can leave unbound this compound, contributing to background. Increase the number and duration of wash steps.[12]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Weak or No this compound Signal | Inappropriate Fixative: Methanol or glutaraldehyde was used. | Use 2-4% PFA in PBS for 15-20 minutes at room temperature. Avoid methanol and glutaraldehyde.[1][2] |
| Over-fixation: Fixation time was too long. | Reduce PFA fixation time to 10-15 minutes. Extended fixation can diminish the signal.[5] | |
| Photobleaching: Sample was exposed to excessive light. | Minimize light exposure at all stages. Use an antifade mounting medium.[10] | |
| Inefficient Click Reaction: Suboptimal reaction conditions. | Ensure all click chemistry reagents are fresh and used at the correct concentrations. Optimize reaction time. | |
| High Background Fluorescence | Fixative-Induced Autofluorescence: PFA or glutaraldehyde is causing background. | Use fresh, high-quality PFA. Avoid glutaraldehyde.[11] To quench aldehyde-induced autofluorescence, you can treat with sodium borohydride (B1222165) after fixation.[11] |
| Non-specific Binding: Excess this compound probe is binding non-specifically. | Titrate the this compound concentration to the lowest effective level. Include a blocking step if performing subsequent immunofluorescence.[12] | |
| Insufficient Washing: Unbound probe remains in the sample. | Increase the number and duration of washes with a buffer like PBS containing a mild detergent (e.g., 0.1% Tween-20).[12] | |
| Patchy or Uneven Staining | Incomplete Fixation: Fixative did not penetrate the sample evenly. | Ensure the sample is fully immersed in the fixative. For tissues, consider perfusion fixation if possible. |
| Cell Clumping: Cells were not in a single-cell suspension. | Ensure cells are properly dissociated before labeling and fixation. |
Data Summary: Effect of Fixatives on Cyanine Dye Fluorescence
The following table summarizes the expected impact of common fixatives on this compound fluorescence, based on data from Cy7 and spectrally similar near-infrared dyes.
| Fixative | Concentration | Fixation Time | Expected Effect on Fluorescence Intensity | Notes |
| Paraformaldehyde (PFA) | 2% - 4% | 10 - 20 min | Minimal to Minor Reduction (~10%)[4] | Recommended method. Preserves morphology well. Longer fixation times can decrease signal.[5] |
| Methanol (Ice-cold) | 100% | 5 - 10 min | Significant Reduction[1] | Not generally recommended. Can reduce the brightness of Cy7-containing dyes.[1] |
| Glutaraldehyde | 0.1% - 2.5% | 10 - 20 min | Variable; High Autofluorescence[3] | Not recommended. Induces strong autofluorescence across multiple channels which can interfere with the this compound signal.[2][13] |
Experimental Protocols
Protocol 1: Paraformaldehyde (PFA) Fixation of this compound Labeled Adherent Cells
This protocol is a general guideline for fixing adherent cells labeled with this compound via a click chemistry reaction.
Materials:
-
This compound labeled cells on coverslips or in imaging plates
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS, pH 7.4 (freshly prepared from powder or diluted from a 16% stock)
-
Wash Buffer (PBS with 0.1% Tween-20)
-
Mounting Medium with Antifade Reagent
Procedure:
-
Following the final wash step of your this compound click chemistry labeling protocol, gently aspirate the buffer from the cells.
-
Wash the cells twice with room temperature PBS for 5 minutes each.
-
Aspirate the PBS and add enough 4% PFA solution to completely cover the cells.
-
Incubate for 15 minutes at room temperature, protected from light.
-
Aspirate the PFA solution. Caution: PFA is a hazardous substance; handle and dispose of it according to your institution's safety guidelines.
-
Wash the cells three times with Wash Buffer for 5 minutes each to remove residual PFA.
-
(Optional) If performing subsequent permeabilization for intracellular antibody staining, incubate with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.
-
Proceed with any additional staining steps (e.g., DAPI for nuclear counterstaining).
-
After the final wash, carefully mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Image the sample using appropriate laser lines and filters for CY7 (Excitation max ~750 nm / Emission max ~773 nm).
Visualizations
Caption: Recommended workflow for this compound labeling and subsequent PFA fixation.
Caption: Troubleshooting logic for weak this compound fluorescence post-fixation.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 3. The effect of chemical fixation with paraformaldehyde, glutardialdehyde or methanol on immunofluorescence staining of neutrophils and neutrophil extracellular traps - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Formalin Fixation for Near-Infrared Fluorescence Imaging with an Antibody-Dye Conjugate in Head and Neck Cancer Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. blog.sunyulster.edu [blog.sunyulster.edu]
- 6. timothyspringer.org [timothyspringer.org]
- 7. Overcoming fixation and permeabilization challenges in flow cytometry by optical barcoding and multi-pass acquisition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 10. benchchem.com [benchchem.com]
- 11. docs.research.missouri.edu [docs.research.missouri.edu]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to Validating the Purity of CY7-N3 Labeled Peptides
For researchers, scientists, and drug development professionals, ensuring the purity of fluorescently labeled peptides is a critical step to guarantee the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of methods to validate the purity of CY7-N3 labeled peptides and offers insights into alternative fluorescent labels.
Purity Validation: The Gold Standard Combination
The most robust and widely accepted methodology for assessing the purity of synthetic peptides, including those labeled with this compound, is a combination of Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS).[1][2] This dual approach provides both quantitative purity data and confirmation of the labeled peptide's identity.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone for determining peptide purity.[2] This technique separates the desired labeled peptide from impurities such as unlabeled peptides, free dye, and other synthesis-related contaminants.[3][] The purity is quantified by comparing the area of the main peak corresponding to the target peptide to the total area of all peaks in the chromatogram.[5]
Mass Spectrometry (MS) serves to confirm the molecular weight and identity of the labeled peptide.[1][2] Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly used to verify that the correct dye has been conjugated to the peptide and to identify any potential modifications or degradation products.[6][7]
Comparative Analysis of Purity Validation Techniques
| Technique | Information Provided | Advantages | Limitations |
| RP-HPLC | Quantitative purity, separation of impurities | High resolution, well-established, accurate quantification | May not distinguish between molecules with similar retention times |
| Mass Spectrometry (MS) | Molecular weight confirmation, sequence identity | High specificity and sensitivity, confirms correct labeling | Not inherently quantitative for purity, can be complex to interpret |
| LC-MS | Combined purity and identity confirmation | Provides comprehensive analysis in a single run | Higher instrument cost and complexity |
| Fluorescence Spectroscopy | Labeling efficiency and fluorescence properties | Direct measure of fluorescence, useful for functional validation | Does not provide purity information regarding unlabeled peptides or other impurities |
| Amino Acid Analysis (AAA) | Determines net peptide content and amino acid composition | Accurate for quantifying the absolute amount of peptide | Destructive method, does not directly assess labeling purity |
Experimental Protocols
Protocol 1: RP-HPLC for Purity Assessment of this compound Labeled Peptides
Objective: To separate the this compound labeled peptide from unlabeled peptide, free dye, and other impurities and to quantify its purity.
Materials:
-
This compound labeled peptide sample
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column
-
HPLC system with a UV detector (detection at 210-220 nm for the peptide backbone and ~750 nm for the Cy7 dye)
Procedure:
-
Sample Preparation: Dissolve the lyophilized this compound labeled peptide in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.[5]
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
-
HPLC Method:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Inject the peptide sample.
-
Run a linear gradient to increase the concentration of Mobile Phase B (e.g., from 5% to 65% over 30 minutes) to elute the peptide and impurities.[5]
-
Monitor the elution profile using the UV detector at both peptide and dye-specific wavelengths.
-
-
Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity of the labeled peptide by dividing the area of the main peak by the total area of all peaks and expressing the result as a percentage.[5]
Protocol 2: Mass Spectrometry for Identity Confirmation
Objective: To confirm the molecular weight of the this compound labeled peptide.
Materials:
-
Purified this compound labeled peptide sample (from HPLC)
-
Mass spectrometer (e.g., ESI-MS)
-
Appropriate solvents for sample infusion
Procedure:
-
Sample Preparation: Prepare a dilute solution of the purified peptide in a solvent compatible with the mass spectrometer's ionization source.
-
Mass Spectrometry Analysis: Infuse the sample into the mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range.
-
Data Analysis: Compare the observed molecular weight with the theoretically calculated molecular weight of the this compound labeled peptide to confirm its identity.
Workflow for Labeling and Purity Validation
Caption: Workflow for the synthesis, purification, and purity validation of this compound labeled peptides.
Alternatives to this compound for Peptide Labeling
While CY7 dyes are widely used for near-infrared (NIR) imaging due to deep tissue penetration and minimal autofluorescence, several other families of fluorescent dyes offer a range of spectral properties and characteristics.[3][8] The choice of dye depends on the specific application, required instrumentation, and experimental conditions.[9]
| Dye Family | Examples | Excitation (nm) | Emission (nm) | Key Features |
| Cyanine Dyes | Cy3, Cy5, Cy7 | 550, 650, 745 | 570, 670, 800 | Widely used, range of spectral properties for multiplexing.[8] |
| Alexa Fluor Dyes | Alexa Fluor 488, 555, 647, 750 | 495, 555, 650, 749 | 519, 565, 665, 775 | High photostability, bright, water-soluble, pH insensitive.[8] |
| DyLight Dyes | DyLight 488, 550, 650, 755 | 493, 562, 652, 754 | 518, 576, 673, 778 | High performance, narrow spectra for multiplexing, good photostability.[8] |
| Tide Fluor Dyes | TF3, TF7 | ~544, ~751 | ~570, ~778 | Cost-effective with comparable or better performance than other dyes.[10] |
| Fluoresceins | FAM, FITC | ~494 | ~518 | Popular green fluorophores, but pH sensitive.[8][11] |
| Rhodamines | TAMRA | ~557 | ~583 | Red fluorophore, often used in FRET studies.[8] |
| ATTO Dyes | ATTO 488, 550, 647N | 501, 554, 646 | 523, 576, 664 | Used for fluorescence microscopy, cover a wide spectral range.[11] |
Signaling Pathway and Experimental Workflow Considerations
The successful application of fluorescently labeled peptides often involves their interaction with specific biological targets to elucidate signaling pathways or track cellular processes. The purity of the labeled peptide is paramount to avoid artifacts and ensure that the observed signal is a true representation of the intended molecular interaction.
Caption: Generalized workflow for using a validated fluorescently labeled peptide to study a cellular signaling pathway.
By adhering to rigorous purity validation protocols and carefully selecting the appropriate fluorescent label, researchers can confidently utilize labeled peptides as powerful tools in their scientific investigations.
References
- 1. Peptide Purity Determination - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 2. verifiedpeptides.com [verifiedpeptides.com]
- 3. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Fluorescence Labeled Peptide Synthesis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 7. Analytical methods and Quality Control for peptide products [biosynth.com]
- 8. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]
- 9. lifetein.com [lifetein.com]
- 10. stratech.co.uk [stratech.co.uk]
- 11. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
CY7-N3 vs. Cy5-N3: A Comparative Guide for Deep-Tissue Imaging
For researchers, scientists, and drug development professionals navigating the selection of near-infrared (NIR) fluorescent probes for deep-tissue imaging, the choice between different cyanine (B1664457) dyes is a critical decision. This guide provides an objective comparison of CY7-N3 and Cy5-N3, two popular azide-functionalized cyanine dyes, focusing on their performance in deep-tissue applications. The comparison is supported by their photophysical properties, experimental considerations, and relevant biological pathways.
The fundamental advantage of near-infrared (NIR) imaging lies in the "NIR window" of biological tissues (roughly 700-1700 nm), where the absorption of light by endogenous chromophores like hemoglobin and water is minimized, and tissue autofluorescence is significantly reduced. This allows for deeper penetration of excitation light and lower background noise, enabling clearer visualization of targets within a living organism. Both Cy5-N3 and this compound are designed for incorporation into biomolecules via "click chemistry" due to their terminal azide (B81097) (-N3) group, allowing for precise labeling of antibodies, peptides, and other vectors for targeted imaging.
Photophysical Properties: A Quantitative Comparison
The selection of a fluorescent dye is heavily influenced by its spectral characteristics. This compound, with its longer excitation and emission wavelengths, operates further into the NIR spectrum compared to Cy5-N3. This shift is a key determinant of its enhanced performance in deep-tissue imaging.
| Property | Cy5-N3 | This compound | Reference |
| Excitation Maximum (λex) | ~646 nm | ~750 nm | [1][2] |
| Emission Maximum (λem) | ~662 nm | ~773 nm | [1][2] |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | ~199,000 - 250,000 cm⁻¹M⁻¹ | [1][2] |
| Quantum Yield (Φ) | ~0.2 | ~0.3 | [2][3] |
| Spectral Range | Far-Red | Near-Infrared (NIR) | [4] |
Deep-Tissue Imaging Performance: Experimental Evidence
While direct quantitative comparisons of this compound and Cy5-N3 for deep-tissue imaging are not extensively published, the general superiority of Cy7 over Cy5 for such applications is well-established in the scientific literature. In a comparative study using antibody-fluorochrome conjugates for in vivo tumor imaging, it was observed that while both dyes could label small, superficial tumors, only Cy7 was effective for labeling larger and deeper tumors. This is attributed to two primary factors:
-
Deeper Tissue Penetration: The longer wavelength of light used to excite this compound is scattered less by tissues, allowing it to penetrate deeper into the subject.[4]
-
Lower Autofluorescence: Biological tissues have significantly lower intrinsic fluorescence in the spectral range of this compound compared to that of Cy5-N3, resulting in a higher signal-to-noise ratio.[4]
For deep-tissue applications, this translates to the ability to visualize targets at greater depths with improved clarity and sensitivity.
Experimental Protocols
To provide a practical framework for comparing these dyes, here are detailed protocols for antibody conjugation and in vivo tumor imaging.
Antibody Conjugation via Click Chemistry
This protocol describes the labeling of a targeting antibody with either this compound or Cy5-N3 using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This requires the antibody to be functionalized with an alkyne group.
Materials:
-
Alkyne-functionalized monoclonal antibody (mAb)
-
This compound or Cy5-N3
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
PD-10 desalting columns
Procedure:
-
Antibody Preparation: Dissolve the alkyne-functionalized mAb in PBS at a concentration of 2-5 mg/mL.
-
Dye Preparation: Prepare a 10 mM stock solution of this compound or Cy5-N3 in anhydrous DMSO.
-
Click Reaction Mixture: In a microcentrifuge tube, combine the antibody solution with the dye stock solution. A molar ratio of 5:1 to 10:1 (dye:antibody) is a good starting point.
-
Catalyst Addition: Prepare a fresh solution of CuSO₄:THPTA (1:5 molar ratio) in water. Add this to the reaction mixture to a final copper concentration of 100-200 µM.
-
Initiation of Reaction: Add freshly prepared sodium ascorbate solution (final concentration 1-2 mM) to the reaction mixture to initiate the click reaction.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light, with gentle mixing.
-
Purification: Remove unconjugated dye and reaction components by passing the reaction mixture through a PD-10 desalting column equilibrated with PBS.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the respective excitation maximum for the dye (646 nm for Cy5-N3, 750 nm for this compound).
In Vivo Tumor Imaging
This protocol outlines a procedure to compare the deep-tissue imaging capabilities of this compound and Cy5-N3 conjugated antibodies in a tumor-bearing mouse model.
Materials:
-
Tumor-bearing mice (e.g., subcutaneous xenograft model)
-
This compound-labeled antibody and Cy5-N3-labeled antibody
-
Sterile PBS
-
In vivo imaging system with appropriate filters for Cy5 and Cy7
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing mice.
-
Probe Administration: Inject an equimolar dose of either the this compound-labeled antibody or the Cy5-N3-labeled antibody intravenously via the tail vein. A separate cohort of animals should be used for each dye.
-
In Vivo Imaging: Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) using the in vivo imaging system. Ensure that the appropriate excitation and emission filters are used for each dye.
-
Data Analysis:
-
Draw regions of interest (ROIs) over the tumor and a non-tumor area (e.g., muscle) to quantify the fluorescence signal.
-
Calculate the signal-to-noise ratio (SNR) or tumor-to-background ratio (TBR) for each time point and for each dye.
-
Compare the SNR/TBR values between the this compound and Cy5-N3 groups to assess their relative performance in deep-tissue imaging.
-
-
Ex Vivo Analysis (Optional): At the final time point, euthanize the animals and excise the tumor and major organs for ex vivo imaging to confirm the biodistribution of the labeled antibodies.
Visualizing Signaling Pathways: Receptor-Mediated Endocytosis
A common application for fluorescently labeled antibodies is to track their engagement with cell surface receptors and subsequent internalization. This process, known as receptor-mediated endocytosis, is a key pathway in targeted drug delivery.
Conclusion
For deep-tissue imaging applications, this compound is the superior choice over Cy5-N3. Its longer excitation and emission wavelengths provide deeper tissue penetration and result in a significantly higher signal-to-noise ratio due to reduced tissue autofluorescence. While Cy5-N3 is a robust and widely used fluorophore for many applications, its performance diminishes in deep-tissue settings. The choice between these two dyes should be guided by the specific requirements of the experiment, with a clear preference for this compound when visualizing targets located deep within a living organism. Researchers should consider the trade-offs in photophysical properties and select the dye that best aligns with their imaging depth and sensitivity needs.
References
A Comparative Analysis of CY7-N3 and Alexa Fluor 750 for In Vivo Near-Infrared Imaging
In the rapidly advancing field of in vivo imaging, the choice of near-infrared (NIR) fluorophore is critical for achieving high-quality, reproducible data. For researchers, scientists, and drug development professionals, the selection between popular dyes like CY7-N3 and Alexa Fluor 750 can significantly impact experimental outcomes, particularly concerning signal brightness and sensitivity. This guide provides an objective, data-driven comparison of these two fluorophores to inform selection for demanding in vivo applications.
Executive Summary
Both this compound and Alexa Fluor 750 are prominent near-infrared dyes with spectral properties suitable for deep-tissue imaging, benefiting from reduced tissue autofluorescence in the NIR window (700-900 nm).[1][2] While their core spectral characteristics are similar, the scientific consensus, supported by manufacturer data and comparative studies, indicates that Alexa Fluor 750 generally provides superior brightness and photostability, especially in the context of bioconjugates.[3][4][5]
The primary advantage of this compound lies in its azide (B81097) functional group, making it ideal for modern bioconjugation techniques like copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC), or "click chemistry".[6] Alexa Fluor 750, commonly supplied as an N-hydroxysuccinimidyl (NHS) ester, is designed for conventional amine labeling on proteins and antibodies.
For applications prioritizing the highest possible signal intensity and stability, Alexa Fluor 750 is often the preferred choice.[3] However, CY7 and its derivatives remain a viable and often more cost-effective option, with this compound offering specialized conjugation flexibility.[3]
Photophysical Properties: A Quantitative Overview
The intrinsic brightness of a fluorophore is a function of its molar extinction coefficient (how efficiently it absorbs light) and its quantum yield (how efficiently it converts absorbed light into emitted fluorescence). The table below summarizes the key photophysical properties of Cy7 and Alexa Fluor 750.
| Property | CY7 (General) | Alexa Fluor 750 |
| Maximum Excitation (nm) | ~750 - 756[3][7] | 749 - 753[3] |
| Maximum Emission (nm) | ~776 - 800[2][3] | 775 - 782[3] |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | ~250,000[3][7] | ~290,000[3] |
| Quantum Yield (Φ) | ~0.12 - 0.3[3] | 0.12[3] |
| Reactive Group (as specified) | Azide (for this compound)[6] | NHS Ester |
Key Insights:
-
Both dyes have very high molar extinction coefficients, indicating excellent light-absorbing capabilities.[3]
-
The quantum yield of Cy7 can be higher than that of Alexa Fluor 750 in certain conditions, but it is also more variable and susceptible to quenching upon conjugation.[3][4]
-
Studies comparing Alexa Fluor dyes to Cy dyes have shown that protein conjugates of Alexa Fluor dyes are significantly more fluorescent than those of Cy dyes, especially at higher degrees of labeling.[4][8] This is attributed to the reduced formation of dye aggregates, which can quench fluorescence.[4]
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for antibody conjugation and a general workflow for in vivo imaging.
Antibody Conjugation Protocol: Alexa Fluor 750 NHS Ester
This protocol is adapted for labeling 1 mg of an IgG antibody.
Materials:
-
1 mg IgG antibody in amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
Alexa Fluor 750 NHS Ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
1 M Sodium Bicarbonate buffer (pH 8.3)
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Prepare Antibody: Ensure the antibody is at a concentration of 2-10 mg/mL in an amine-free buffer. If buffers like Tris or glycine (B1666218) are present, the antibody must be dialyzed against PBS.[9][10]
-
Prepare Dye Stock Solution: Immediately before use, dissolve the Alexa Fluor 750 NHS Ester in DMSO to create a 10 mg/mL stock solution.[11]
-
Adjust pH: Add 1/10th volume of 1 M sodium bicarbonate to the antibody solution to raise the pH to ~8.3.
-
Conjugation Reaction: While gently stirring, slowly add the reactive dye solution to the antibody solution. A typical starting molar ratio of dye-to-antibody is 10:1.[9]
-
Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.[9][11]
-
Purification: Separate the labeled antibody from unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.[12] The first colored band to elute is the antibody conjugate.
In Vivo Near-Infrared Imaging Protocol
This is a generalized workflow for imaging tumor-bearing mice with a NIR-labeled antibody.
Materials:
-
Tumor-bearing mouse model
-
NIR-labeled antibody conjugate (e.g., Cy7- or Alexa Fluor 750-labeled)
-
In vivo imaging system with appropriate excitation laser (~745 nm) and emission filter (~780 nm long pass)[12]
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Anesthesia: Anesthetize the mouse using a calibrated vaporizer system.[13]
-
Baseline Imaging: Acquire a pre-injection, whole-body fluorescence image to determine background autofluorescence levels.
-
Probe Administration: Inject approximately 1-5 nmol of the labeled antibody conjugate (typically in 100-200 µL of sterile PBS) via the tail vein.[12][13]
-
Longitudinal Imaging: Acquire fluorescence images at various time points post-injection (e.g., 4, 24, 48, 72 hours) to monitor the probe's biodistribution, tumor accumulation, and clearance from non-target organs.[12]
-
Ex Vivo Analysis (Optional): At the final time point, euthanize the mouse and dissect the tumor and major organs (liver, kidneys, spleen, etc.). Image the excised tissues to confirm in vivo signal localization and quantify biodistribution.[12][13]
-
Data Analysis: Quantify the fluorescence intensity in regions of interest (ROIs) drawn around the tumor and other tissues over time.
Diagrams and Visualizations
// Nodes Dye [label="Fluorophore Choice", shape=ellipse, fillcolor="#FBBC05"]; AF750 [label="Alexa Fluor 750\n(NHS Ester)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CY7N3 [label="this compound\n(Azide)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Properties Brightness [label="Brightness & Photostability", shape=rectangle]; Conjugation [label="Conjugation Chemistry", shape=rectangle];
// Logic Dye -> AF750 [label="Higher Priority"]; Dye -> CY7N3 [label="Alternative"];
AF750 -> Brightness [label="Generally Superior[3][4]"]; CY7N3 -> Brightness [label="Good, but prone to quenching[4]"];
AF750 -> Conjugation [label="Amine Labeling (Lysine)"]; CY7N3 -> Conjugation [label="Click Chemistry (Alkyne)[6]"]; } .dot Caption: Decision logic for fluorophore selection.
References
- 1. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chempep.com [chempep.com]
- 3. benchchem.com [benchchem.com]
- 4. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cancer.iu.edu [cancer.iu.edu]
- 6. This compound | Near-infrared/NIR dye | Click chemistry | Azide | TargetMol [targetmol.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. benchchem.com [benchchem.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
CY7-N3: A Superior Near-Infrared Azide Dye for Bio-imaging and Drug Development
In the rapidly advancing fields of biomedical imaging and targeted drug delivery, the choice of fluorescent probe is critical for achieving high sensitivity, deep tissue penetration, and clear signal-to-noise ratios. Near-infrared (NIR) azide (B81097) dyes, which are amenable to bioorthogonal "click" chemistry, have emerged as indispensable tools for researchers. This guide provides a comprehensive comparison of CY7-N3 with other commonly used NIR azide dyes, highlighting its advantages and providing supporting experimental data for informed decision-making.
Key Advantages of this compound Over Other NIR Azide Dyes
This compound, a derivative of the heptamethine cyanine (B1664457) dye Cy7, offers several distinct advantages for researchers, scientists, and drug development professionals. Operating within the NIR window (typically 700-900 nm), this compound allows for imaging with minimal interference from biological autofluorescence and reduced light scattering, enabling deeper tissue penetration.[1]
The primary benefits of utilizing this compound include:
-
Reduced Autofluorescence: Biological tissues exhibit minimal intrinsic fluorescence in the NIR spectrum, leading to a significantly improved signal-to-noise ratio compared to dyes that fluoresce in the visible range.
-
Deeper Tissue Penetration: NIR light is less absorbed and scattered by tissue components like hemoglobin and water, facilitating non-invasive imaging of deep-seated biological targets in vivo.
-
High Molar Extinction Coefficient: CY7 dyes are known for their high capacity to absorb light, which translates into a strong fluorescent signal.
-
Versatility in Bioconjugation: The azide (N3) functional group on this compound allows for straightforward and highly specific covalent attachment to a wide range of biomolecules modified with an alkyne group via copper-catalyzed or copper-free click chemistry.
Quantitative Comparison of NIR Azide Dyes
| Property | This compound (and derivatives) | ICG (Indocyanine Green) & Derivatives | IRDye 800CW & Derivatives |
| Excitation Maximum (λex) | ~749-756 nm[2] | ~780 nm[3] | ~774-778 nm[3] |
| Emission Maximum (λem) | ~767-779 nm[2] | ~820 nm[3] | ~794-803 nm[3] |
| Molar Extinction Coeff. (ε) | ~200,000 - 250,000 M⁻¹cm⁻¹[2] | ~200,000 M⁻¹cm⁻¹[3] | ~240,000 - 242,000 M⁻¹cm⁻¹[3][4] |
| Quantum Yield (Φ) | ~0.28 (unconjugated)[2] | Low, ~0.027 (free in PBS)[5] | ~0.09 - 0.12 (conjugated to HSA)[4] |
| Photostability | Moderate, can be susceptible to photobleaching. | Generally considered to have poor photostability.[6][7] | High photostability.[3] |
| Reactive Group | Azide | NHS Ester, Carboxylate (for derivatives) | NHS Ester, Azide (for derivatives) |
Note: The data presented is a compilation from multiple sources and should be used as a general guide. For critical applications, in-house validation is recommended.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable experimental outcomes. Below are representative protocols for key experiments involving this compound and other NIR azide dyes.
Protocol 1: Antibody Conjugation with this compound via Click Chemistry
This protocol describes the labeling of an alkyne-modified antibody with this compound.
Materials:
-
Alkyne-modified antibody (in amine-free buffer, e.g., PBS)
-
This compound
-
Anhydrous DMSO
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Sodium Ascorbate (B8700270)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification
-
Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer, pH 7.4
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
Prepare the antibody: Adjust the concentration of the alkyne-modified antibody to 2-5 mg/mL in the reaction buffer.
-
Prepare the catalyst solution: Prepare a fresh solution of 20 mM CuSO4 and 100 mM THPTA in water. Prepare a fresh solution of 300 mM sodium ascorbate in water.[8]
-
Reaction setup: In a microcentrifuge tube, combine the following in order:
-
Alkyne-modified antibody
-
This compound stock solution (to achieve a desired molar excess, typically 5-10 fold over the antibody)
-
CuSO4/THPTA solution
-
-
Initiate the reaction: Add the sodium ascorbate solution to the reaction mixture to initiate the click reaction.[8]
-
Incubation: Gently mix and incubate the reaction at room temperature for 1-2 hours, protected from light.
-
Purification: Purify the this compound labeled antibody from unreacted dye and catalyst using a size-exclusion chromatography column equilibrated with PBS.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and the absorbance maximum of CY7 (around 750 nm).
Protocol 2: In Vivo Imaging with a CY7-Labeled Probe
This protocol provides a general guideline for in vivo imaging in a mouse model.
Materials:
-
CY7-labeled probe (e.g., antibody, peptide)
-
Anesthetic (e.g., isoflurane)
-
In vivo imaging system with appropriate NIR filters
-
Sterile PBS
Procedure:
-
Animal Preparation: Anesthetize the mouse using a calibrated vaporizer with isoflurane.[2]
-
Probe Administration: Dilute the CY7-labeled probe in sterile PBS to the desired concentration. A typical starting dose for an antibody is around 50 µg.[2] Administer the probe via intravenous (tail vein) injection.
-
In Vivo Imaging: Place the anesthetized animal in the imaging chamber of the in vivo imaging system.
-
Image Acquisition: Acquire images at various time points post-injection to monitor the biodistribution and target accumulation of the probe. Typical imaging parameters for CY7 are:
-
Data Analysis: Use the imaging software to draw regions of interest (ROIs) over the target tissue (e.g., tumor) and a non-target tissue to quantify the signal intensity and calculate the target-to-background ratio.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Improvement of Photostability and NIR Activity of Cyanine Dye through Nanohybrid Formation: Key Information from Ultraf… [ouci.dntb.gov.ua]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. IRDye 800CW-Human serum albumin - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. Assembly-enhanced indocyanine green nanoparticles for fluorescence imaging-guided photothermal therapy - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D4TB01604A [pubs.rsc.org]
- 7. Enhanced photostability of ICG in close proximity to gold colloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. vectorlabs.com [vectorlabs.com]
- 9. creative-bioarray.com [creative-bioarray.com]
Navigating the Crowded Spectrum: A Guide to Spectral Overlap with CY7-N3
For researchers, scientists, and drug development professionals utilizing fluorescence-based assays, careful consideration of spectral overlap is paramount for generating accurate and reproducible data. This guide provides a comprehensive comparison of the near-infrared (NIR) fluorophore CY7-N3 with other commonly used fluorophores, offering quantitative data and detailed experimental protocols to mitigate spectral crosstalk and ensure data integrity.
This compound, a member of the cyanine (B1664457) dye family, is a versatile tool for biological imaging and detection, particularly for in vivo studies.[1] Its fluorescence emission in the near-infrared spectrum (approximately 775-800 nm) offers significant advantages, including deeper tissue penetration and reduced autofluorescence from biological samples.[1] However, in multiplexing experiments where multiple fluorophores are used simultaneously, the potential for spectral overlap with other dyes can lead to inaccurate results. This guide aims to provide a clear understanding of these potential spectral conflicts and how to address them.
Quantitative Comparison of Fluorophore Spectral Properties
To facilitate the selection of appropriate fluorophores for multiplexing with this compound, the following table summarizes the key spectral properties of this compound and other common fluorophores. Minimizing the overlap between the emission spectrum of one fluorophore and the excitation spectrum of another is crucial for avoiding fluorescence resonance energy transfer (FRET) and spectral bleed-through.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (Φ) |
| This compound (Sulfo-Cyanine7-N3) | ~750 - 770[1] | ~775 - 800[1] | ~250,000[2] | ~0.3[2] |
| Cy5 | ~649 | ~670[1] | ~250,000 | ~0.2 |
| Alexa Fluor 647 | ~650 | ~668 | ~270,000 | ~0.33 |
| Allophycocyanin (APC) | ~650 | ~660 | ~700,000 | ~0.68 |
| PE-Cy7 | ~496, 565 | ~785 | N/A (tandem) | N/A (tandem) |
| Alexa Fluor 750 | ~749 | ~775 | ~290,000 | ~0.12 |
| IRDye 800CW | ~774 | ~789 | ~240,000 | ~0.08 |
Note: Spectral properties can be influenced by the local environment (e.g., solvent, pH, conjugation to a biomolecule). The values presented here are approximations for comparative purposes.
Understanding and Mitigating Spectral Overlap
Spectral overlap occurs when the emission spectrum of a donor fluorophore overlaps with the excitation spectrum of an acceptor fluorophore. This can lead to two primary issues:
-
Spectral Bleed-through (Crosstalk): The emission of a brighter fluorophore is detected in the channel designated for a dimmer fluorophore.
-
Fluorescence Resonance Energy Transfer (FRET): A non-radiative energy transfer from an excited donor to a nearby acceptor, resulting in quenching of the donor's fluorescence and sensitized emission from the acceptor.
The following diagram illustrates the concept of spectral overlap between two hypothetical fluorophores.
Caption: Conceptual diagram illustrating spectral overlap between a donor and an acceptor fluorophore.
Experimental Protocols for Assessing Spectral Overlap
To empirically determine the extent of spectral overlap in your specific experimental setup, the following protocols are recommended:
Measurement of Individual Fluorophore Spectra
Objective: To obtain the precise excitation and emission spectra of each fluorophore conjugate in the experimental buffer.
Materials:
-
Spectrofluorometer with excitation and emission monochromators
-
Quartz cuvettes
-
Your this compound conjugate and other fluorophore conjugates
-
Experimental buffer
Procedure:
-
Prepare a dilute solution of each fluorophore conjugate in the experimental buffer. The concentration should be low enough to avoid inner filter effects.
-
Emission Spectrum: a. Set the excitation monochromator to the known excitation maximum of the fluorophore. b. Scan the emission monochromator across a range that covers the expected emission spectrum. c. Record the fluorescence intensity at each emission wavelength.
-
Excitation Spectrum: a. Set the emission monochromator to the known emission maximum of the fluorophore. b. Scan the excitation monochromator across a range that covers the expected excitation spectrum. c. Record the fluorescence intensity at each excitation wavelength.
-
Repeat for each fluorophore conjugate.
-
Plot the normalized intensity versus wavelength for both the excitation and emission spectra of all fluorophores on the same graph to visualize the areas of spectral overlap.
Single-Color Compensation Controls for Flow Cytometry
Objective: To determine the amount of spectral spillover from each individual fluorophore into other detection channels and to calculate a compensation matrix.
Materials:
-
Flow cytometer
-
Cells or beads stained with a single fluorophore conjugate for each color in your panel
-
Unstained cells or beads (negative control)
Procedure:
-
Set up the flow cytometer with the appropriate laser lines and filter sets for your panel of fluorophores.
-
Run the unstained control to set the baseline fluorescence.
-
Run each single-color stained sample individually.
-
For each single-color control, record the signal in its primary detector and the spillover signal in all other detectors.
-
Use the flow cytometry software's compensation tools to calculate the compensation matrix. This matrix will be applied to your multicolor samples to correct for spectral overlap.
Logical Workflow for Minimizing Spectral Overlap
The following workflow outlines the key steps to consider when designing a multiplex fluorescence experiment to minimize spectral overlap.
Caption: A logical workflow for designing and executing multiplex fluorescence experiments to minimize spectral overlap.
References
A Head-to-Head Comparison of Near-Infrared Azide Dyes: CY7-N3 vs. IRDye 800CW Azide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing fields of biological imaging and targeted drug delivery, the selection of appropriate fluorescent probes is paramount for achieving high sensitivity and specificity. Near-infrared (NIR) dyes are particularly valuable due to their ability to penetrate deeper into biological tissues with minimal autofluorescence. This guide provides a comprehensive comparative analysis of two widely used NIR azide-functionalized dyes, CY7-N3 and IRDye 800CW azide (B81097), to aid in the selection of the optimal probe for specific research applications.
Both this compound and IRDye 800CW azide are cyanine-based dyes equipped with an azide (N3) group, enabling their conjugation to biomolecules via "click chemistry." This bioorthogonal ligation strategy allows for the precise and stable attachment of the dye to a target molecule, such as a protein, antibody, or oligonucleotide, that has been modified with a corresponding alkyne or strained cyclooctyne (B158145) group.
Physicochemical and Spectral Properties: A Quantitative Comparison
A clear understanding of the fundamental properties of each dye is crucial for designing and interpreting fluorescence-based experiments. The following table summarizes the key physicochemical and spectral properties of this compound and IRDye 800CW azide based on available data.
| Property | This compound (Sulfo-Cyanine7-N3) | IRDye 800CW Azide |
| Excitation Maximum (λex) | ~750 - 756 nm[1][2] | ~774 - 778 nm[3][4][5] |
| Emission Maximum (λem) | ~773 - 779 nm[1][2] | ~789 - 794 nm[3][4][5] |
| Molar Extinction Coefficient (ε) | ~199,000 - 255,000 M⁻¹cm⁻¹[6][7] | ~240,000 M⁻¹cm⁻¹ (in PBS)[4][5][8] |
| Quantum Yield (Φ) | ~0.3[2][7] | ~0.05 - 0.12[9][10][11] |
| Molecular Weight | ~765 g/mol [1] | Varies by supplier, typically >1000 g/mol |
| Solubility | Water-soluble[12] | High water solubility[13] |
Performance in Key Applications
Both this compound and IRDye 800CW azide are versatile tools for a range of applications, from in vitro assays to in vivo imaging.
In Vitro Applications:
-
Flow Cytometry & Fluorescence Microscopy: The high brightness of both dyes makes them suitable for labeling cells and biomolecules for analysis by flow cytometry and fluorescence microscopy. Their emission in the NIR spectrum minimizes interference from cellular autofluorescence.
-
Western Blotting & In-Cell Westerns: IRDye 800CW, in particular, is a well-established dye for protein detection on Western blots and in-cell Western assays due to its high signal-to-noise ratio.[5] While this compound can also be used, IRDye 800CW is more commonly cited for these applications.
In Vivo Imaging:
The NIR properties of both dyes are highly advantageous for in vivo imaging in animal models, allowing for deep tissue penetration and reduced background signal.
-
Biodistribution and Pharmacokinetics: The high water solubility of both dyes generally leads to rapid systemic distribution and clearance, primarily through the renal route.[4] This can contribute to lower non-specific background signals over time.
-
Targeted Imaging: When conjugated to a targeting moiety (e.g., an antibody or peptide), both dyes can be used for the specific visualization of tumors or other biological targets. The choice between the two may depend on the specific brightness and photostability requirements of the study. IRDye 800CW has been extensively used in preclinical and even clinical research for targeted imaging.[14]
Chemical Reactivity and Stability
Both this compound and IRDye 800CW azide are designed for click chemistry, offering versatile and robust methods for bioconjugation.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and widely used click reaction that requires a copper(I) catalyst.[12] It is suitable for a broad range of biomolecules.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This "copper-free" click reaction utilizes a strained cyclooctyne (e.g., DBCO) instead of a terminal alkyne. The absence of a cytotoxic copper catalyst makes SPAAC ideal for live-cell labeling and in vivo applications.[12][15]
In terms of stability, cyanine (B1664457) dyes, in general, can be susceptible to photobleaching upon prolonged exposure to light. However, both CY7 and IRDye 800CW are considered to be among the more photostable NIR dyes available.[6][16] IRDye 800CW, in particular, is often highlighted for its exceptional photostability.[4]
Experimental Protocols
Detailed methodologies are crucial for reproducible experimental outcomes. Below are representative protocols for key experiments involving these dyes.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the labeling of an alkyne-modified protein with an azide-functionalized NIR dye.
Materials:
-
Alkyne-modified protein in phosphate-buffered saline (PBS)
-
This compound or IRDye 800CW azide stock solution in anhydrous DMSO
-
Copper(II) sulfate (B86663) (CuSO4) stock solution
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) ligand stock solution
-
Sodium ascorbate stock solution (freshly prepared)
-
Size-exclusion chromatography column
Procedure:
-
In a microcentrifuge tube, combine the alkyne-modified protein with the azide-functionalized dye.
-
Add the copper sulfate and ligand solution to the mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubate the reaction at room temperature for 30-60 minutes, protected from light.
-
Purify the labeled protein from excess dye and catalyst using a size-exclusion chromatography column.
-
Characterize the final conjugate by UV-Vis spectroscopy to determine the degree of labeling and by SDS-PAGE to confirm conjugation.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the copper-free labeling of a DBCO-modified biomolecule.
Materials:
-
DBCO-modified biomolecule in a suitable buffer
-
This compound or IRDye 800CW azide stock solution in anhydrous DMSO
-
Size-exclusion chromatography column
Procedure:
-
Combine the DBCO-modified biomolecule with the azide-functionalized dye in a microcentrifuge tube.
-
Incubate the reaction at room temperature for 1-4 hours, or as determined by optimization experiments, protected from light.
-
Purify the labeled biomolecule using a size-exclusion chromatography column.
-
Characterize the final conjugate to confirm labeling.
Conclusion: Selecting the Optimal Dye
The choice between this compound and IRDye 800CW azide will ultimately depend on the specific requirements of the experiment.
-
IRDye 800CW azide is an excellent choice for researchers seeking a well-characterized, highly soluble, and exceptionally photostable dye for a broad range of applications, including quantitative in vitro assays and in vivo imaging where high signal-to-noise is critical.
-
This compound is a valuable alternative, offering high brightness and water solubility. Its slightly shorter excitation and emission wavelengths may be advantageous in certain multiplexing experiments.
For both dyes, the use of click chemistry provides a robust and versatile method for bioconjugation. When working in live cells or in vivo, the copper-free SPAAC reaction is highly recommended to avoid potential cytotoxicity from the copper catalyst. As with any fluorescent probe, it is advisable to perform small-scale optimization experiments to determine the ideal labeling conditions and to validate the performance of the dye in the specific experimental context.
References
- 1. chempep.com [chempep.com]
- 2. Cyanine 7 azide [equivalent to Cy7® azide] | AAT Bioquest [aatbio.com]
- 3. rndsystems.com [rndsystems.com]
- 4. benchchem.com [benchchem.com]
- 5. licorbio.com [licorbio.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. apexbt.com [apexbt.com]
- 8. Single-Dose Intravenous Toxicity Study of IRDye 800CW in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. IRDye 800CW-Human serum albumin - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. ld.ru [ld.ru]
- 14. researchgate.net [researchgate.net]
- 15. vectorlabs.com [vectorlabs.com]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to the Stability of CY7-N3 Conjugates
For researchers, scientists, and drug development professionals, the long-term stability of fluorescently labeled bioconjugates is paramount for reproducible and reliable experimental outcomes. This guide provides an objective comparison of the stability of CY7-N3 conjugates over time against a key alternative, Alexa Fluor™ 750 C5 Azide, and discusses alternative conjugation chemistries. The comparisons are supported by experimental data to inform the selection of the most appropriate reagents for near-infrared (NIR) applications.
Quantitative Stability Comparison
The stability of a fluorescent conjugate is influenced by the dye's intrinsic photostability and the chemical stability of the linkage to the biomolecule. Data from various studies indicate that while Cy7 is a widely used NIR dye, alternatives like the Alexa Fluor series often exhibit superior performance, particularly in terms of photostability.
| Feature | This compound Conjugate | Alexa Fluor™ 750 Azide Conjugate | Key Considerations |
| Photostability | Prone to photobleaching upon light exposure.[1][2][3][4][5] | Significantly more resistant to photobleaching.[2][5] | Alexa Fluor 750 offers a distinct advantage for applications requiring long or repeated light exposure, such as time-lapse microscopy.[1] |
| Linkage Stability (Triazole) | The triazole bond formed via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition is highly stable. | The same highly stable triazole linkage is formed. | The primary difference in conjugate stability will likely stem from the dye's properties, not the linkage. |
| Brightness | High molar extinction coefficient.[6][7] | Generally higher quantum yield, resulting in brighter conjugates.[1][5] | Brighter conjugates can improve signal-to-noise ratios, allowing for lower concentrations or shorter exposure times.[1] |
| Storage Stability | Recommended storage at -20°C or -80°C in the dark to minimize degradation.[8][9] | Similar storage conditions are recommended to preserve dye integrity. | Repeated freeze-thaw cycles should be avoided for both types of conjugates. |
| pH Sensitivity | Fluorescence is stable over a broad pH range.[7] | Fluorescence is also largely insensitive to pH.[4] | Both are suitable for a wide range of biological buffers. |
Alternative Conjugation Chemistries
While the azide-alkyne cycloaddition ("click chemistry") used with this compound provides a very stable covalent bond, other conjugation methods offer alternatives. The stability of the resulting linkage is a critical factor.
| Linkage Chemistry | Reactants | Relative Stability | Notes |
| Oxime Ligation | Aminooxy & Aldehyde/Ketone | Very High | Forms a highly stable C=N bond, more stable than hydrazone linkages, especially against hydrolysis. |
| Hydrazone Ligation | Hydrazide & Aldehyde/Ketone | Moderate | Less stable than oxime linkages and can be reversible under certain conditions. |
| Thioether Bond | Maleimide & Thiol (Cysteine) | High | Forms a stable C-S bond, but maleimides can be unstable in aqueous solution over time. |
| Amide Bond | NHS Ester & Amine (Lysine) | High | A very common and stable linkage, but NHS esters are prone to hydrolysis during the conjugation reaction, which can reduce efficiency.[5] |
Experimental Protocols
Protocol 1: General Procedure for Assessing Photostability of Fluorescent Conjugates
This protocol outlines a method to quantify the photostability of dye-conjugated proteins immobilized on a surface.
Materials:
-
This compound and Alexa Fluor 750 Azide conjugated to a model protein (e.g., BSA or an antibody).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Microscope slides or 96-well glass-bottom plates.
-
Fluorescence microscope with a suitable NIR laser line (e.g., 750 nm) and detector.
-
Image analysis software (e.g., ImageJ).
Procedure:
-
Immobilization: Adsorb the fluorescent protein conjugates onto the glass surface of the slide or plate at a standard concentration (e.g., 10 µg/mL) for 1 hour at room temperature.
-
Washing: Gently wash the surface three times with PBS to remove any unbound conjugate.
-
Imaging:
-
Acquire an initial image (t=0) using a fixed excitation laser power and exposure time.
-
Continuously expose the sample to the excitation laser for a defined period (e.g., 5-10 minutes).
-
Acquire images at regular intervals (e.g., every 30 seconds) during the exposure period.
-
-
Data Analysis:
-
Using image analysis software, measure the mean fluorescence intensity of the sample area at each time point.
-
Normalize the intensity at each time point to the initial intensity at t=0.
-
Plot the normalized fluorescence intensity as a function of time. The rate of decay represents the photobleaching rate.
-
Protocol 2: Assessing Chemical Stability in Solution
This protocol describes a method to evaluate the stability of the conjugate in a biological buffer over time.
Materials:
-
Purified fluorescent protein conjugate (e.g., this compound-Antibody) at a known concentration.
-
Storage buffer (e.g., PBS, pH 7.4).
-
Spectrofluorometer.
-
Incubator or water bath set to a relevant temperature (e.g., 4°C, 25°C, or 37°C).
Procedure:
-
Sample Preparation: Prepare aliquots of the fluorescent conjugate in the storage buffer.
-
Incubation: Store the aliquots at the desired temperatures, protected from light.
-
Fluorescence Measurement:
-
At designated time points (e.g., 0, 24, 48, 72 hours, 1 week), remove an aliquot from storage.
-
Allow the sample to equilibrate to room temperature.
-
Measure the fluorescence emission spectrum using a spectrofluorometer with fixed excitation and emission wavelengths.
-
-
Data Analysis:
-
Record the peak fluorescence intensity at each time point.
-
Plot the fluorescence intensity as a function of time for each temperature condition. A decrease in intensity indicates degradation of the conjugate.
-
Visualizations
Caption: Workflow for assessing the photostability and chemical stability of fluorescent conjugates.
Caption: Comparison of different stable linkages formed through common bioconjugation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.uci.edu [chem.uci.edu]
- 4. cancer.iu.edu [cancer.iu.edu]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Evaluation of Chemical Fluorescent Dyes as a Protein Conjugation Partner for Live Cell Imaging | PLOS One [journals.plos.org]
- 9. benchchem.com [benchchem.com]
A Quantitative Comparison of CY7-N3 Quantum Yield with Competing Near-Infrared Dyes
In the rapidly advancing fields of biomedical research and drug development, the selection of appropriate fluorescent probes is paramount for achieving high-sensitivity and high-resolution imaging. Near-infrared (NIR) dyes are particularly valuable due to their ability to penetrate deeper into biological tissues with minimal autofluorescence. This guide provides an objective, data-driven comparison of the fluorescence quantum yield of CY7-N3, a popular azide-functionalized cyanine (B1664457) dye, with other commonly used NIR dyes: Alexa Fluor 750, Indocyanine Green (ICG), and DyLight 750.
Quantitative Data Summary
The fluorescence quantum yield (Φ) is a critical measure of a fluorophore's efficiency, representing the ratio of photons emitted to photons absorbed. A higher quantum yield indicates a brighter dye, which is crucial for sensitive detection in various applications. The table below summarizes the quantum yields and spectral properties of this compound and its competitors.
| Dye | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Brightness (ε × Φ) |
| Sulfo-CY7-N3 | 750[1] | 773[1] | 0.24 [1] | 240,600[1] | 57,744 |
| Alexa Fluor 750 | 749[2] | 775[2] | 0.12[2][3][4][5] | 270,000 | 32,400 |
| Indocyanine Green (ICG) | ~780 | ~820 | 0.029 - 0.05 (in aqueous media)[6][7] | ~150,000 - 200,000 | 4,350 - 10,000 |
| DyLight 750 | 752[8] | 778[8] | Not explicitly stated, but spectrally similar to Alexa Fluor 750. | 210,000[8] | - |
Note: The quantum yield of ICG is highly dependent on the solvent and its concentration. In organic solvents like DMSO, the quantum yield can be significantly higher (up to 0.42)[7][9]. However, for biological applications, the performance in aqueous environments is more relevant. The brightness is a calculated metric to estimate the overall fluorescence intensity.
Experimental Protocols
The determination of fluorescence quantum yield is a critical experimental procedure for characterizing and comparing fluorescent dyes. The most common method is the relative quantum yield measurement, which compares the fluorescence of the sample to a well-characterized standard with a known quantum yield.
Relative Quantum Yield Measurement Protocol
This protocol outlines the steps for determining the relative fluorescence quantum yield of a NIR dye using a reference standard.
1. Materials and Instruments:
-
Fluorophore of Interest (Sample): this compound or other dye to be measured.
-
Reference Standard: A well-characterized dye with a known quantum yield in the same spectral region (e.g., another cyanine dye with a certified quantum yield).
-
Solvent: High-purity solvent in which both the sample and standard are soluble and stable (e.g., phosphate-buffered saline (PBS) for biological applications).
-
Spectrophotometer: To measure absorbance.
-
Spectrofluorometer: To measure fluorescence emission.
-
Cuvettes: Quartz cuvettes for both absorbance and fluorescence measurements.
2. Sample Preparation:
-
Prepare a series of dilute solutions of both the sample and the reference standard in the chosen solvent.
-
The absorbance of these solutions at the excitation wavelength should be kept low (typically below 0.1) to avoid inner filter effects.
3. Absorbance Measurement:
-
Measure the absorbance spectra of all prepared solutions using the spectrophotometer.
-
Determine the absorbance at the excitation wavelength that will be used for the fluorescence measurements.
4. Fluorescence Measurement:
-
Using the spectrofluorometer, record the fluorescence emission spectra of all sample and standard solutions.
-
The excitation wavelength should be the same for both the sample and the standard if their absorption spectra overlap sufficiently. If not, a correction for the lamp intensity and detector response at different wavelengths is necessary.
5. Data Analysis and Calculation:
-
Integrate the area under the fluorescence emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.
-
The relationship should be linear, and the slope of the resulting lines should be determined.
-
The quantum yield of the sample (Φ_sample) is calculated using the following equation[10]:
Φ_sample = Φ_std * (m_sample / m_std) * (n_sample / n_std)²
Where:
-
Φ_std is the quantum yield of the standard.
-
m_sample and m_std are the slopes of the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.
-
n_sample and n_std are the refractive indices of the sample and standard solutions (if different solvents are used). If the same solvent is used, this term becomes 1.
-
Visualizations
Experimental Workflow for Quantum Yield Determination
Caption: Workflow for Relative Fluorescence Quantum Yield Determination.
Signaling Pathway: HIF-1α/OATPs Mediated NIR Dye Uptake in Cancer
Near-infrared dyes are frequently conjugated to targeting moieties, such as antibodies, for specific delivery to cancer cells for imaging and therapeutic applications. One relevant mechanism for the uptake of certain heptamethine cyanine dyes in tumors involves the Hypoxia-Inducible Factor 1-alpha (HIF-1α) and Organic Anion-Transporting Polypeptides (OATPs) signaling axis[11][12]. Under hypoxic conditions, often found in solid tumors, HIF-1α is stabilized and promotes the expression of OATPs, which in turn can facilitate the transport of NIR dyes into the cancer cells.
References
- 1. Sulfo-Cy7 azide | BroadPharm [broadpharm.com]
- 2. Alexa Fluor conjugated secondary antibodies | Abcam [abcam.com]
- 3. Quantum Yield [Alexa Fluor 750] | AAT Bioquest [aatbio.com]
- 4. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Photophysical Properties of Indocyanine Green in the Shortwave Infrared Region - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ICG revisited: excited-state dynamics as a function of dye concentration and solvent environment - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. DyLight 750-MES-1 E-selectin monoclonal antibody - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ICG revisited: excited-state dynamics as a function of dye concentration and solvent environment - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01894C [pubs.rsc.org]
- 10. agilent.com [agilent.com]
- 11. Near-infrared fluorescence imaging of cancer mediated by tumor hypoxia and HIF1α/OATPs signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Heptamethine carbocyanine dye-mediated near-infrared imaging of canine and human cancers through the HIF-1α/OATPs signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
Validating CY7-N3 Labeling Efficiency with HPLC: A Comparative Guide
In the realm of bioconjugation, the precise and efficient labeling of biomolecules is paramount for the accuracy and reliability of downstream applications. Near-infrared (NIR) fluorescent dyes, such as CY7-N3, have gained prominence for their utility in in vivo imaging and other sensitive detection methods, owing to reduced tissue autofluorescence in this spectral range.[1][2] this compound, an azide-functionalized cyanine (B1664457) dye, is designed for covalent attachment to biomolecules via "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity.[3][4]
This guide provides a comprehensive overview of the validation of this compound labeling efficiency using High-Performance Liquid Chromatography (HPLC). It offers detailed experimental protocols, a comparative analysis with an alternative NIR dye, Cy5-N3, and visual diagrams to elucidate the workflow and underlying principles. This information is intended for researchers, scientists, and drug development professionals seeking to employ NIR fluorescent probes in their work.
Comparative Analysis of Labeling Efficiency
Table 1: Comparison of this compound and Cy5-N3 Labeling Efficiency
| Feature | This compound | Cy5-N3 (Alternative) |
| Labeling Chemistry | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) |
| Reaction Efficiency | Approaching 100% (Typical for SPAAC reactions)[6] | Approaching 100% (Typical for SPAAC reactions)[6] |
| Excitation Max (nm) | ~750 nm | ~650 nm |
| Emission Max (nm) | ~775 nm | ~670 nm |
| Key Advantage | Near-infrared emission, ideal for deep tissue imaging with minimal autofluorescence.[1][7] | Bright and photostable, well-suited for a wide range of in vitro fluorescence applications.[7][8] |
Note: The reaction efficiency is based on the generally high conversion rates observed for SPAAC reactions with biomolecules.
Experimental Protocols
The following protocols provide a step-by-step guide for labeling an antibody with this compound and validating the conjugation efficiency by Reverse-Phase HPLC (RP-HPLC).
Antibody Modification with a Strained Alkyne
To enable the click chemistry reaction, the antibody must first be functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO).
Materials:
-
Antibody of interest (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.4)
-
DBCO-PEG4-NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation: Adjust the antibody concentration to 2-5 mg/mL in the reaction buffer.
-
DBCO-PEG4-NHS Ester Preparation: Dissolve the DBCO-PEG4-NHS ester in DMSO to a concentration of 10 mg/mL immediately before use.
-
Conjugation Reaction: Add a 10-fold molar excess of the DBCO-PEG4-NHS ester solution to the antibody solution. Incubate for 1 hour at room temperature with gentle mixing, protected from light.
-
Purification: Remove the excess, unreacted DBCO reagent by passing the reaction mixture through a desalting column equilibrated with PBS (pH 7.4).
-
Characterization: Determine the concentration of the DBCO-modified antibody using a spectrophotometer at 280 nm.
SPAAC Labeling with this compound
Materials:
-
DBCO-modified antibody
-
This compound
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
This compound Preparation: Dissolve this compound in DMSO or water to a concentration of 1 mg/mL.
-
Labeling Reaction: Add a 3 to 5-fold molar excess of the this compound solution to the DBCO-modified antibody. Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.[4]
-
Purification: Purify the CY7-labeled antibody from unreacted this compound using a desalting column or size-exclusion chromatography.
Validation by Reverse-Phase HPLC
RP-HPLC can be used to separate the labeled antibody from the unlabeled antibody and free dye, allowing for the quantification of labeling efficiency.
HPLC System and Conditions:
-
Column: C4 or C8 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) suitable for protein separations.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 20% to 80% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 280 nm (for the antibody) and fluorescence detection with excitation at ~750 nm and emission at ~775 nm (for CY7).
Procedure:
-
Inject a sample of the purified, CY7-labeled antibody onto the HPLC system.
-
Monitor the chromatogram for peaks corresponding to the labeled antibody, unlabeled antibody, and any remaining free dye.
-
The labeling efficiency can be calculated by comparing the peak area of the labeled antibody to the total peak area of both the labeled and unlabeled antibody.
Hypothetical HPLC Data:
Table 2: Example HPLC Results for this compound Labeled Antibody
| Compound | Retention Time (min) | Peak Area (280 nm) | Peak Area (775 nm) |
| Unlabeled Antibody | 15.2 | 5,000 | 0 |
| CY7-Labeled Antibody | 16.5 | 95,000 | 1,200,000 |
| Free this compound | 5.8 | 0 | 10,000 |
In this hypothetical example, the high peak area of the CY7-labeled antibody at both 280 nm and 775 nm, compared to the small peak for the unlabeled antibody, would indicate a high labeling efficiency.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and a potential application of the labeled antibody.
Caption: Experimental workflow for antibody labeling and validation.
Caption: Application of a CY7-labeled antibody in cell imaging.
Conclusion
The validation of labeling efficiency is a critical step in the development and application of fluorescently labeled biomolecules. This compound, in conjunction with SPAAC chemistry, offers a robust method for labeling antibodies and other proteins for near-infrared applications. The use of RP-HPLC provides a reliable and quantitative method for assessing the degree of labeling, ensuring the quality and consistency of the final conjugate. While direct comparative data for this compound is emerging, the high efficiency of SPAAC reactions provides a strong foundation for its use in demanding applications such as in vivo imaging and quantitative cell-based assays.
References
- 1. Far-Red and Near Infrared Dyes [jacksonimmuno.com]
- 2. biotium.com [biotium.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. [PDF] Labeling of Antibodies with Cy3‐, Cy3.5‐, Cy5‐, and Cy5.5‐monofunctional Dyes at Defined Dye/Protein Ratios | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. content.protocols.io [content.protocols.io]
- 8. Anomalous fluorescence enhancement of Cy3 and cy3.5 versus anomalous fluorescence loss of Cy5 and Cy7 upon covalent linking to IgG and noncovalent binding to avidin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: CY7-N3 vs. Alexa Fluor Dyes for Near-Infrared Fluorescence Applications
A comprehensive guide for researchers, scientists, and drug development professionals on the cost-effectiveness and performance of CY7-N3 and Alexa Fluor near-infrared dyes.
In the realm of fluorescence imaging and analysis, particularly for in vivo studies and deep-tissue applications, the choice of a near-infrared (NIR) fluorescent probe is a critical determinant of experimental success. Among the plethora of available options, cyanine (B1664457) dyes, such as this compound, and the Alexa Fluor series of dyes are prominent contenders. This guide provides an objective, data-driven comparison of the cost-effectiveness and performance of this compound and its spectrally similar counterpart, Alexa Fluor 750, to aid researchers in making informed decisions for their specific needs.
Quantitative Performance Metrics: A Side-by-Side Comparison
The performance of a fluorescent dye is primarily dictated by its photophysical properties, including its absorption and emission spectra, molar extinction coefficient (a measure of how strongly it absorbs light), and quantum yield (the efficiency of converting absorbed light into emitted fluorescence). The brightness of a fluorophore is a product of its molar extinction coefficient and quantum yield.
Here, we present a summary of the key quantitative data for CY7 and the spectrally comparable Alexa Fluor 750. It is important to note that this compound is an azide-functionalized derivative of Cy7, designed for click chemistry applications, while the most common amine-reactive form of Alexa Fluor 750 is the NHS ester. For the purpose of a direct cost and performance comparison, we will consider the widely used amine-reactive Cy7 NHS ester alongside the Alexa Fluor 750 NHS ester.
| Property | CY7 | Alexa Fluor 750 |
| Excitation Maximum (nm) | ~750 - 756[1][2] | 753[3] |
| Emission Maximum (nm) | ~773 - 779[1][2] | 782[3] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~199,000[2] | ~290,000[3] |
| Quantum Yield | ~0.3[2] | 0.12 |
| Reactive Form for Cost Comparison | Cy7 NHS Ester | Alexa Fluor 750 NHS Ester |
| Price per 1 mg (USD) | ~$115 - $140[1][2][4] | ~$207.82 |
Key Observations:
-
Spectral Properties: Both CY7 and Alexa Fluor 750 exhibit excitation and emission profiles in the near-infrared range, making them suitable for applications requiring deep tissue penetration and minimal autofluorescence.[5]
-
Brightness: While Cy7 has a higher quantum yield, Alexa Fluor 750 possesses a significantly higher molar extinction coefficient, a key factor in its overall brightness. The consensus in the scientific literature suggests that Alexa Fluor dyes are generally brighter than their cyanine counterparts.[6]
-
Photostability: A crucial factor for imaging applications that require prolonged or intense light exposure, photostability is a key differentiator. Multiple sources indicate that the Alexa Fluor family of dyes, including Alexa Fluor 750, exhibits superior photostability compared to traditional cyanine dyes like Cy7.[7][8][9] This translates to a more stable signal over time, allowing for longer imaging sessions and more reliable quantification.
-
Cost-Effectiveness: CY7 dyes are generally more budget-friendly than Alexa Fluor dyes.[5] This cost advantage makes Cy7 a viable option for a wide range of applications, especially for large-scale or high-throughput experiments where cost is a significant consideration.
Experimental Protocols
To provide a practical framework for utilizing these dyes, we present detailed methodologies for two key experimental procedures: antibody conjugation and in vivo near-infrared imaging.
Protocol 1: Antibody Conjugation with Amine-Reactive Dyes (NHS Esters)
This protocol describes the covalent labeling of primary amines (e.g., on lysine (B10760008) residues of antibodies) with NHS ester-functionalized fluorescent dyes.
Materials:
-
Antibody or protein to be labeled (in an amine-free buffer)
-
CY7 NHS Ester or Alexa Fluor 750 NHS Ester
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
1 M Sodium bicarbonate (pH 8.3-8.5)
-
Purification column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Antibody Preparation:
-
Dissolve the antibody in 0.1 M sodium bicarbonate buffer to a final concentration of 1-2 mg/mL.
-
Ensure the buffer is free of amine-containing substances like Tris or glycine.
-
-
Dye Preparation:
-
Allow the vial of NHS ester dye to equilibrate to room temperature before opening.
-
Prepare a 10 mg/mL stock solution of the dye in anhydrous DMF or DMSO.
-
-
Labeling Reaction:
-
Add the dye stock solution to the antibody solution at a molar ratio of approximately 10:1 (dye:antibody). The optimal ratio may need to be determined empirically.
-
Incubate the reaction for 1 hour at room temperature with gentle stirring, protected from light.
-
-
Purification:
-
Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.
-
Collect the fractions containing the fluorescently labeled antibody.
-
-
Degree of Labeling (DOL) Determination:
-
Measure the absorbance of the conjugate at 280 nm and the absorbance maximum of the dye.
-
Calculate the protein concentration and the dye concentration to determine the average number of dye molecules per antibody.
-
Protocol 2: General Workflow for In Vivo Near-Infrared Imaging
This protocol outlines a general procedure for performing in vivo fluorescence imaging in a small animal model.
Materials:
-
Fluorescently labeled antibody or probe
-
Animal model (e.g., mouse with a tumor xenograft)
-
In vivo imaging system equipped for NIR fluorescence detection
-
Anesthesia
Procedure:
-
Probe Administration:
-
Administer the fluorescently labeled probe to the animal, typically via intravenous injection. The optimal dose and time for imaging should be determined based on the specific probe and biological target.
-
-
Animal Preparation:
-
Anesthetize the animal and place it in the imaging chamber.
-
Maintain the animal's body temperature throughout the imaging session.
-
-
Image Acquisition:
-
Select the appropriate excitation and emission filters for the chosen dye (e.g., excitation ~750 nm, emission >770 nm).
-
Acquire fluorescence images at various time points to monitor the biodistribution and target accumulation of the probe.
-
-
Data Analysis:
-
Use the imaging system's software to draw regions of interest (ROIs) over the target tissue (e.g., tumor) and background areas.
-
Quantify the fluorescence signal intensity and calculate the signal-to-background ratio to assess the targeting efficacy of the probe.
-
Mandatory Visualization
To illustrate the logical flow of a comparative study, the following diagram outlines a typical experimental workflow for evaluating the performance of two fluorescent dyes.
References
- 1. Cy7 NHS Ester | AAT Bioquest [aatbio.com]
- 2. Cy7 NHS ester, 1432019-64-1 | BroadPharm [broadpharm.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cy7 NHS Ester | CAS:1432019-64-1 | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cancer.iu.edu [cancer.iu.edu]
- 9. researchgate.net [researchgate.net]
Evaluating CY7-N3 Performance in Biological Samples: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of near-infrared (NIR) fluorescence imaging and analysis, the selection of the appropriate fluorophore is a critical determinant of experimental success. This guide provides an objective comparison of CY7-N3, a popular azide-functionalized heptamethine cyanine (B1664457) dye, with its main alternatives: Alexa Fluor 750-Azide, DyLight 750-Azide, and IRDye 800CW-Azide. This comparison is based on key performance metrics, supported by experimental data and detailed protocols to aid in the selection of the optimal NIR azide (B81097) dye for your specific research needs.
Performance Comparison of NIR Azide Dyes
The choice of a NIR dye is often dictated by its photophysical properties, which directly impact its performance in biological applications. Key parameters include the excitation and emission maxima (λex and λem), molar extinction coefficient (ε), and fluorescence quantum yield (Φ). The molar extinction coefficient indicates how strongly the dye absorbs light at a given wavelength, while the quantum yield represents the efficiency of converting absorbed light into emitted fluorescence. A combination of a high molar extinction coefficient and a high quantum yield results in a brighter fluorescent probe.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (Φ) |
| This compound | ~750 | ~773 | ~250,000 | ~0.3 |
| Alexa Fluor 750-Azide | 749 | 775 | 290,000 | 0.12 |
| DyLight 750-Azide | 752 | 776 | ~270,000 | Not specified, but generally high for the DyLight family |
| IRDye 800CW-Azide | 774 | 789 | ~240,000 | ~0.08 |
Key Insights:
-
Brightness: While this compound possesses a high quantum yield, Alexa Fluor 750 has a significantly higher molar extinction coefficient, suggesting comparable or even superior brightness in some applications.[1] The brightness of DyLight 750 is generally considered high, though specific quantum yield data is not always provided.[2]
-
Spectral Properties: All listed dyes operate within the NIR window (700-900 nm), which is advantageous for deep tissue imaging due to reduced tissue autofluorescence and light scattering.[3][4][5] The spectral characteristics of this compound, Alexa Fluor 750, and DyLight 750 are very similar, making them largely interchangeable in terms of instrument setup.[1][2] IRDye 800CW is further red-shifted, which can be beneficial for reducing autofluorescence even more.[4][5]
-
Photostability: Studies and manufacturer data consistently indicate that the Alexa Fluor family of dyes, including Alexa Fluor 750, exhibits superior photostability compared to traditional cyanine dyes like Cy7.[1][6][7][8] Anecdotal evidence also suggests that DyLight dyes offer improved photostability over cyanine dyes.[2] Enhanced photostability is crucial for experiments requiring long exposure times or repeated imaging.
Experimental Protocols
Detailed and validated protocols are essential for reproducible and reliable results. Below are representative protocols for key applications involving this compound and its alternatives.
Protocol 1: Copper-Catalyzed Click Chemistry (CuAAC) Labeling of Cells
This protocol describes the labeling of alkyne-modified biomolecules in cells with an azide-functionalized NIR dye like this compound.
Materials:
-
Cells cultured with an alkyne-modified metabolic precursor (e.g., an alkyne-modified sugar or amino acid).
-
This compound or alternative NIR azide dye.
-
Fixative solution (e.g., 4% paraformaldehyde in PBS).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Click-iT® reaction cocktail:
-
Copper (II) sulfate (B86663) (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper-chelating ligand (e.g., THPTA)
-
-
Wash buffer (e.g., PBS with 1% BSA).
Procedure:
-
Cell Culture and Metabolic Labeling: Culture cells in the presence of an alkyne-containing metabolic label for a desired period to allow for incorporation into biomolecules.
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash cells twice with PBS.
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 15-20 minutes.
-
Wash cells twice with PBS.
-
-
Click Reaction:
-
Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions immediately before use.
-
Add the reaction cocktail containing the NIR azide dye to the cells.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Washing and Imaging:
-
Wash cells three times with wash buffer.
-
Mount the sample for microscopy or resuspend for flow cytometry.
-
Image using appropriate NIR laser lines and emission filters.
-
Protocol 2: Immunofluorescence Staining with a NIR Dye-Conjugated Antibody
This protocol outlines the use of a NIR dye-conjugated secondary antibody for immunofluorescence microscopy.
Materials:
-
Fixed and permeabilized cells on a coverslip.
-
Primary antibody specific to the target of interest.
-
NIR dye-conjugated secondary antibody (e.g., Goat anti-Mouse IgG-Cy7).
-
Blocking buffer (e.g., PBS with 5% BSA and 0.1% Tween-20).
-
Wash buffer (PBS with 0.1% Tween-20).
-
Antifade mounting medium.
Procedure:
-
Blocking: Incubate the fixed and permeabilized cells with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary antibody in blocking buffer to its optimal concentration. Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with wash buffer for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the NIR dye-conjugated secondary antibody in blocking buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Final Washes and Mounting: Wash the cells three times with wash buffer for 5 minutes each. Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Imaging: Image the sample using a fluorescence microscope equipped with the appropriate laser and filter set for the chosen NIR dye.
Protocol 3: Comparative Photostability Measurement
This protocol provides a method to quantitatively compare the photostability of different fluorescent dyes.[9][10][11]
Materials:
-
Fluorescently labeled samples (e.g., dye-conjugated antibodies in solution or stained cells).
-
Fluorescence microscope with a stable excitation light source (laser or LED).
-
High-sensitivity camera.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Sample Preparation: Prepare samples with a consistent concentration of each fluorescent dye to be tested.
-
Microscope Setup:
-
Turn on the light source and allow it to stabilize.
-
Select the appropriate filter set for the fluorophore.
-
Adjust the illumination intensity to a level that provides a good signal-to-noise ratio without causing immediate bleaching. It is critical to use the same illumination intensity for all dyes being compared.
-
-
Image Acquisition:
-
Acquire an initial image (t=0).
-
Continuously illuminate the sample.
-
Acquire a time-lapse series of images at regular intervals until the fluorescence intensity has significantly decreased.
-
-
Data Analysis:
-
Using image analysis software, measure the mean fluorescence intensity of a region of interest (ROI) for each image in the time-lapse series.
-
Correct for background fluorescence.
-
Normalize the intensity at each time point to the initial intensity.
-
Plot the normalized fluorescence intensity versus time to generate a photobleaching curve. The time at which the fluorescence intensity drops to 50% of the initial value is the photobleaching half-life (t1/2). A longer half-life indicates greater photostability.
-
Visualizing Workflows and Pathways
Diagrams created using Graphviz (DOT language) to illustrate key processes.
Conclusion
The selection of a near-infrared azide dye is a critical decision that can significantly impact the quality and reliability of experimental data. This compound is a robust and widely used dye, particularly valued for its high quantum yield. However, for applications demanding the highest levels of photostability and brightness, alternatives such as Alexa Fluor 750-Azide may offer superior performance. DyLight 750-Azide also presents a strong alternative, though more direct comparative data on its quantum yield would be beneficial. IRDye 800CW-Azide, with its further red-shifted spectrum, is an excellent choice for minimizing autofluorescence in complex biological samples. Researchers should carefully consider the specific requirements of their experiments, including the imaging modality, duration, and the nature of the biological sample, to make an informed decision on the most suitable NIR azide dye.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Comparison of visible and near-infrared wavelength-excitable fluorescent dyes for molecular imaging of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spiedigitallibrary.org [spiedigitallibrary.org]
- 6. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cancer.iu.edu [cancer.iu.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to Cross-Reactivity Testing of CY7-N3 Labeled Antibodies
For researchers, scientists, and drug development professionals, the specificity of labeled antibodies is paramount for generating reliable and reproducible data. The advent of bioorthogonal chemistry has introduced advanced labeling techniques, such as the use of CY7-N3, a near-infrared azide-reactive cyanine (B1664457) dye. This guide provides an objective comparison of this compound labeled antibodies with other alternatives, supported by experimental data, to assist in the critical process of cross-reactivity assessment.
Understanding this compound and Bioorthogonal Labeling
This compound is a fluorescent dye that belongs to the cyanine family, emitting in the near-infrared (NIR) spectrum (~750-780 nm). This region is advantageous for in vivo imaging due to reduced tissue autofluorescence and deeper tissue penetration.[1][2] The "-N3" designation indicates an azide (B81097) group, which allows for its conjugation to antibodies through bioorthogonal "click chemistry" reactions.[3][4] This method offers a high degree of specificity and control over the labeling process, potentially leading to more homogenous and functional antibody conjugates compared to traditional NHS-ester based labeling.[5][6]
Performance Comparison of this compound with Alternative Fluorophores
The selection of a fluorophore for antibody labeling can significantly impact the outcome of an immunoassay. Key performance indicators include brightness, photostability, and the potential for non-specific binding. While direct head-to-head cross-reactivity data for this compound labeled antibodies is not extensively published in a single comparative study, we can infer performance based on comparisons of spectrally similar dyes like Cy7 and other long-wavelength fluorophores such as Alexa Fluor 750.
| Fluorophore | Excitation (nm) | Emission (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Key Advantages | Potential Considerations for Cross-Reactivity |
| This compound (similar to Cy7) | ~750 - 756 | ~776 - 779 | ~250,000 | ~0.3 | Good for in vivo imaging due to NIR emission.[1][2] | Cyanine dyes can sometimes exhibit self-quenching at high degrees of labeling, and potential for non-specific binding should be assessed.[7][8] |
| Alexa Fluor 750 | 749 | 775 | ~240,000 - 290,000 | 0.12 | Generally considered to have high photostability and brightness.[7][9] | Often exhibits lower non-specific binding compared to traditional cyanine dyes.[9] |
| APC/Cy7 | 650 (APC) | 774 (Cy7) | Tandem Conjugate | Tandem Conjugate | Bright tandem conjugate suitable for flow cytometry.[10] | Tandem dye stability can be a concern; proper compensation is crucial in multicolor flow cytometry to avoid spillover effects that can be misinterpreted as cross-reactivity. |
Key Insights:
-
For applications demanding the highest sensitivity and photostability, Alexa Fluor 750 is often considered a superior choice to traditional cyanine dyes.[7][9]
-
This compound, leveraging the benefits of bioorthogonal conjugation, offers precise control over labeling, which can potentially minimize alterations to the antibody's structure and reduce the risk of introducing non-specific binding sites.
-
The choice of fluorophore should be guided by the specific application, instrumentation, and the expression level of the target antigen.
Experimental Protocols for Cross-Reactivity Testing
Rigorous validation is essential to ensure that a this compound labeled antibody binds specifically to its intended target. The following are detailed protocols for common cross-reactivity testing methods.
Protocol 1: Western Blotting for Specificity Assessment
Western blotting is a fundamental technique to verify that the antibody recognizes a protein of the correct molecular weight.
Materials:
-
Protein lysates from cells or tissues known to express the target protein (positive control) and not to express the target protein (negative control).
-
Protein lysates from cells or tissues expressing potentially cross-reactive proteins.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
This compound labeled primary antibody.
-
Tris-Buffered Saline with Tween-20 (TBST).
-
Fluorescence imaging system.
Procedure:
-
Protein Separation: Separate the protein lysates by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the this compound labeled primary antibody at its optimal dilution in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Image the membrane using a fluorescence imaging system capable of detecting near-infrared signals.
-
Analysis: A specific antibody should show a single band at the expected molecular weight in the positive control lane and no band in the negative control lane. The absence of bands in lanes with potentially cross-reactive proteins indicates high specificity.
Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for Quantitative Cross-Reactivity
ELISA can be adapted to quantify the degree of cross-reactivity with related antigens.[11]
Materials:
-
96-well microplates.
-
Purified target antigen.
-
Purified, potentially cross-reactive antigens.
-
Coating buffer (e.g., PBS).
-
Blocking buffer (e.g., 1% BSA in PBS).
-
This compound labeled antibody.
-
Wash buffer (e.g., PBST).
-
Fluorescence plate reader.
Procedure:
-
Antigen Coating: Coat the wells of a microplate with the purified target antigen and each of the potential cross-reactive antigens at a concentration of 1-10 µg/mL in coating buffer. Incubate overnight at 4°C.
-
Blocking: Wash the plate with wash buffer and then block the remaining protein-binding sites in each well with blocking buffer for 1-2 hours at room temperature.
-
Antibody Incubation: Add serial dilutions of the this compound labeled antibody to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the wells extensively with wash buffer to remove unbound antibody.
-
Detection: Read the fluorescence intensity in each well using a fluorescence plate reader with appropriate excitation and emission settings for Cy7.
-
Data Analysis: Plot the fluorescence signal against the antibody concentration for each antigen. The binding curve for the target antigen should show a significantly higher signal compared to the curves for the other antigens, indicating low cross-reactivity.
Protocol 3: Flow Cytometry for Assessing Non-Specific Binding to Cells
Flow cytometry is ideal for assessing the binding of a labeled antibody to a mixed cell population.
Materials:
-
Single-cell suspension of a heterogeneous cell population (e.g., peripheral blood mononuclear cells - PBMCs).
-
Cells known to express the target antigen (positive control) and cells known not to (negative control).
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide).
-
Fc block reagent (to prevent non-specific binding to Fc receptors).
-
This compound labeled antibody.
-
This compound labeled isotype control antibody.
-
Flow cytometer with appropriate lasers and filters.
Procedure:
-
Cell Preparation: Prepare single-cell suspensions of your control and experimental cells.
-
Fc Receptor Blocking: Incubate the cells with an Fc block reagent for 10-15 minutes at room temperature.
-
Antibody Staining: Aliquot the cells into flow cytometry tubes and stain with the this compound labeled antibody or the corresponding isotype control at the predetermined optimal concentration. Incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with Flow Cytometry Staining Buffer.
-
Data Acquisition: Acquire data on a flow cytometer.
-
Analysis: Analyze the data by gating on the cell populations of interest. Compare the fluorescence intensity of the cells stained with the this compound labeled antibody to the isotype control. A minimal shift in the isotype control-stained population indicates low non-specific binding. The positive control cells should show a clear positive signal, while the negative control cells should not.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Simplified EGFR signaling pathway, a common target for fluorescent antibody-based studies.
Experimental Workflow Diagram
Caption: General experimental workflow for assessing the cross-reactivity of labeled antibodies.
Logical Relationship Diagram
Caption: Logical relationship between antibody binding and the assessment of specificity.
References
- 1. Cyanine fluorochrome-labeled antibodies in vivo: assessment of tumor imaging using Cy3, Cy5, Cy5.5, and Cy7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Bioorthogonal Labeling and Click-Chemistry-Based Visualization of the Tannerella forsythia Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioorthogonal Labeling and Click-Chemistry-Based Visualization of the Tannerella forsythia Cell Wall - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. benchchem.com [benchchem.com]
- 7. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. benchchem.com [benchchem.com]
- 10. APC/Cy7® Conjugation Kit - Lightning-Link® | Easy APC/Cy7 Labelling (ab102859) | Lightning-Link® | Abcam [abcam.com]
- 11. ELISA Assay Technique | Thermo Fisher Scientific - US [thermofisher.com]
CY7-N3: A Comparative Performance Review for Near-Infrared Fluorescence Applications
For researchers, scientists, and drug development professionals, the selection of a suitable fluorescent probe is a critical step in ensuring the accuracy and sensitivity of biological imaging and detection assays. CY7-N3, a near-infrared (NIR) cyanine (B1664457) dye functionalized with an azide (B81097) group, has emerged as a valuable tool for a range of applications, primarily due to its spectral properties that align with the NIR window for deep tissue imaging and its utility in bioorthogonal "click chemistry" for specific labeling.
This guide provides a comprehensive literature review of this compound's performance, offering a comparative analysis with other relevant NIR fluorescent probes. The information is compiled from published studies to aid in the selection of the optimal dye for your research needs.
Quantitative Performance Data
The following tables summarize the key photophysical and performance characteristics of this compound and comparable near-infrared fluorescent probes. It is important to note that performance metrics such as quantum yield and photostability can be highly dependent on the experimental conditions, including the solvent, pH, and conjugation to biomolecules.
Table 1: Photophysical Properties of this compound and Alternative NIR Azide Probes
| Property | This compound | Alexa Fluor 750 Azide | IRDye 800CW Azide |
| Excitation Maximum (λex) | ~750 - 770 nm[1] | ~749 nm | ~774 nm |
| Emission Maximum (λem) | ~775 - 800 nm[1] | ~775 nm | ~794 nm |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | ~240,000 - 290,000 cm⁻¹M⁻¹ | ~240,000 cm⁻¹M⁻¹[2] |
| Fluorescence Quantum Yield (Φ) | ~0.12 - 0.3[3] | ~0.12[3] | ~0.054 (conjugated)[2] |
| Reactive Group | Azide[4][5] | Azide | Azide |
Table 2: Qualitative Performance Comparison
| Performance Metric | This compound | Alexa Fluor 750 Azide | IRDye 800CW Azide |
| Relative Brightness | High | Very High | High |
| Photostability | Moderate[1] | High[6][7] | Very High[2] |
| Water Solubility | Good (sulfonated form)[4] | High | High |
| pH Sensitivity | Low (pH 4-10)[8][9] | Low | Low |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below to facilitate the replication and validation of these findings.
Measurement of Fluorescence Quantum Yield (Comparative Method)
The fluorescence quantum yield (Φ) of a fluorescent probe is a measure of its emission efficiency. The comparative method, utilizing a standard with a known quantum yield, is a widely adopted technique.[10][11][12]
Principle: The quantum yield of an unknown sample is determined relative to a standard by comparing their integrated fluorescence intensities and absorbances at the same excitation wavelength.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Fluorescence cuvettes (10 mm path length)
-
Standard fluorescent dye with a known quantum yield in the same solvent (e.g., Indocyanine Green in DMSO)
-
Solution of this compound and any alternative probes
Procedure:
-
Prepare a series of dilutions for both the standard and the sample(s) of interest in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[10][11]
-
Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectra of each solution using a spectrofluorometer, ensuring the excitation wavelength is the same as that used for the absorbance measurements.
-
Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample(s).
-
Calculate the quantum yield of the sample (Φ_sample) using the following equation:
Φ_sample = Φ_standard × (Slope_sample / Slope_standard) × (η_sample² / η_standard²)
Where:
-
Φ_standard is the quantum yield of the standard.
-
Slope_sample and Slope_standard are the gradients of the linear fits from the plots of integrated fluorescence intensity versus absorbance.
-
η_sample and η_standard are the refractive indices of the solvents used for the sample and standard, respectively (this term is negligible if the same solvent is used for both).
-
Determination of Photostability
Photostability refers to a fluorophore's resistance to photochemical degradation upon exposure to light. A common method to quantify this is by measuring the photobleaching rate.[13][14]
Materials:
-
Fluorescence microscope with a stable light source (e.g., laser) and a sensitive camera (e.g., sCMOS or EMCCD).
-
Image analysis software (e.g., ImageJ/Fiji).
-
Samples of biomolecules labeled with this compound and alternative probes, mounted on microscope slides.
Procedure:
-
Sample Preparation: Prepare microscope slides with the fluorescently labeled samples at a consistent concentration.
-
Image Acquisition:
-
Focus on the sample and acquire an initial image (t=0) to determine the initial fluorescence intensity (I₀).
-
Continuously illuminate the sample with the excitation light at a constant intensity.
-
Acquire images at regular time intervals until the fluorescence intensity has significantly decreased.
-
-
Data Analysis:
-
Using image analysis software, measure the mean fluorescence intensity of a region of interest (ROI) for each image in the time series.
-
Correct for background fluorescence by subtracting the mean intensity of a background region from the ROI intensity at each time point.
-
Normalize the fluorescence intensity at each time point (I(t)) to the initial intensity (I₀).
-
Plot the normalized fluorescence intensity (I(t)/I₀) against time.
-
The data can be fitted to an exponential decay curve to determine the photobleaching rate constant. A slower decay rate indicates higher photostability.
-
Signal-to-Noise Ratio (SNR) Calculation in Imaging
The signal-to-noise ratio (SNR) is a critical parameter that determines the quality and reliability of fluorescence imaging data.[15][16][17]
Principle: SNR is the ratio of the mean signal intensity to the standard deviation of the background noise.
Procedure (using ImageJ/Fiji):
-
Open the fluorescence image in ImageJ/Fiji.
-
Define the Signal Region: Use a selection tool to outline a region of interest (ROI) that represents the specific fluorescent signal. Measure the mean intensity of this region (Mean_signal).
-
Define the Background Region: Select a region in the image that is devoid of specific signal and represents the background noise. Measure the standard deviation of the intensity in this region (StdDev_background).
-
Calculate the SNR using the following formula:
SNR = (Mean_signal - Mean_background) / StdDev_background
Where Mean_background is the mean intensity of the background region. A higher SNR indicates a clearer signal that is more easily distinguishable from the background.
Visualizing Methodologies and Pathways
To further elucidate the experimental processes and biological applications of this compound, the following diagrams are provided.
Conclusion
This compound is a potent near-infrared fluorescent probe with a valuable azide handle for specific biomolecule labeling through click chemistry. Its performance, characterized by high molar extinction and good quantum yield in the NIR window, makes it well-suited for applications requiring deep tissue penetration and reduced autofluorescence. While it demonstrates moderate photostability, for demanding imaging applications requiring prolonged or intense light exposure, alternative probes such as Alexa Fluor 750 Azide or IRDye 800CW Azide may offer superior performance in terms of photostability and brightness. The choice of the optimal NIR azide probe will ultimately depend on the specific experimental requirements, including the desired signal intensity, the duration of imaging, and the instrumentation available. The provided experimental protocols offer a framework for researchers to conduct their own comparative studies to determine the most suitable probe for their specific needs.
References
- 1. chempep.com [chempep.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Near-infrared/NIR dye | Click chemistry | Azide | TargetMol [targetmol.com]
- 6. cancer.iu.edu [cancer.iu.edu]
- 7. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cy7 Azide | BroadPharm [broadpharm.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. static.horiba.com [static.horiba.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. help.codex.bio [help.codex.bio]
- 16. Signal to Noise Ratio | Scientific Volume Imaging [svi.nl]
- 17. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of CY7-N3: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of CY7-N3, a near-infrared fluorescent dye containing an azide (B81097) functional group, is paramount for ensuring laboratory safety and environmental compliance. Adherence to established protocols minimizes risks associated with chemically reactive and potentially hazardous waste. This guide provides a comprehensive framework for the safe handling and disposal of this compound, tailored for researchers and drug development professionals.
Quantitative Data for Waste Segregation
Proper segregation of chemical waste is the foundation of a safe disposal plan. The following table outlines the recommended segregation for waste containing this compound.
| Waste Stream | Description | Container Type |
| Solid Waste | Contaminated personal protective equipment (PPE) such as gloves and lab coats, as well as contaminated lab supplies like pipette tips and microfuge tubes. | Labeled, sealed, and puncture-resistant container. |
| Aqueous Waste (Non-Halogenated) | Solutions containing this compound, including residual amounts from experimental procedures. Must not contain halogenated solvents. | Clearly labeled, sealed, and leak-proof container. |
| Sharps Waste | Needles, syringes, or any other sharp objects contaminated with this compound. | Puncture-proof sharps container. |
Experimental Protocol: Decontamination of Working Surfaces
In the event of a spill or as a routine part of laboratory cleanup, working surfaces contaminated with this compound should be decontaminated.
Methodology:
-
Preparation of Decontamination Solution: Prepare a fresh 10% aqueous solution of sodium hypochlorite (B82951) (bleach).
-
Initial Cleaning: Absorb the majority of the spill with an inert absorbent material.
-
Surface Decontamination: Liberally apply the 10% bleach solution to the contaminated area and allow a contact time of at least 10-15 minutes.
-
Wiping: Thoroughly wipe the surface with paper towels.
-
Rinsing: Rinse the surface with water to remove any residual bleach.
-
Disposal: All materials used for decontamination, including absorbent material and paper towels, should be disposed of as solid chemical waste.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
Caption: Workflow for the safe segregation and disposal of this compound waste.
It is imperative to consult your institution's specific safety data sheets (SDS) and waste disposal protocols, as regulations can vary. Always handle this compound and its waste products while wearing appropriate personal protective equipment, including a lab coat, safety glasses, and chemical-resistant gloves. All waste containers must be clearly labeled with the chemical name and associated hazards.
Safeguarding Your Research: A Comprehensive Guide to Handling CY7-N3
For Immediate Implementation: This document provides essential safety and logistical protocols for the handling and disposal of CY7-N3, a water-soluble near-infrared (NIR) dye containing an azide (B81097) functional group. Adherence to these guidelines is critical for ensuring laboratory safety and procedural integrity. This guide is intended for researchers, scientists, and drug development professionals.
This compound is a valuable tool in "click chemistry" for fluorescently labeling proteins and nucleic acids.[1] However, the presence of the azide group necessitates specific handling precautions due to its potential hazards. Organic azides are energetic compounds that can be sensitive to heat, shock, friction, or light, and may pose a risk of explosion.[1][2]
Personal Protective Equipment (PPE): Your First Line of Defense
Consistent and correct use of personal protective equipment is paramount when handling this compound. The following table summarizes the required PPE for various laboratory tasks involving this compound.
| Task | Required PPE | Additional Recommendations |
| Receiving and Unpacking | - Safety glasses- Nitrile gloves- Lab coat | - Inspect the container for any signs of damage or leakage in a well-ventilated area. |
| Weighing and Aliquoting (Solid) | - Safety glasses or goggles- Face shield- Double-gloving (e.g., nitrile gloves)- Lab coat | - Use of a chemical fume hood is mandatory.- Use anti-static weighing boats and non-metal (plastic or ceramic) spatulas.[1]- A blast shield is recommended, especially when handling larger quantities.[1][2] |
| Solution Preparation and Handling | - Safety goggles- Double-gloving (e.g., nitrile gloves)- Lab coat | - Work within a chemical fume hood.- Avoid using halogenated solvents like dichloromethane (B109758) or chloroform, as they can form highly explosive di- and tri-azidomethane.[1][3] |
| Waste Disposal | - Safety goggles- Chemical-resistant gloves (e.g., nitrile)- Lab coat | - Handle all waste in a designated and well-ventilated area, preferably within a fume hood. |
| Spill Cleanup | - Safety goggles- Face shield- Chemical-resistant gloves- Lab coat or chemical-resistant apron- Respiratory protection may be necessary depending on the spill size and ventilation. | - Have a spill kit readily available that is appropriate for azide-containing compounds. |
Hand Protection: For handling azides of high toxicity, it is recommended to wear Silver Shield™ gloves under nitrile gloves.[2][4] Always inspect gloves before use and dispose of them properly after handling.
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for minimizing risks. The following workflow outlines the key steps from preparation to disposal.
Disposal Plan: Preventing Hazardous Reactions
Proper disposal of azide-containing waste is critical to prevent the formation of explosive metal azides in plumbing systems.[4]
Key Disposal Principles:
-
NEVER pour azide-containing solutions down the drain.[1][4] This can lead to the formation of highly explosive lead or copper azides in the pipes.[1][4]
-
All aqueous and solid waste containing this compound must be collected in a dedicated, clearly labeled, and sealed non-metal hazardous waste container.[1][3]
-
Do not mix azide waste with other chemical waste streams, especially acidic or metallic waste.[2]
-
Store the azide waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
Decontamination of Glassware:
Glassware that has been in contact with this compound should be decontaminated before reuse. A common method for deactivating residual azides involves the following steps, performed in a chemical fume hood:[2]
-
Rinse the glassware with a freshly prepared 10% sodium nitrite (B80452) solution.
-
Follow with a rinse of a 10% solution of dilute acid (e.g., acetic acid).
-
Finally, rinse with copious amounts of water.
Experimental Protocols: Cited Methodologies
While specific experimental protocols for this compound are diverse and application-dependent, the general principle involves its use in "click chemistry" reactions. This compound, containing an azide group, can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing alkyne groups, or strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups. For detailed experimental protocols, please refer to the specific product datasheet or relevant scientific literature for your application.
Signaling Pathways and Logical Relationships
The primary role of this compound is as a fluorescent label, and it is not directly involved in modulating specific signaling pathways. Its utility lies in its ability to be conjugated to molecules that do interact with such pathways, allowing for their visualization and tracking.
The logical relationship for the safe use of this compound can be summarized as follows:
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
